molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4

2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No.: B1356589
CAS No.: 204452-90-4
M. Wt: 204.22 g/mol
InChI Key: SVSHWQZULQIOEI-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethoxymethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHWQZULQIOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(C=CC=N2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590321
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204452-90-4
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Dimethoxymethyl)-1,8-naphthyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2-(Dimethoxymethyl)-1,8-naphthyridine

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthetic methodologies related to this compound. The document is intended for researchers, scientists, and professionals in drug development who are interested in the 1,8-naphthyridine scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a 1,8-naphthyridine core. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,8-naphthyridine are known to exhibit a wide range of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a versatile synthetic handle for further functionalization. Understanding the chemical and physical properties of this specific derivative is crucial for its application in the synthesis of more complex molecules and for the exploration of its potential biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₂N₂O₂[4][5]
Molecular Weight 204.22 g/mol [4][5]
CAS Number 204452-90-4[4][5][6]
Appearance Solid (predicted)
InChI InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3[4]
InChIKey SVSHWQZULQIOEI-UHFFFAOYSA-N[4]
SMILES COC(C1=NC2=C(C=CC=N2)C=C1)OC[4]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic characteristics based on data from analogous 1,8-naphthyridine derivatives and compounds containing the dimethoxymethyl group.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Protons Predicted Chemical Shift (ppm) Multiplicity
Naphthyridine Aromatic Protons (H3-H7) 7.20 - 8.80 m
Acetal Proton (-CH(OCH₃)₂) 5.50 - 5.70 s

| Methoxy Protons (-OCH₃) | 3.40 - 3.60 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Predicted Chemical Shift (ppm)
Naphthyridine Aromatic Carbons (C2-C8a) 115.0 - 160.0
Acetal Carbon (-C H(OCH₃)₂) 100.0 - 105.0

| Methoxy Carbons (-OCH₃) | 53.0 - 56.0 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique Expected m/z
Electrospray (ESI-MS) [M+H]⁺: 205.0977

| High-Resolution (HRMS)| Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972 |

Experimental Protocols

Proposed Synthesis: Friedländer Annulation

A common method for synthesizing 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.[10] A plausible synthesis for this compound is outlined below.

Reaction Scheme:

  • Reactants: 2-Aminonicotinaldehyde and 1,1,3,3-tetramethoxypropane.

  • Catalyst: A base such as potassium hydroxide (KOH) or a Lewis acid.

  • Solvent: Ethanol or another suitable polar solvent.

Detailed Protocol:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.2 eq).

  • Add a catalytic amount of potassium hydroxide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as an internal reference.[7]

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Use the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) as an internal reference.

Mass Spectrometry:

  • Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid ionization in positive ion mode.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Mandatory Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound Reactants 2-Aminonicotinaldehyde + 1,1,3,3-Tetramethoxypropane Reaction Friedländer Annulation (Base Catalyst, Reflux in Ethanol) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis

Caption: Proposed synthesis workflow via Friedländer Annulation.

Potential Biological Signaling Pathway Involvement

1,8-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] The diagram below illustrates a generalized kinase inhibition pathway where such compounds might act.

G Generalized Kinase Inhibition Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates ATP ATP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:

  • H302: Harmful if swallowed. [4]

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4] This compound is intended for research use only.[5]

References

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 204452-90-4

This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,8-naphthyridine, a heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is primarily utilized as a stable, protected precursor to the highly reactive 1,8-naphthyridine-2-carbaldehyde. The dimethoxymethyl group functions as an acetal protecting group for the aldehyde, which can be readily deprotected under acidic conditions. This strategy allows for the manipulation of other parts of the 1,8-naphthyridine scaffold before introducing the reactive aldehyde functionality for further diversification.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 204452-90-4[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1]
IUPAC Name This compound
Safety Information
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

This compound is intended for research use only.

Synthesis and Deprotection

The key utility of this compound lies in its role as a precursor to 1,8-naphthyridine-2-carbaldehyde. The deprotection of the acetal is a critical step to unmask the aldehyde functionality for subsequent reactions.

Experimental Protocol: Deprotection to 1,8-naphthyridine-2-carbaldehyde

This protocol is a general procedure for the acidic hydrolysis of a dimethoxyacetal to the corresponding aldehyde.

Materials:

  • This compound

  • Dioxane

  • 1N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in dioxane (10 mL).

  • Add 1N HCl (1.0 mL) to the solution.

  • Reflux the reaction mixture for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the reaction mixture with a suitable NaOH solution.

  • The resulting precipitate of 1,8-naphthyridine-2-carbaldehyde can be collected by filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a similar deprotection of a related 1,8-naphthyridine derivative[2].

Utility in a Synthetic Workflow

The primary value of this compound is as a stable intermediate in a multi-step synthesis. The following diagram illustrates its central role in accessing a variety of 2-substituted 1,8-naphthyridine derivatives.

G A This compound B 1,8-Naphthyridine-2-carbaldehyde A->B Acidic Deprotection C Diverse 2-Substituted 1,8-Naphthyridine Derivatives B->C Further Reactions

Caption: Synthetic utility of this compound.

Downstream Experimental Protocols

The generated 1,8-naphthyridine-2-carbaldehyde is a versatile building block for the synthesis of a wide array of derivatives, primarily through reactions involving the aldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is highly effective for extending the carbon chain at the 2-position of the 1,8-naphthyridine ring.[3][4][5][6][7]

General Protocol:

  • To a solution of 1,8-naphthyridine-2-carbaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, water-ethanol mixture), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 mmol).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, or an environmentally benign catalyst).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction, followed by purification.

G cluster_0 Reactants cluster_1 Conditions A 1,8-Naphthyridine-2-carbaldehyde E Knoevenagel Condensation Product A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E

Caption: Knoevenagel condensation workflow.

Reductive Amination

Reductive amination allows for the introduction of various amine functionalities at the 2-position by converting the aldehyde into a new C-N bond.

General Protocol:

  • Dissolve 1,8-naphthyridine-2-carbaldehyde (1.0 mmol) and a primary or secondary amine (1.0-1.2 mmol) in a suitable solvent (e.g., methanol, dichloromethane).

  • Stir the mixture at room temperature to form the intermediate imine or enamine.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and perform a standard work-up and extraction to isolate the product, which can then be purified.

Biological Significance of 2-Substituted 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[8][9][10] While there is no specific biological data for this compound itself, its derivatives, accessible through the synthetic routes described above, are of significant interest in drug discovery.

The diverse biological activities of 1,8-naphthyridine derivatives include:

  • Antimicrobial: The 1,8-naphthyridine core is found in several antibacterial agents.[11][12]

  • Anticancer: Many derivatives have been shown to possess potent anticancer activity.[8][10]

  • Anti-inflammatory: The scaffold has been explored for the development of anti-inflammatory drugs.[8][10]

  • Antiviral and Antihypertensive: Various derivatives have also demonstrated antiviral and antihypertensive properties.[8][10]

  • Neurological Disorders: There is growing interest in the potential of 1,8-naphthyridine derivatives for treating neurological conditions such as Alzheimer's disease.[8][9]

Potential Signaling Pathway Involvement

One of the well-established mechanisms of action for some anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. While not confirmed for derivatives of the title compound, this represents a potential pathway for newly synthesized molecules.

G A 1,8-Naphthyridine Derivative B Topoisomerase Enzyme A->B Inhibition C DNA Replication and Repair B->C D Cell Cycle Arrest and Apoptosis C->D leads to

Caption: Potential topoisomerase inhibition pathway.

Conclusion

This compound is a key synthetic intermediate whose value lies in its ability to act as a stable precursor to 1,8-naphthyridine-2-carbaldehyde. This allows for the controlled and versatile synthesis of a wide range of 2-substituted 1,8-naphthyridine derivatives. The established biological importance of the 1,8-naphthyridine scaffold makes this compound and its subsequent derivatives highly relevant for researchers and professionals in the field of medicinal chemistry and drug discovery. The experimental approaches outlined in this guide provide a framework for the utilization of this valuable building block in the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: Synthesis, Properties, and Application as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,8-naphthyridine, a key intermediate in the synthesis of functionalized 1,8-naphthyridine derivatives. While in-depth biological studies on this specific compound are not extensively documented in peer-reviewed literature, its utility as a protected formyl-naphthyridine makes it a valuable precursor for developing novel therapeutic agents and chemical probes. This document details its physicochemical properties, a proposed synthetic workflow, and experimental protocols for its deprotection and subsequent derivatization.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂PubChem[1]
Molecular Weight 204.23 g/mol Abovchem, PubChem[1][2]
CAS Number 204452-90-4Abovchem, PubChem[1][2]
IUPAC Name This compoundPubChem[1]
Appearance Solid (predicted)-
Melting Point 79-82°C-
Boiling Point 283°C (predicted)-
InChIKey SVSHWQZULQIOEI-UHFFFAOYSA-NPubChem[1]

Synthetic and Experimental Protocols

The primary utility of this compound lies in its role as a stable, protected form of 2-formyl-1,8-naphthyridine. The dimethoxymethyl group functions as an acetal, which can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde. This aldehyde can then participate in a wide array of chemical transformations to generate a library of diverse 1,8-naphthyridine derivatives.

Proposed Synthetic Workflow

The synthesis of this compound typically starts from 2-aminonicotinaldehyde, which undergoes a Friedländer annulation with a protected acetaldehyde equivalent. The dimethoxymethyl group serves as an ideal protecting group for the aldehyde functionality throughout the synthesis.

G cluster_synthesis Synthesis of the Intermediate cluster_deprotection Deprotection A 2-Aminonicotinaldehyde C Friedländer Annulation (Base-catalyzed) A->C B Acetaldehyde Dimethyl Acetal B->C D This compound C->D E Acidic Hydrolysis (e.g., HCl, H₂O) D->E Deprotection F 2-Formyl-1,8-naphthyridine E->F

Caption: Proposed workflow for the synthesis and deprotection of this compound.

Experimental Protocol 1: Deprotection to 2-Formyl-1,8-naphthyridine

This protocol describes the acid-catalyzed hydrolysis of the dimethoxyacetal to yield the corresponding aldehyde.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-formyl-1,8-naphthyridine, can be purified further by column chromatography on silica gel.

Application in Drug Discovery and Development

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5] The generation of 2-formyl-1,8-naphthyridine from its protected precursor opens the door to synthesizing novel derivatives with potential therapeutic applications.

Potential Derivatization Pathways

The aldehyde group of 2-formyl-1,8-naphthyridine is a versatile functional handle for various chemical transformations. The diagram below illustrates several key reaction pathways to generate diverse molecular architectures. The synthesis of such derivatives is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

G cluster_reactions Derivatization Reactions cluster_products Resulting Scaffolds A 2-Formyl-1,8-naphthyridine B Reductive Amination (Amine, NaBH(OAc)₃) A->B C Wittig Reaction (Phosphonium Ylide) A->C D Knoevenagel Condensation (Active Methylene Compound) A->D E Oxidation (e.g., KMnO₄, Ag₂O) A->E F 2-(Aminomethyl)-1,8-naphthyridines B->F G 2-(Vinyl)-1,8-naphthyridines C->G H Substituted Acrylonitriles/ Esters D->H I 1,8-Naphthyridine-2-carboxylic Acid E->I

Caption: Key derivatization pathways for 2-formyl-1,8-naphthyridine.

Experimental Protocol 2: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of 2-formyl-1,8-naphthyridine with an active methylene compound, such as malononitrile. This reaction is often used to synthesize derivatives with potential anticancer or antimicrobial activities.

  • Reactant Mixture: In a round-bottom flask, dissolve 2-formyl-1,8-naphthyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (typically 0.1 eq), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired condensed product.

Conclusion

This compound is a valuable and versatile chemical intermediate. While not extensively studied for its own biological properties, its role as a stable, protected precursor to the highly reactive 2-formyl-1,8-naphthyridine makes it an essential tool for medicinal chemists and researchers. The protocols and pathways outlined in this guide provide a framework for the synthesis of novel 1,8-naphthyridine derivatives, enabling the exploration of this privileged scaffold for the development of next-generation therapeutics.

References

2-(Dimethoxymethyl)-1,8-naphthyridine IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a versatile synthetic intermediate for creating novel therapeutics. The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide is designed to provide the causal insights and self-validating protocols necessary for its effective use in a research setting.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4] It is cataloged under the CAS Number 204452-90-4 .[4][5][6][7]

The dimethoxymethyl group at the C2 position is a key functional feature. It serves as a stable acetal, which is effectively a protected form of an aldehyde. This functionality is crucial for its role as a synthetic intermediate, allowing for selective reactions on the naphthyridine core before deprotection and further derivatization of the aldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 204452-90-4PubChem[4]
Molecular Formula C₁₁H₁₂N₂O₂Abovchem[5]
Molecular Weight 204.22 g/mol PubChem[4]
Canonical SMILES COC(C1=NC2=C(C=CC=N2)C=C1)OCPubChem[4]
InChI Key SVSHWQZULQIOEI-UHFFFAOYSA-NPubChem[4]

Strategic Synthesis Pathway

The synthesis of substituted 1,8-naphthyridines often relies on classical condensation reactions, such as the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For this compound, a logical and efficient approach involves the reaction of 2-aminonicotinaldehyde with a reagent that can provide the second ring containing the dimethoxymethyl group.

The choice of starting materials is critical. 2-Aminonicotinaldehyde provides the pyridine ring containing the C8 nitrogen. The reaction partner must be a C3 synthon that already contains the protected aldehyde. A suitable choice is 1,1-dimethoxy-3-butanone. The causality here is that the ketone will react with the amino group, and the subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system.

Below is a proposed workflow for the synthesis.

G cluster_0 Synthesis Workflow A Reactants: 2-Aminonicotinaldehyde 1,1-Dimethoxy-3-butanone B Base-Catalyzed Condensation (e.g., KOH in Ethanol) A->B Step 1 C Intermediate Formation (Enamine/Iminium) B->C Mechanism D Intramolecular Cyclization (Friedländer Annulation) C->D Mechanism E Dehydration & Aromatization D->E Mechanism F Crude Product E->F Step 2 G Purification (Column Chromatography) F->G Step 3 H Final Product: This compound G->H Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected spectroscopic data confirms the reaction's progress and success.

  • Reaction Setup:

    • To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (15 mL/mmol), add 1,1-dimethoxy-3-butanone (1.2 eq).

    • Add a catalytic amount of powdered potassium hydroxide (0.2 eq). The base is crucial for promoting the initial condensation reaction between the amine and the ketone.

  • Condensation and Cyclization:

    • Heat the mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting aldehyde is a key indicator.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane and wash with water (2x) and then with brine (1x). This removes the base catalyst and any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization: A Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating dataset where each technique corroborates the structural features of the molecule.

G cluster_1 Characterization Workflow A Purified Compound B NMR Spectroscopy (¹H and ¹³C) A->B Elucidates H/C framework C Mass Spectrometry (HRMS) A->C Confirms Mass & Formula D IR Spectroscopy A->D Identifies Functional Groups E Structural Confirmation (Identity & Purity) B->E C->E D->E

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Expected signals will include distinct aromatic protons on the naphthyridine core, a singlet for the methoxy protons, and a singlet for the acetal proton.

    • ¹³C NMR Acquisition: Acquire the spectrum, which will show characteristic peaks for the aromatic carbons, the methoxy carbons, and the acetal carbon.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.

    • Analysis: Use an ESI (Electrospray Ionization) source to generate the protonated molecule [M+H]⁺. HRMS is critical as it validates the elemental composition (C₁₁H₁₂N₂O₂) by providing a highly accurate mass measurement.[9]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected DataRationale
¹H NMR (CDCl₃)δ ~8.8-9.2 ppm (dd, 1H), δ ~8.0-8.4 ppm (m, 2H), δ ~7.3-7.6 ppm (m, 2H), δ ~5.5 ppm (s, 1H), δ ~3.4 ppm (s, 6H)Aromatic protons in distinct regions of the naphthyridine core. Acetal proton (CH(OMe)₂) is a downfield singlet. Methoxy protons (OCH₃) appear as a singlet.
¹³C NMR (CDCl₃)δ ~160-165 ppm, δ ~153-158 ppm, δ ~120-140 ppm (multiple peaks), δ ~103-108 ppm, δ ~53-56 ppmQuaternary and CH carbons of the aromatic rings. Acetal carbon (CH(OMe)₂). Methoxy carbons (OCH₃).
HRMS (ESI) m/z calculated for [C₁₁H₁₃N₂O₂]⁺: 205.0972The calculated mass for the protonated molecule [M+H]⁺. Experimental data should match this value to within 5 ppm.
IR (KBr) ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1600, 1580 cm⁻¹ (C=C, C=N), ~1100-1050 cm⁻¹ (C-O)Characteristic stretches for aromatic, alkyl, heteroaromatic, and ether functional groups present in the molecule.

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block. The protected aldehyde at the C2 position is a synthetic handle that enables the introduction of diverse functionalities.

  • Deprotection to Aldehyde: Mild acidic hydrolysis readily converts the dimethoxyacetal to the corresponding 2-formyl-1,8-naphthyridine. This aldehyde is a crucial precursor for:

    • Reductive Amination: To introduce various amine side chains, creating libraries of compounds for screening against biological targets.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.

    • Knoevenagel Condensation: To react with active methylene compounds, building more complex heterocyclic systems.[10]

  • Precursor for Reduced Scaffolds: The naphthyridine ring can be selectively reduced. For example, catalytic hydrogenation can yield tetrahydro-1,8-naphthyridine derivatives, which introduce a three-dimensional character to the scaffold, often improving pharmacological properties.[11]

Given the established biological activities of the 1,8-naphthyridine core, derivatives synthesized from this intermediate are promising candidates for development as:

  • Anticancer Agents: Targeting various kinases and signaling pathways.[2][3]

  • Antibacterial Agents: The core is related to quinolone antibiotics.[11]

  • CNS Agents: Modulating receptors involved in neurological disorders.[1]

Safety and Handling

According to GHS classifications, this compound is harmful if swallowed.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a catalog chemical; it is a strategic starting point for medicinal chemists. Its protected functional group allows for controlled, sequential modifications of the potent 1,8-naphthyridine scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently synthesize, characterize, and utilize this valuable intermediate in the pursuit of novel therapeutic agents. The inherent versatility of this molecule ensures its continued relevance in the landscape of drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(Dimethoxymethyl)-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Dimethoxymethyl)-1,8-naphthyridine. Given the limited availability of direct experimental data in peer-reviewed literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related 1,8-naphthyridine analogues to present a predictive but robust profile of the target compound. The information herein is intended to support researchers in the synthesis, identification, and further investigation of this and similar heterocyclic scaffolds.

Chemical Identity and Properties

This compound is a derivative of the 1,8-naphthyridine core, a privileged heterocyclic motif in medicinal chemistry. The dimethoxymethyl group serves as a protected aldehyde, which can be a valuable synthetic handle for further functionalization.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Monoisotopic Mass 204.0899 Da
CAS Number 204452-90-4
IUPAC Name This compound
SMILES COC(C1=NC2=C(C=CC=N2)C=C1)OC

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for substituted 1,8-naphthyridines.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.60 - 7.70d~ 8.5
H-4~ 8.20 - 8.30dd~ 8.5, 2.0
H-5~ 7.45 - 7.55dd~ 8.0, 4.5
H-6~ 8.15 - 8.25dd~ 8.0, 2.0
H-7~ 9.05 - 9.15dd~ 4.5, 2.0
CH(OCH₃)₂~ 5.60 - 5.70s-
OCH₃~ 3.40 - 3.50s-
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 162.0 - 163.0
C-3~ 120.0 - 121.0
C-4~ 136.5 - 137.5
C-4a~ 153.0 - 154.0
C-5~ 121.5 - 122.5
C-6~ 136.0 - 137.0
C-7~ 150.0 - 151.0
C-8a~ 156.0 - 157.0
CH(OCH₃)₂~ 102.0 - 103.0
OCH₃~ 53.0 - 54.0
Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation (Technique: Electron Ionization, EI)

m/zPredicted Fragment IonNotes
204[M]⁺•Molecular ion
173[M - OCH₃]⁺Loss of a methoxy radical
145[M - CH(OCH₃)₂]⁺Loss of the dimethoxymethyl radical
130[C₈H₆N₂]⁺•1,8-Naphthyridine radical cation
75[CH(OCH₃)₂]⁺Dimethoxymethyl cation

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 2-chloro-1,8-naphthyridine with sodium methoxide, which can act as both a nucleophile and a base to facilitate the formation of the acetal.

Reaction Scheme: 2-Chloro-1,8-naphthyridine + Sodium Methoxide (in Methanol) → this compound

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add sodium methoxide (2.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization Protocols

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Use the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal reference.

  • ¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz. Use the CDCl₃ solvent peak (δ 77.16 ppm) as an internal reference.

Mass Spectrometry:

  • Technique: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: 2-Chloro-1,8-naphthyridine Reaction Nucleophilic Substitution (Sodium Methoxide in Methanol, Reflux) Start->Reaction Workup Aqueous Work-up & Extraction (DCM) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Product: this compound Purification->Product

Caption: A workflow diagram for the synthesis of this compound.

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (EI-MS) Purified_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Final_Data Final Spectroscopic Data Structural_Confirmation->Final_Data

Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Dimethoxymethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(Dimethoxymethyl)-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical analysis fields, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] First synthesized in 1927, the turning point for this class of compounds came with the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity.[1] Since then, the versatility of this scaffold has led to the development of a wide array of compounds with diverse biological activities.

Derivatives of 1,8-naphthyridine have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial Agents: This is the most established application, with well-known fluoroquinolone antibiotics like enoxacin and gemifloxacin built upon the 1,8-naphthyridine core.[1]

  • Anticancer Agents: Compounds such as voreloxin have shown promise as topoisomerase II inhibitors for cancer therapy.[2]

  • Antiviral and Anti-inflammatory Properties: Various derivatives have demonstrated potential in combating viral infections and reducing inflammation.[2]

  • Neurological Disorders: The scaffold is being explored for its potential in treating conditions like Alzheimer's disease.[3][4]

Given the significant therapeutic potential of 1,8-naphthyridine derivatives, robust analytical methods are crucial for their characterization, quality control, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool in this regard. This guide focuses on the mass spectrometric analysis of a specific derivative, this compound, providing a detailed protocol and an in-depth analysis of its expected fragmentation behavior.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust mass spectrometry method.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₁H₁₂N₂O₂[5]
Molecular Weight 204.22 g/mol [5]
Exact Mass 204.089877630 Da[5]
CAS Number 204452-90-4[5]

Electrospray Ionization Mass Spectrometry (ESI-MS): A Primer

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the N-heterocyclic compound this compound.[6] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[7]

A key advantage of ESI is its ability to produce intact molecular ions, typically protonated molecules [M+H]⁺ in the positive ion mode, which is ideal for this compound due to the basic nature of the nitrogen atoms in the naphthyridine ring.[6] This allows for the accurate determination of the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a detailed, step-by-step methodology for the ESI-MS/MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.

  • Solvent Selection: Use HPLC-grade solvents. A mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is a suitable solvent system.[6] The formic acid aids in the protonation of the analyte.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in the chosen solvent. From this, create a working solution with a final concentration of approximately 1-10 µg/mL.[8]

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the instrument's fluidics.

Instrumentation and Parameters

The following parameters are recommended for analysis on a triple quadrupole or a Q-TOF mass spectrometer equipped with an ESI source.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the naphthyridine ring are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizer Gas (N₂) Pressure 30 - 45 psiFacilitates the formation of a fine aerosol.[6]
Drying Gas (N₂) Flow 8 - 12 L/minAids in the desolvation of the charged droplets.[6]
Drying Gas Temperature 300 - 350 °CPromotes efficient solvent evaporation.
Fragmentor Voltage 100 - 150 VCan be adjusted to control in-source fragmentation.[6]
Collision Gas Argon or NitrogenUsed to induce fragmentation in the collision cell for MS/MS experiments.
Collision Energy 10 - 40 eV (for MS/MS)Varied to obtain a range of fragment ions for structural elucidation.
Data Acquisition
  • MS Scan: Initially, acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, which is expected at an m/z of 205.097.

  • MS/MS Scan (Product Ion Scan): Select the protonated molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum to identify the characteristic fragment ions.

Predicted Fragmentation Pathway of this compound

The fragmentation of protonated this compound in the gas phase is expected to proceed through several characteristic pathways, primarily involving the dimethoxymethyl group and the naphthyridine ring system. The following is a proposed fragmentation scheme based on established principles of mass spectrometry and studies of related N-heterocyclic compounds.[9]

M [M+H]⁺ m/z 205.097 F1 Loss of CH₃OH (Methanol) m/z 173.071 M->F1 - CH₃OH F2 Loss of CH₂O (Formaldehyde) m/z 143.055 F1->F2 - CH₂O F3 Loss of CO (Carbon Monoxide) m/z 115.055 F2->F3 - CO F4 Loss of HCN (Hydrogen Cyanide) m/z 88.052 F3->F4 - HCN

Caption: Proposed fragmentation pathway for protonated this compound.

Elucidation of the Fragmentation Steps:
  • Initial Protonation: In the ESI source, the this compound molecule is expected to be protonated, most likely on one of the basic nitrogen atoms of the naphthyridine ring, to form the molecular ion [M+H]⁺ at m/z 205.097 .

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated acetals is the neutral loss of an alcohol. In this case, the protonated molecule is likely to lose a molecule of methanol, resulting in a fragment ion at m/z 173.071 .

  • Loss of Formaldehyde (CH₂O): Following the initial loss of methanol, the resulting fragment ion can undergo further fragmentation by losing a molecule of formaldehyde. This would lead to a fragment ion at m/z 143.055 .

  • Ring Fragmentation - Loss of Carbon Monoxide (CO): The naphthyridine ring system can undergo cleavage. A plausible fragmentation is the loss of carbon monoxide, which would produce a fragment ion at m/z 115.055 .

  • Further Ring Fragmentation - Loss of Hydrogen Cyanide (HCN): The remaining ring structure can further fragment by losing a molecule of hydrogen cyanide, a characteristic loss from nitrogen-containing heterocyclic rings. This would result in a fragment ion at m/z 88.052 .

Data Presentation and Interpretation

The acquired MS/MS data should be presented in a clear and concise manner. A table summarizing the observed fragment ions and their proposed elemental compositions is highly recommended.

Observed m/zProposed Elemental CompositionProposed Neutral Loss
205.097[C₁₁H₁₃N₂O₂]⁺-
173.071[C₁₀H₉N₂O]⁺CH₃OH
143.055[C₉H₇N₂]⁺CH₂O
115.055[C₈H₅N]⁺CO
88.052[C₇H₄]⁺HCN

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed experimental protocol and understanding the predicted fragmentation pathways, researchers and drug development professionals can effectively utilize mass spectrometry for the characterization and analysis of this important class of compounds. The insights provided herein are grounded in established scientific principles and field-proven methodologies, ensuring a high degree of technical accuracy and trustworthiness. The continued exploration of 1,8-naphthyridine derivatives holds great promise for the development of new therapeutic agents, and robust analytical techniques are paramount to this endeavor.

References

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this core have demonstrated significant potential in the development of novel therapeutic agents for a wide array of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[1][2] This in-depth technical guide provides a comprehensive overview of the key biological activities of 1,8-naphthyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Anticancer Activity

A significant body of research highlights the potent cytotoxic properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[3][4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[1][5]

Mechanisms of Anticancer Action

The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with critical cellular processes. Two of the most well-documented mechanisms are the inhibition of topoisomerase II and the modulation of protein kinase signaling pathways.[6][7]

Topoisomerase II Inhibition: Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors.[5] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these derivatives lead to double-strand DNA breaks, which, if not repaired, trigger apoptotic cell death.[5]

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are pivotal components of signaling pathways that regulate cell growth, differentiation, and survival.[6] A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[6][8] By blocking the ATP-binding site of the kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-MAPK and PI3K-AKT cascades.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Promotes Ligand EGF Ligand Ligand->EGFR Binds Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR Inhibits MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of 1,8-naphthyridine derivative incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well (final concentration 0.5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 3-4 hours mtt_addition->incubation3 solubilization Remove medium and add DMSO to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC₅₀ value absorbance_reading->data_analysis end End data_analysis->end DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Supercoiled_DNA Supercoiled Bacterial DNA Supercoiled_DNA->DNA_Gyrase Binds Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Allows progression Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Proinflammatory_Cytokines Upregulates transcription Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK_Complex Inhibits

References

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in targeting a diverse array of biological entities.[1][2] This guide provides a comprehensive technical overview of the burgeoning field of 1,8-naphthyridine derivatives as potent anticancer agents. We will dissect the synthetic strategies employed to generate these compounds, delve into their primary mechanisms of antineoplastic action, and present detailed protocols for their preclinical evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation cancer therapeutics, offering both a conceptual framework and practical, field-proven methodologies.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern biomedical research. In this endeavor, the identification of chemical scaffolds that can be readily modified to interact with various biological targets is of paramount importance. The 1,8-naphthyridine nucleus, characterized by its fused pyridine rings, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its rigid, planar structure provides an ideal framework for interactions with biological macromolecules, while the nitrogen atoms offer sites for hydrogen bonding, enhancing binding affinity and specificity. This unique combination of features has established the 1,8-naphthyridine scaffold as a fertile ground for the development of innovative cancer therapies.

Synthetic Strategies: Building the Arsenal

The therapeutic potential of 1,8-naphthyridine derivatives is intrinsically linked to the ability to synthesize a diverse library of analogues. Several synthetic routes have been established, with the Friedländer annulation being a cornerstone methodology. This approach typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Other notable synthetic strategies include the Vilsmeier-Haack reaction and the Conrad-Limpach reaction, which offer alternative pathways to construct the core naphthyridine ring system.[3]

Diagram: Generalized Synthetic Scheme for 1,8-Naphthyridine Derivatives

G A o-Aminoaryl Aldehyde/Ketone C Condensation (e.g., Friedländer Annulation) A->C B Active Methylene Compound B->C D 1,8-Naphthyridine Core C->D Formation of core structure E Functional Group Interconversion (e.g., Halogenation, Amination) D->E Modification F Diverse 1,8-Naphthyridine Derivatives E->F Diversification

Caption: A simplified workflow illustrating the synthesis of diverse 1,8-naphthyridine derivatives from common starting materials.

Mechanisms of Anticancer Action: A Multi-pronged Attack

The anticancer prowess of 1,8-naphthyridine derivatives stems from their ability to interfere with multiple critical cellular processes. The primary mechanisms of action identified to date are the inhibition of key signaling kinases and the disruption of DNA replication and maintenance through topoisomerase inhibition.

Kinase Inhibition: Silencing Oncogenic Signaling

Many cancers are driven by the aberrant activity of protein kinases, which act as crucial nodes in signaling pathways that control cell growth, proliferation, and survival. The 1,8-naphthyridine scaffold has proven to be an effective pharmacophore for the design of potent kinase inhibitors.

The EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[4][5] Several 1,8-naphthyridine derivatives have been shown to exhibit significant EGFR inhibitory activity.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[6]

Diagram: EGFR Signaling Pathway and Inhibition by 1,8-Naphthyridine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->EGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives, preventing downstream activation and subsequent tumor cell proliferation.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis.[7][8] Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide range of human cancers, making it an attractive therapeutic target.[9] 1,8-Naphthyridine-based compounds have been developed as potent c-Met inhibitors, effectively blocking the downstream signaling cascades that promote cancer progression.[3]

DNA Topoisomerase II Inhibition: Inducing Catastrophic DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation.[10][11] Topoisomerase II creates transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby untangling DNA.[12] A significant class of 1,8-naphthyridine derivatives, exemplified by the clinical candidate Vosaroxin, function as topoisomerase II poisons.[13][14] These compounds intercalate into DNA and stabilize the covalent complex between topoisomerase II and the cleaved DNA.[15][16] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest (typically in G2/M phase), and ultimately, apoptosis.[13][15]

Diagram: Mechanism of Topoisomerase II Inhibition

G cluster_process Normal Topoisomerase II Action cluster_inhibition Inhibition by 1,8-Naphthyridine DNA_Tangled Tangled DNA TopoII Topoisomerase II DNA_Tangled->TopoII Cleavage Transient Double-Strand Break TopoII->Cleavage Passage Strand Passage Cleavage->Passage Religation Re-ligation Passage->Religation DNA_Untangled Untangled DNA Religation->DNA_Untangled Stabilization Stabilization of Cleavage Complex Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Stabilization causes Apoptosis Apoptosis Stabilization->Apoptosis leads to

Caption: 1,8-Naphthyridine derivatives acting as topoisomerase II poisons stabilize the DNA-enzyme cleavage complex, leading to apoptosis.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1,8-naphthyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. SAR studies have demonstrated that the nature and position of substituents on the naphthyridine ring significantly influence cytotoxicity and target selectivity. For instance, the introduction of bulky aromatic or heteroaromatic groups at specific positions can enhance binding to the target protein, while modifications to other positions can modulate physicochemical properties such as solubility and cell permeability.

Derivative Class Key Structural Features Observed Anticancer Activity Reference(s)
1,8-Naphthyridine-3-carboxamidesHalogen substitutionsPotent cytotoxicity against various cancer cell lines.
2-Phenyl-7-methyl-1,8-naphthyridinesVaried substituents at C3High activity against breast cancer cell lines.
1-Propargyl-1,8-naphthyridine-3-carboxamidesPropargyl group at N1Significant cytotoxicity against multiple cancer cell lines.

Preclinical Evaluation: Methodologies and Protocols

The robust preclinical evaluation of novel 1,8-naphthyridine derivatives is critical to identifying promising drug candidates. The following section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death induced by 1,8-naphthyridine derivatives, apoptosis and cell cycle analysis are performed using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,8-naphthyridine derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19][20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice for fixation.[21][22]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[23]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a highly promising platform for the development of novel anticancer agents. Its synthetic tractability and ability to target multiple key oncogenic pathways provide a strong foundation for future drug discovery efforts. The ongoing exploration of new derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the identification of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of the art, from synthesis to preclinical evaluation, with the aim of empowering researchers to further unlock the therapeutic potential of this remarkable chemical entity.

References

The Antimicrobial Potential of 1,8-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine core has emerged as a privileged scaffold, consistently yielding compounds with potent and diverse biological activities. This bicyclic aromatic system, composed of two fused pyridine rings, serves as the foundational structure for a class of compounds that have demonstrated significant antimicrobial efficacy.

Historically, the journey of 1,8-naphthyridines as antimicrobial agents began with the discovery of nalidixic acid in 1962, the progenitor of the quinolone and fluoroquinolone antibiotics.[1] This seminal discovery unveiled the potential of this scaffold to inhibit essential bacterial processes, specifically DNA replication. Modern medicinal chemistry has since expanded upon this foundation, exploring a vast chemical space through the synthesis of diverse derivatives. These efforts have led to the development of compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as promising results against mycobacteria and fungi.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the antimicrobial potential of 1,8-naphthyridine compounds, from their synthesis and mechanism of action to detailed experimental protocols for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide will illuminate the causality behind experimental choices and provide a framework for the rational design of next-generation 1,8-naphthyridine-based antimicrobial agents.

Synthetic Strategies: Building the 1,8-Naphthyridine Core and its Derivatives

The versatility of the 1,8-naphthyridine scaffold lies in the numerous synthetic routes available for its construction and subsequent derivatization. Understanding these methodologies is paramount for generating novel chemical entities with tailored antimicrobial profiles.

Classical Synthesis: The Friedländer Annulation

A cornerstone in the synthesis of 1,8-naphthyridines is the Friedländer annulation, a condensation reaction between a 2-amino-3-formylpyridine (or a ketone equivalent) and a compound containing a reactive α-methylene group. This method offers a straightforward approach to constructing the core bicyclic system.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine

Objective: To synthesize a 2-substituted-1,8-naphthyridine via the Friedländer reaction.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Potassium hydroxide (catalyst)

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with glacial acetic acid.

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 1,8-naphthyridine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Approaches: Multi-Component Reactions

More contemporary synthetic strategies often employ multi-component reactions (MCRs), which offer increased efficiency and atom economy by combining three or more reactants in a single pot. These reactions can rapidly generate diverse libraries of 1,8-naphthyridine derivatives.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Substituted 1,8-Naphthyridine

Objective: To synthesize a polysubstituted 1,8-naphthyridine derivative via a one-pot, three-component reaction.

Materials:

  • A substituted 2-aminopyridine

  • An aldehyde (e.g., benzaldehyde)

  • A C-H acid (e.g., malononitrile or ethyl cyanoacetate)

  • A suitable catalyst (e.g., a Lewis acid like N-bromosulfonamide)

  • A suitable solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1 equivalent), the aldehyde (1 equivalent), and the C-H acid (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of the chosen Lewis acid to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration. Alternatively, concentrate the solvent and purify the residue.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.[3]

Derivatization of the 1,8-Naphthyridine Scaffold

Once the core is synthesized, further modifications can be introduced to explore the structure-activity relationship. A common starting point for such derivatization is nalidixic acid.

Experimental Protocol: Synthesis of Nalidixic Acid Analogs

Objective: To synthesize amide derivatives of nalidixic acid.

Materials:

  • Nalidixic acid

  • Thionyl chloride

  • A primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Triethylamine (base)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: Suspend nalidixic acid (1 equivalent) in the anhydrous solvent. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

  • Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in the anhydrous solvent. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared nalidixic acid chloride solution to the amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide derivative by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods.[4]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antimicrobial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

1,8-naphthyridine compounds act by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA strands. This "poisoned" complex prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, ultimately culminating in bacterial cell death.[6]

Molecular Interactions with the Target Enzyme

Docking studies have provided insights into the binding of 1,8-naphthyridine derivatives to the active site of DNA gyrase. The interaction is often stabilized by hydrogen bonds between the 4-oxo group and the 3-carboxyl group of the naphthyridine core and amino acid residues within the enzyme's active site. Additionally, hydrophobic interactions with the surrounding residues contribute to the binding affinity.[7]

G cluster_replication Bacterial DNA Replication cluster_topoisomerase Topoisomerase Action cluster_inhibition Inhibition by 1,8-Naphthyridine DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding DNA_Gyrase DNA Gyrase ReplicationFork->DNA_Gyrase Torsional stress Topoisomerase_IV Topoisomerase IV ReplicationFork->Topoisomerase_IV Catenated Chromosomes Cleaved_DNA Cleaved DNA Complex DNA_Gyrase->Cleaved_DNA Introduces negative supercoils Topoisomerase_IV->Cleaved_DNA Decatenates daughter chromosomes Poisoned_Complex Stabilized Topoisomerase-DNA Complex Naphthyridine 1,8-Naphthyridine Compound Naphthyridine->Poisoned_Complex Binds to and stabilizes DSBs Double-Strand Breaks Poisoned_Complex->DSBs Prevents DNA re-ligation Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Caption: Mechanism of action of 1,8-naphthyridine compounds.

Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency

The antimicrobial activity of 1,8-naphthyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. A thorough understanding of these structure-activity relationships is critical for the rational design of more potent and selective agents.

  • Position 1 (N1): The substituent at the N1 position plays a crucial role in determining the spectrum of activity. Small alkyl groups, such as ethyl or cyclopropyl, are often found in potent antibacterial agents. The introduction of a cyclopropyl group can enhance activity against both Gram-positive and Gram-negative bacteria.

  • Position 3 (C3): A carboxylic acid group at the C3 position is a common feature in many active 1,8-naphthyridines, as it is essential for binding to the DNA gyrase active site. Esterification or amidation of this group can modulate the compound's physicochemical properties and activity.

  • Position 6 (C6): The introduction of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics and generally leads to a significant increase in antibacterial potency.

  • Position 7 (C7): The C7 position is a key site for modification to influence the spectrum of activity and pharmacokinetic properties. The introduction of basic amine-containing rings, such as piperazine or pyrrolidine, often enhances activity against Gram-negative bacteria. Bulky substituents at this position can also improve activity against Gram-positive organisms.

Substituent PositionCommon ModificationsImpact on Antimicrobial Activity
N1 Ethyl, Cyclopropyl, DifluorophenylInfluences spectrum of activity and potency.
C3 Carboxylic acid, Ester, AmideEssential for DNA gyrase binding; modifications alter properties.
C6 FluorineGenerally increases antibacterial potency.
C7 Piperazine, Pyrrolidine, other N-heterocyclesModulates spectrum of activity and pharmacokinetics.

In Vitro Evaluation: Assessing Antimicrobial Efficacy and Safety

A robust in vitro evaluation is essential to characterize the antimicrobial potential and safety profile of newly synthesized 1,8-naphthyridine derivatives. This typically involves determining the minimum inhibitory concentration (MIC) against a panel of relevant microorganisms and assessing the cytotoxicity against mammalian cell lines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a 1,8-naphthyridine compound against a specific bacterial strain.

Materials:

  • Test 1,8-naphthyridine compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader at a wavelength of 600 nm.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of a 1,8-naphthyridine compound on a mammalian cell line.

Materials:

  • Test 1,8-naphthyridine compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.[11]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 1,8-naphthyridine derivatives against various microbial strains, highlighting the potential of this scaffold.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Mycobacteria (MIC in µg/mL)
S. aureusS. pyogenesE. coli
Nalidixic Acid >128>1284-16
Enoxacin 0.5-21-40.12-0.5
PD 131628 0.125-0.250.125-0.25≤0.125
ANA-12 ---
Compound 14 (from Gençer et al.) 1.95-1.95

(Note: Data compiled from multiple sources.[12][13][14] MIC values can vary depending on the specific strain and testing conditions.)

Conclusion and Future Directions

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. Its synthetic tractability, coupled with a well-understood mechanism of action targeting bacterial DNA replication, provides a solid foundation for rational drug design. The structure-activity relationships discussed herein offer a roadmap for optimizing the potency and spectrum of activity of these compounds.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of innovative synthetic methodologies, including asymmetric synthesis and the use of novel building blocks, will be crucial for accessing new and diverse 1,8-naphthyridine derivatives.

  • Overcoming Resistance: As with all antibiotics, the emergence of resistance is a significant concern. The design of 1,8-naphthyridine compounds that can evade existing resistance mechanisms or act on novel targets is a high priority.

  • Improving Pharmacokinetic and Safety Profiles: A key challenge in drug development is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. Future efforts should focus on designing derivatives with improved bioavailability and reduced off-target effects.

  • Combination Therapies: Investigating the synergistic effects of 1,8-naphthyridine compounds with other classes of antibiotics could provide a powerful strategy to combat multidrug-resistant pathogens.

By leveraging the knowledge outlined in this guide and embracing innovative approaches, the scientific community can continue to unlock the full therapeutic potential of 1,8-naphthyridine compounds in the ongoing fight against infectious diseases.

References

The 1,8-Naphthyridine Core: A Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the antiviral applications of the 1,8-naphthyridine core, providing a comprehensive overview of its activity against various viral pathogens, detailing key experimental protocols, and illustrating the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Spectrum of 1,8-Naphthyridine Derivatives

Derivatives of the 1,8-naphthyridine core have exhibited promising antiviral activity against a range of clinically significant viruses. Notably, these compounds have shown potent inhibition of Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and have demonstrated potential against influenza viruses and coronaviruses.

Anti-HIV Activity

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as anti-HIV agents. These compounds primarily target key enzymes in the HIV replication cycle, namely reverse transcriptase and integrase.

Table 1: Anti-HIV Activity of Representative 1,8-Naphthyridine Derivatives

Compound IDTargetAssayIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
16a HIV-1 RTRT Inhibition0.222[1]>100>450
16b HIV-1 RTRT Inhibition0.218[1]>100>458
19a HIV-1 RTRT Inhibition0.175[1]>100>571
L-870,810 HIV-1 IntegraseStrand Transfer0.008 - 0.015[1]>12.5>833
Naphthyridine 7 HIV-1 IntegraseStrand Transfer0.01[2][3]>12.5>1250

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a compound required to inhibit 50% of the target activity or viral replication, respectively. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Anti-Herpes Simplex Virus (HSV) Activity

Several 1,8-naphthyridine derivatives have demonstrated notable activity against Herpes Simplex Virus type 1 (HSV-1), a prevalent human pathogen.

Table 2: Anti-HSV-1 Activity of Representative 1,8-Naphthyridine Derivatives

Compound IDVirus StrainAssay% Virus Yield Reduction (at 50 µM)CC50 (µM)
1d HSV-1Virus Yield ReductionHigh-
1f HSV-1Virus Yield ReductionHigh-
1g HSV-1Virus Yield ReductionHigh-
1h HSV-1Virus Yield Reduction91%[4]600[4]
Activity Against Influenza and Coronaviruses

The exploration of 1,8-naphthyridine derivatives against influenza viruses and coronaviruses is an emerging area of research. While extensive quantitative data is not yet available in the public domain, the structural similarities of some derivatives to known viral inhibitors suggest their potential. For instance, the inhibition of viral neuraminidase (for influenza) and the main protease (3CLpro) (for coronaviruses) are plausible mechanisms of action that warrant further investigation.

Mechanisms of Antiviral Action

The antiviral effects of 1,8-naphthyridine derivatives are mediated through the inhibition of critical viral enzymes and processes.

HIV Replication Cycle and Inhibition

The replication of HIV involves several key steps, including entry into the host cell, reverse transcription of the viral RNA genome into DNA, integration of the viral DNA into the host genome, and the assembly and release of new virus particles.[5][6] 1,8-naphthyridine-based inhibitors primarily interfere with reverse transcription and integration.

HIV_Lifecycle HIV Virion HIV Virion Host Cell (CD4+) Host Cell (CD4+) HIV Virion->Host Cell (CD4+) Binding & Fusion Viral RNA Viral RNA Host Cell (CD4+)->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Enters Nucleus Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion Inhibitor_RT 1,8-Naphthyridine RT Inhibitors Inhibitor_RT->Reverse Transcription Inhibitor_IN 1,8-Naphthyridine Integrase Inhibitors Inhibitor_IN->Integration Influenza_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Influenza Virion Influenza Virion Endocytosis Endocytosis Influenza Virion->Endocytosis Attachment Host Cell Host Cell Uncoating Uncoating Endocytosis->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Replication & Transcription Replication & Transcription Viral RNA->Replication & Transcription Assembly Assembly Viral RNA->Assembly Nucleus Nucleus Translation Translation Replication & Transcription->Translation mRNA export Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding & Release Budding & Release Assembly->Budding & Release New Virion New Virion Budding & Release->New Virion Neuraminidase_Inhibitor Potential Inhibition by 1,8-Naphthyridines Neuraminidase_Inhibitor->Budding & Release HSV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus HSV Virion HSV Virion Fusion & Entry Fusion & Entry HSV Virion->Fusion & Entry Attachment Host Cell Host Cell Capsid Transport Capsid Transport Fusion & Entry->Capsid Transport Viral DNA Release Viral DNA Release Capsid Transport->Viral DNA Release Transcription Transcription Viral DNA Release->Transcription Nucleus Nucleus Translation Translation Transcription->Translation mRNA export DNA Replication DNA Replication Assembly & Egress Assembly & Egress DNA Replication->Assembly & Egress Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->DNA Replication Enters Nucleus Viral Proteins->Assembly & Egress Enters Nucleus New Virion New Virion Assembly & Egress->New Virion DNA_Polymerase_Inhibitor Potential Inhibition by 1,8-Naphthyridines DNA_Polymerase_Inhibitor->DNA Replication MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) & Add DMSO D->E F Read Absorbance (570 nm) E->F G Calculate CC50 F->G Synthesis_Workflow A Starting Material (e.g., 2-aminonicotinic acid derivative) B Condensation with a β-ketoester A->B C Cyclization to form the naphthyridine core B->C D Functional group manipulation (e.g., hydrolysis) C->D E Amide coupling with an appropriate amine D->E F Final Product (8-hydroxy-1,6-naphthyridine-7-carboxamide) E->F

References

The Emerging Therapeutic Potential of 1,8-Naphthyridine Analogues in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The 1,8-naphthyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has long been recognized for its diverse biological activities, ranging from antimicrobial to anticancer effects.[1][2][3] In recent years, a growing body of evidence has highlighted the significant anti-inflammatory potential of 1,8-naphthyridine analogues, positioning them as a promising class of compounds for the development of novel therapeutics targeting a spectrum of inflammatory disorders. This technical guide provides an in-depth exploration of the anti-inflammatory effects of 1,8-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present key preclinical evidence, and provide detailed experimental protocols to empower further investigation in this exciting field.

The Rationale for Targeting Inflammation with 1,8-Naphthyridine Analogues

Chronic inflammation is a key pathological driver of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] The innate immune system, our body's first line of defense, relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Toll-like receptor 4 (TLR4), a well-characterized PRR, plays a pivotal role in initiating the inflammatory cascade upon recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] The subsequent activation of downstream signaling pathways, predominantly the MyD88-dependent pathway leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB), results in the production of a host of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][6]

The 1,8-naphthyridine scaffold has emerged as a valuable pharmacophore for the design of molecules that can modulate these inflammatory pathways. Its rigid, planar structure provides a foundation for the strategic placement of various substituents to achieve specific interactions with biological targets, offering the potential for both potent and selective inhibition of key inflammatory signaling nodes.

Key Mechanistic Insights: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A significant body of research points to the TLR4/MyD88/NF-κB signaling axis as a primary target for the anti-inflammatory activity of 1,8-naphthyridine analogues.[4] The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that culminates in the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[5][6]

Several 1,8-naphthyridine derivatives have been shown to effectively disrupt this pathway at various points. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have demonstrated the ability to reduce the expression of TLR4 and its downstream adaptor protein, MyD88, in LPS-stimulated BV2 microglial cells.[4] This upstream inhibition prevents the initiation of the inflammatory signaling cascade.

Furthermore, these compounds can inhibit the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[4] In a resting state, IκBα sequesters NF-κB in the cytoplasm. Its degradation is a critical step for the release and nuclear translocation of NF-κB. By stabilizing IκBα, 1,8-naphthyridine analogues effectively trap NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.[4]

The culmination of this pathway inhibition is a marked reduction in the production of key inflammatory mediators.

Signaling Pathway Diagram

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkappaB_NFkB Naphthyridine 1,8-Naphthyridine Analogue Naphthyridine->TLR4 Inhibits Expression Naphthyridine->MyD88 Inhibits Expression Naphthyridine->IkappaB Prevents Degradation Naphthyridine->NFkB_nuc Blocks Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Induces IkappaB_NFkB->IkappaB Degradation IkappaB_NFkB->NFkB Release

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridine analogues.

Preclinical Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of 1,8-naphthyridine analogues have been validated in a range of preclinical models, both in vitro and in vivo. These models are crucial for characterizing the potency and efficacy of new chemical entities.

In Vitro Models of Inflammation

The use of cell-based assays provides a controlled environment to dissect the molecular mechanisms of action and to perform initial screening and structure-activity relationship (SAR) studies.

  • LPS-Stimulated BV2 Microglial Cells: BV2 cells, an immortalized murine microglia cell line, are a widely used model for neuroinflammation. Stimulation with LPS triggers a robust inflammatory response, mimicking aspects of neurodegenerative diseases. This model is particularly valuable for assessing the ability of compounds to suppress the production of pro-inflammatory mediators in the central nervous system.[4]

  • Primary Macrophages: Primary macrophages, such as bone marrow-derived macrophages (BMDMs), offer a more physiologically relevant model compared to immortalized cell lines. They are essential for confirming the anti-inflammatory effects of lead compounds.

In Vivo Models of Acute Inflammation

Animal models of inflammation are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety profile of drug candidates.

  • Carrageenan-Induced Paw Edema in Rats: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The reduction in paw volume is a key endpoint for assessing the efficacy of anti-inflammatory compounds.[7]

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of representative 1,8-naphthyridine analogues from the literature.

Compound ClassSpecific AnalogueIn Vitro ModelEndpointIC50 / % InhibitionReference
1,8-Naphthyridine-2-carboxamideHSR2104LPS-stimulated BV2 cellsNO ProductionIC50: 24.3 µM[8]
HSR2104LPS-stimulated BV2 cellsTNF-α ProductionIC50: 19.7 µM[8]
HSR2104LPS-stimulated BV2 cellsIL-6 ProductionIC50: 21.5 µM[8]
Triazolo[4,3-a][2][9]naphthyridineCompound 8nCarrageenan-induced paw edema in ratsEdema Inhibition61% at 25 mg/kg[9]
Compound 8cCarrageenan-induced paw edema in ratsEdema Inhibition61% at 25 mg/kg[9]
Compound 1dCarrageenan-induced paw edema in ratsEdema Inhibition80% at 100 mg/kg[7]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the anti-inflammatory effects of 1,8-naphthyridine analogues.

In Vitro Assay Workflow

in_vitro_workflow start Start: Compound Synthesis & Characterization cell_culture 1. Cell Culture (e.g., BV2 Microglia) start->cell_culture treatment 2. Compound Treatment & LPS Stimulation cell_culture->treatment supernatant_collection 3. Collect Supernatant treatment->supernatant_collection cell_lysis 4. Cell Lysis treatment->cell_lysis griess_assay Griess Assay (NO Measurement) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6 Measurement) supernatant_collection->elisa western_blot Western Blot (NF-κB, TLR4, etc.) cell_lysis->western_blot data_analysis 5. Data Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End: In Vitro Efficacy & Mechanism data_analysis->end

Caption: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.

Griess Assay for Nitric Oxide (NO) Quantification

Causality: This assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. It is a primary indicator of iNOS activity, a key enzyme in the inflammatory response.

Protocol:

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Assay Procedure:

    • Pipette 50 µL of cell culture supernatant from each well of the cell culture plate into a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Determine the nitrite concentration in the samples by interpolating from the standard curve.

ELISA for TNF-α and IL-6 Quantification

Causality: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive technique for quantifying the concentration of cytokines like TNF-α and IL-6. Measuring the levels of these pro-inflammatory cytokines provides direct evidence of a compound's ability to suppress the inflammatory response.

Protocol (General Sandwich ELISA):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot for NF-κB Activation

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. To assess NF-κB activation, this technique is used to measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB activation.

Protocol:

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from treated and untreated cells using a commercial kit or standard biochemical fractionation protocols.

  • Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-IκBα, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

In Vivo Assay: Carrageenan-Induced Paw Edema

Causality: This model assesses the in vivo efficacy of a compound in a model of acute, localized inflammation. The ability of a compound to reduce the swelling of the rat paw is a strong indicator of its potential as a systemic anti-inflammatory agent.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the 1,8-naphthyridine analogue or vehicle control (e.g., saline, DMSO) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships of 1,8-naphthyridine analogues is crucial for the rational design of more potent and selective anti-inflammatory agents. Studies have shown that modifications at various positions of the 1,8-naphthyridine core can significantly impact activity. For example, in the 1,8-naphthyridine-3-carboxamide series, the nature of the substituent on the amide nitrogen can influence both anti-inflammatory and cytotoxic properties.[10][11][12] Similarly, for triazolo[4,3-a][2][9]naphthyridine derivatives, substitutions at the 9-position have been shown to be critical for anti-inflammatory potency.[9]

The future of 1,8-naphthyridine-based anti-inflammatory drug discovery lies in several key areas:

  • Improving Selectivity: Designing analogues that selectively target specific components of the inflammatory signaling pathways to minimize off-target effects.

  • Enhancing Bioavailability: Optimizing the physicochemical properties of the compounds to improve their oral bioavailability and pharmacokinetic profiles.

  • Exploring New Targets: Investigating the potential of 1,8-naphthyridine derivatives to modulate other inflammatory pathways beyond TLR4/NF-κB, such as the inflammasome or JAK/STAT pathways.

  • Combination Therapies: Evaluating the synergistic effects of 1,8-naphthyridine analogues with existing anti-inflammatory drugs.

Conclusion

The 1,8-naphthyridine scaffold represents a highly promising platform for the development of a new generation of anti-inflammatory drugs. Their demonstrated ability to modulate key inflammatory signaling pathways, coupled with their synthetic tractability, makes them an attractive area for further research and development. The experimental frameworks and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the field of anti-inflammatory therapeutics. The continued exploration of this versatile chemical scaffold holds great promise for addressing the significant unmet medical needs associated with chronic inflammatory diseases.

References

The Strategic Role of 2-(Dimethoxymethyl)-1,8-naphthyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide spectrum of biological activities exhibited by its derivatives.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This technical guide delves into the pivotal role of a key synthetic intermediate, 2-(Dimethoxymethyl)-1,8-naphthyridine, in the generation of diverse libraries of bioactive compounds. While not a therapeutic agent itself, this stable precursor to the highly reactive 1,8-naphthyridine-2-carboxaldehyde provides a robust platform for the synthesis of novel drug candidates. We will explore the synthetic rationale, detailed experimental protocols, and the therapeutic potential of the resulting derivatives, providing researchers and drug development professionals with a comprehensive understanding of its strategic importance.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, has garnered immense interest from medicinal chemists. Its structural rigidity, ability to participate in hydrogen bonding and π-stacking interactions, and its capacity to act as a bioisostere for other aromatic systems like quinoline, contribute to its success in drug design. Derivatives of this scaffold have shown efficacy against a multitude of diseases, establishing them as potent agents in therapeutic and medicinal research.[1] The broad spectrum of activities primarily includes antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1]

This compound: A Key Synthetic Intermediate

The primary utility of this compound lies in its function as a protected form of 1,8-naphthyridine-2-carboxaldehyde. The aldehyde functional group is highly versatile for chemical modifications but can be unstable under certain reaction conditions. The dimethoxymethyl group (a dimethyl acetal) serves as an effective protecting group, allowing for chemical transformations on other parts of the 1,8-naphthyridine scaffold without unwanted reactions at the 2-position. This strategic protection is crucial for the multi-step synthesis of complex molecules.

Rationale for the Use of a Protected Aldehyde

The direct synthesis or handling of 1,8-naphthyridine-2-carboxaldehyde can be challenging due to its reactivity. The aldehyde is susceptible to oxidation, reduction, and various nucleophilic attacks. By protecting it as a dimethyl acetal, chemists can perform a wider range of reactions, such as nucleophilic aromatic substitutions or cross-coupling reactions on the naphthyridine ring, with greater control and higher yields. The acetal is stable to basic and nucleophilic conditions and can be easily deprotected under mild acidic conditions to regenerate the aldehyde at the desired stage of the synthesis.

Synthetic Pathways to this compound and its Precursors

The synthesis of this compound is a multi-step process that typically begins with the construction of the 1,8-naphthyridine core. A common and efficient method is the Friedländer annulation reaction.[4]

Synthesis_Pathway cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetal Protection 2-amino-3-pyridinecarboxaldehyde 2-amino-3-pyridinecarboxaldehyde 2-substituted-1,8-naphthyridine 2-substituted-1,8-naphthyridine 2-amino-3-pyridinecarboxaldehyde->2-substituted-1,8-naphthyridine + α-methylene carbonyl compound (e.g., acetone for 2-methyl derivative) alpha-methylene_carbonyl alpha-methylene_carbonyl 2-methyl-1,8-naphthyridine 2-methyl-1,8-naphthyridine 1,8-naphthyridine-2-carboxaldehyde 1,8-naphthyridine-2-carboxaldehyde 2-methyl-1,8-naphthyridine->1,8-naphthyridine-2-carboxaldehyde Oxidation (e.g., SeO2) This compound This compound 1,8-naphthyridine-2-carboxaldehyde->this compound Methanol, Acid catalyst

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine (A Precursor)

This procedure is based on the Friedländer reaction.[4]

  • To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent like ethanol, add a slight excess of an α-methylene carbonyl compound (e.g., acetone, 1.2 eq).

  • Add a catalytic amount of a base (e.g., potassium hydroxide or an ionic liquid).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 2-methyl-1,8-naphthyridine.

Step 2: Oxidation to 1,8-naphthyridine-2-carboxaldehyde

The methyl group at the 2-position can be oxidized to an aldehyde using selenium dioxide.[5]

  • In a flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dioxane.

  • Add a stoichiometric amount of selenium dioxide (1.0-1.2 eq).

  • Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Step 3: Formation of this compound

This step involves the protection of the aldehyde as a dimethyl acetal.

  • Dissolve 1,8-naphthyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature for several hours. The reaction can be gently heated to accelerate the process.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Deprotection and Derivatization: Unleashing the Synthetic Potential

The true value of this compound is realized upon the facile deprotection to the aldehyde, which then serves as a versatile handle for a variety of chemical transformations to generate medicinally relevant molecules.

Deprotection_Derivatization This compound This compound 1,8-naphthyridine-2-carboxaldehyde 1,8-naphthyridine-2-carboxaldehyde This compound->1,8-naphthyridine-2-carboxaldehyde Mild Acidic Hydrolysis Bioactive_Derivatives Bioactive Derivatives (e.g., Schiff Bases, Hydrazones) 1,8-naphthyridine-2-carboxaldehyde->Bioactive_Derivatives Condensation Reactions (e.g., with amines, hydrazines)

Caption: Deprotection and derivatization of the key intermediate.

Deprotection Protocol: Regeneration of the Aldehyde
  • Dissolve this compound in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a mild acid (e.g., dilute hydrochloric acid or acetic acid).

  • Stir the mixture at room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a base.

  • Extract the product, 1,8-naphthyridine-2-carboxaldehyde, with an organic solvent.

  • Dry the organic layer and concentrate to yield the aldehyde, which can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The regenerated 1,8-naphthyridine-2-carboxaldehyde is a valuable precursor for a wide array of derivatives with significant therapeutic potential.

Schiff Bases: A Gateway to Antimicrobial and Anticancer Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with diverse biological activities. The reaction of 1,8-naphthyridine-2-carboxaldehyde with various aromatic and heterocyclic amines yields a library of Schiff bases with potent antimicrobial and anticancer properties.[6]

General Protocol for Schiff Base Synthesis: [6]

  • Dissolve 1,8-naphthyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add an equimolar amount of the desired primary amine (1.0 eq).

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization can be performed for further purification.

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

Compound IDModification on 1,8-Naphthyridine ScaffoldCancer Cell LineIC50 (µM)Reference
Compound 12 3-Carboxamide derivativeHBL-100 (Breast)1.37[7]
Compound 17 3-Carboxamide derivativeKB (Oral)3.7[7]
Compound 22 3-Carboxamide derivativeSW-620 (Colon)3.0[7]
Compound 29 C-3'-heteroaryl derivativePA-1 (Ovarian)0.41[2]
Compound 36 3-Carboxamide derivativePA-1 (Ovarian)1.19[2]
Compound 47 Halogen substituted 3-carboxamideMIAPaCa (Pancreatic)0.41[2]
Compound 16 C-7 CH3 and C-2 naphthyl substitutionHeLa (Cervical)0.7[8]
Compound 16 C-7 CH3 and C-2 naphthyl substitutionHL-60 (Leukemia)0.1[8]
Compound 16 C-7 CH3 and C-2 naphthyl substitutionPC-3 (Prostate)5.1[8]
Hydrazones: Versatile Scaffolds with Broad-Spectrum Activity

Hydrazones, formed from the reaction of an aldehyde with a hydrazine derivative, are another important class of compounds in medicinal chemistry.[9][10] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The condensation of 1,8-naphthyridine-2-carboxaldehyde with various hydrazides produces novel hydrazone derivatives with enhanced therapeutic potential.

General Protocol for Hydrazone Synthesis:

  • Dissolve 1,8-naphthyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired hydrazide (1.0 eq).

  • Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry.

Mechanism of Action: Insights into Biological Targeting

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets. For instance, some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[8] Others exhibit anti-inflammatory effects by modulating cytokine and chemokine levels.[7] The specific mechanism of action is highly dependent on the nature and position of the substituents on the 1,8-naphthyridine core.

Signaling_Pathway cluster_0 Potential Anticancer Mechanism cluster_1 Potential Anti-inflammatory Mechanism Naphthyridine_Derivative 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Inhibition DNA_Replication_Block Blockage of DNA Replication Topoisomerase_II->DNA_Replication_Block Apoptosis Apoptosis DNA_Replication_Block->Apoptosis Naphthyridine_Derivative_2 1,8-Naphthyridine Derivative Cytokine_Production Pro-inflammatory Cytokine Production Naphthyridine_Derivative_2->Cytokine_Production Modulation Inflammation_Reduction Reduction of Inflammation Cytokine_Production->Inflammation_Reduction

Caption: Potential mechanisms of action for 1,8-naphthyridine derivatives.

Conclusion and Future Perspectives

This compound stands out as a strategically important, yet often overlooked, intermediate in the synthesis of medicinally relevant compounds. Its role as a stable and versatile precursor to 1,8-naphthyridine-2-carboxaldehyde enables the efficient construction of diverse molecular libraries. The resulting Schiff bases, hydrazones, and other derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research in this area should focus on the development of more efficient and greener synthetic routes to this key intermediate and the expansion of the derivative library to explore a wider range of biological targets. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine, a valuable intermediate in the development of novel therapeutics. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dimethoxymethyl group serves as a protected aldehyde, allowing for further chemical transformations.

The synthesis is proposed as a three-step process, commencing with the construction of the 1,8-naphthyridine core via a Friedländer annulation, followed by oxidation of a methyl group to an aldehyde, and concluding with the protection of the aldehyde as a dimethyl acetal.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is illustrated below.

cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetal Protection A 2-Aminonicotinaldehyde C 2-Methyl-1,8-naphthyridine A->C Base (e.g., KOH) B Acetone B->C D 2-Methyl-1,8-naphthyridine E 2-Formyl-1,8-naphthyridine D->E SeO₂ F 2-Formyl-1,8-naphthyridine H This compound F->H Acid Catalyst (e.g., HCl) G Methanol G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

This procedure is based on the well-established Friedländer synthesis of 1,8-naphthyridines, which involves the condensation of an o-aminobenzaldehyde derivative with a compound containing an α-methylene group.[1][2]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask.

  • To the resulting mixture, add acetone (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 2-methyl-1,8-naphthyridine.

Expected Data:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ParameterExpected Value
Yield70-85%
Physical StateSolid
¹H NMR (CDCl₃, 400 MHz)δ 9.05 (dd, J=4.2, 1.9 Hz, 1H), 8.15 (dd, J=8.2, 1.9 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H), 7.45 (dd, J=8.2, 4.2 Hz, 1H), 7.35 (d, J=8.5 Hz, 1H), 2.75 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ 163.5, 153.8, 148.9, 136.5, 130.2, 121.8, 121.5, 119.8, 25.5.
Mass (m/z)[M+H]⁺ calculated for C₉H₉N₂: 145.0766; found: 145.0765.
Step 2: Synthesis of 2-Formyl-1,8-naphthyridine

The methyl group at the 2-position of the 1,8-naphthyridine ring is oxidized to an aldehyde using selenium dioxide. This method is effective for the oxidation of activated methyl groups on heterocyclic systems.[3][4]

Materials:

  • 2-Methyl-1,8-naphthyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve selenium dioxide (1.2 eq) in 1,4-dioxane containing a few drops of water with gentle heating.

  • To this solution, add 2-methyl-1,8-naphthyridine (1.0 eq) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove selenium residues.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 2-formyl-1,8-naphthyridine.

Expected Data:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield50-65%
Physical StateSolid
¹H NMR (CDCl₃, 400 MHz)δ 10.20 (s, 1H), 9.20 (dd, J=4.2, 1.9 Hz, 1H), 8.30 (dd, J=8.2, 1.9 Hz, 1H), 8.10 (d, J=8.5 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H), 7.60 (dd, J=8.2, 4.2 Hz, 1H).
¹³C NMR (CDCl₃, 101 MHz)δ 193.5, 154.2, 153.0, 149.5, 137.0, 130.5, 122.5, 122.0, 118.0.
Mass (m/z)[M+H]⁺ calculated for C₉H₇N₂O: 159.0558; found: 159.0557.
Step 3: Synthesis of this compound

The final step involves the protection of the formyl group as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.[5][6]

Materials:

  • 2-Formyl-1,8-naphthyridine

  • Methanol

  • Anhydrous hydrogen chloride (HCl) in methanol or trimethyl orthoformate

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-formyl-1,8-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of anhydrous HCl in methanol or trimethyl orthoformate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, to give this compound.

Expected Data:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield85-95%
Physical StateOil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)δ 9.10 (dd, J=4.2, 1.9 Hz, 1H), 8.20 (dd, J=8.2, 1.9 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.50 (dd, J=8.2, 4.2 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 5.60 (s, 1H), 3.45 (s, 6H).
¹³C NMR (CDCl₃, 101 MHz)δ 158.0, 153.5, 149.0, 136.8, 130.0, 122.0, 121.7, 119.5, 103.0, 54.0.
Mass (m/z)[M+H]⁺ calculated for C₁₁H₁₃N₂O₂: 205.0977; found: 205.0976.

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should exercise appropriate caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Friedlander Synthesis of 1,8-Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Friedlander synthesis of 1,8-naphthyridine derivatives, a cornerstone reaction in medicinal chemistry and materials science. These notes offer detailed experimental protocols, quantitative data summaries, and visualizations to facilitate the efficient synthesis of this privileged heterocyclic scaffold.

Introduction to the Friedlander Synthesis

The Friedlander synthesis is a powerful and direct method for constructing the 1,8-naphthyridine ring system. The reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1][2] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to form the fused heterocyclic ring.[3] The versatility of the Friedlander synthesis allows for its adaptation to various scales and reaction conditions, including the use of environmentally benign methods.[1][4][5]

Applications of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is a key structural motif in numerous compounds with a wide range of pharmacological activities, making it a "privileged scaffold" in drug discovery.[1] Notable applications include:

  • Antimicrobial and Antibacterial Agents: The 1,8-naphthyridine framework is central to several fluoroquinolone antibiotics, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1]

  • Anticancer Activity: Numerous 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents.[1][5]

  • Antiviral Properties: Certain compounds based on this scaffold have been investigated for their antiviral efficacy.[1]

  • Other Therapeutic Areas: Research has also explored their potential as anti-inflammatory, analgesic, antidepressant, and neuroprotective agents.[1]

  • Materials Science: The unique photophysical properties of some 1,8-naphthyridine derivatives have led to their application in the development of fluorescent probes and other advanced materials.[1]

Reaction Mechanism

The general mechanism for the base-catalyzed Friedlander synthesis of 1,8-naphthyridines commences with the formation of an enolate from the active methylene compound. This is followed by an aldol-type condensation with the 2-aminonicotinaldehyde. Subsequent intramolecular cyclization and dehydration yield the aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2_aminonicotinaldehyde 2-Aminonicotinaldehyde aldol_addition Aldol-Type Addition 2_aminonicotinaldehyde->aldol_addition active_methylene Active Methylene Compound enolate Enolate Formation active_methylene->enolate Deprotonation base_catalyst Base Catalyst (e.g., Choline Hydroxide) base_catalyst->enolate enolate->aldol_addition iminium Iminium Intermediate aldol_addition->iminium cyclization Intramolecular Cyclization iminium->cyclization dehydration Dehydration cyclization->dehydration naphthyridine 1,8-Naphthyridine Derivative dehydration->naphthyridine

General mechanism of the base-catalyzed Friedlander synthesis.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives.

Protocol 1: Green Synthesis in Water using Choline Hydroxide

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and the biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[6] This method is notable for its high yields, mild reaction conditions, and straightforward work-up procedure.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, 1-methylpiperidin-4-one)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).[6]

  • Add 1 mL of water to the flask and begin stirring the mixture.[6]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[4][6]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[6]

  • Heat the reaction mixture to 50°C with continuous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[1]

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[6]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • The product can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate

This method offers an environmentally friendly, rapid, and efficient synthesis under solvent-free grinding conditions at room temperature, using CeCl₃·7H₂O as a reusable catalyst.[3]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Cold water

Equipment:

  • Pestle and mortar

  • Vacuum filtration apparatus

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[3]

  • Grind the mixture using a pestle at room temperature.[3]

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, add cold water to the reaction mixture.[3]

  • Collect the solid product by vacuum filtration, washing with water.[3]

  • The product can be recrystallized from an appropriate solvent.[3]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO

This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free conditions with microwave irradiation, leading to reduced reaction times and good yields.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ice-cold water

  • Dilute HCl

Equipment:

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).[7]

  • Subject the mixture to microwave irradiation at 600W for the specified time (refer to quantitative data table).[7]

  • Monitor the reaction completion by TLC.[7]

  • After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.[7]

  • The solid separated is filtered, dried, and recrystallized.[7]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Friedlander synthesis of various 1,8-naphthyridine derivatives using the described protocols.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [6]

EntryActive Methylene CompoundProductTime (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine699
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine1295
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][5]naphthyridine898
41-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1][5]naphthyridine896

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis [3]

EntryActive Methylene CompoundTime (min)Yield (%)
1Ethyl acetoacetate594
2Acetylacetone496
3Benzoylacetone692
4Dibenzoylmethane595

Table 3: DABCO Catalyzed Microwave-Assisted Solvent-Free Synthesis [7]

EntryActive Methylene CompoundTime (min)Yield (%)
1Ethyl acetoacetate3.086
2Acetylacetone2.584
3Cyclohexanone4.078
4Indan-1,3-dione3.582

Experimental Workflow

The general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reactants Reactants: 2-Aminonicotinaldehyde & Active Methylene Compound catalyst_conditions Catalyst & Reaction Conditions (e.g., ChOH/H₂O, CeCl₃/Grinding, DABCO/MW) reactants->catalyst_conditions reaction Friedlander Condensation catalyst_conditions->reaction workup Reaction Work-up (Extraction/Filtration) reaction->workup tlc TLC Monitoring reaction->tlc Monitoring purification Purification (Recrystallization/Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) purification->spectroscopy mpt Melting Point Determination spectroscopy->mpt

General workflow for synthesis and analysis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Deprotection of 2-(Dimethoxymethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the deprotection of 2-(dimethoxymethyl)-1,8-naphthyridine to yield the synthetically valuable 2-formyl-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of therapeutic agents, including antibacterial and antitumor compounds.[1] The 2-formyl derivative serves as a critical precursor for the synthesis of more complex analogues through reactions such as condensations, reductive aminations, and Wittig reactions.[2][3][4] This document outlines the mechanistic underpinnings of acid-catalyzed acetal hydrolysis, provides validated step-by-step protocols for both standard and mild deprotection conditions, and offers practical guidance on reaction monitoring, purification, and troubleshooting.

Introduction: The Strategic Importance of 2-Formyl-1,8-naphthyridine

The 1,8-naphthyridine core is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[5] The aldehyde functionality at the C2 position is a versatile chemical handle that allows for extensive structural diversification. For instance, 2-formylpyridyl ureas have been developed as selective reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[6]

Due to the reactivity of the aldehyde group, it is often necessary to protect it during multi-step syntheses. The dimethyl acetal, this compound, is an excellent choice for this purpose. It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, hydrides, and organometallic reagents.[7] The final and crucial step in many synthetic routes is the efficient and clean removal of this protecting group to unmask the aldehyde. This process, known as deprotection, is most commonly achieved through acid-catalyzed hydrolysis.[7][8]

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of a dimethyl acetal is a reversible reaction that is driven to completion by the presence of excess water.[9] The mechanism proceeds through several distinct, proton-mediated steps:

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol).[9]

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, forming a resonance-stabilized oxonium ion. This is typically the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.

  • Second Protonation and Elimination: The remaining methoxy group is then protonated, converting it into a good leaving group. The hydroxyl group's lone pair facilitates the elimination of a second molecule of methanol, forming a protonated aldehyde.

  • Final Deprotonation: The final step is the deprotonation of the protonated aldehyde by a water molecule to regenerate the acid catalyst and yield the final aldehyde product.[9]

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. For example, the need for water explains why anhydrous acidic conditions will not effect deprotection.

Experimental Protocols

The following protocols provide detailed procedures for the deprotection of this compound. It is imperative to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion and to avoid potential side reactions or product degradation.

Protocol 1: Standard Deprotection with Aqueous Hydrochloric Acid

This protocol employs a common and robust method using a strong mineral acid. It is generally high-yielding but may not be suitable for substrates containing other acid-sensitive functional groups.

Materials and Reagents:

  • This compound

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in THF (0.1–0.2 M).

  • To the stirred solution, add 2M aqueous HCl (2.0–3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Once the starting material is fully consumed, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 2-formyl-1,8-naphthyridine as a solid.

Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method utilizes a milder acid catalyst, which is beneficial when the substrate contains acid-labile groups. The reaction is performed in a mixture of acetone and water, which helps to drive the equilibrium towards the deprotected product.[7]

Materials and Reagents:

  • This compound

  • Acetone

  • Deionized Water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water (0.1 M).

  • Add a catalytic amount of PPTS (0.1–0.2 eq) to the solution.

  • Heat the reaction mixture to 40–50 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (4-12 h) for completion.

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution to the remaining aqueous residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel as described in Protocol 1.

Data Summary and Troubleshooting

Table 1: Comparison of Deprotection Conditions
ParameterProtocol 1 (Standard)Protocol 2 (Mild)
Acid Catalyst Hydrochloric Acid (HCl)Pyridinium p-toluenesulfonate (PPTS)
Solvent THF / WaterAcetone / Water
Temperature Room Temperature40–50 °C
Reaction Time 1–3 hours4–12 hours
Typical Yield >90%85–95%
Substrate Scope Robust substratesAcid-sensitive substrates
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid catalyst; Insufficient water; Low temperature; Short reaction time.Add more acid catalyst; Ensure adequate water is present; Increase temperature (if compatible with substrate); Extend reaction time.
Low Yield Product degradation under strong acid; Incomplete extraction; Product volatility.Switch to a milder protocol (e.g., Protocol 2); Perform more extractions during workup; Use caution during solvent removal (avoid high vacuum/heat).
Side Product Formation Substrate contains other acid-labile groups; Aldehyde is unstable to the conditions (e.g., self-condensation).Use milder conditions (PPTS, acetic acid); Keep reaction time to a minimum; Ensure prompt workup upon completion.

Workflow Visualization

The overall process for the deprotection and purification of 2-formyl-1,8-naphthyridine is summarized in the workflow diagram below.

Deprotection_Workflow cluster_reaction Step 1: Deprotection Reaction cluster_workup Step 2: Aqueous Workup cluster_purification Step 3: Purification & Analysis start This compound in Solvent reagents Add Acid Catalyst (e.g., HCl or PPTS) & Water start->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 2-Formyl-1,8-naphthyridine chromatography->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Workflow for the synthesis of 2-formyl-1,8-naphthyridine.

Purification and Handling of Aromatic Aldehydes

Aromatic aldehydes like 2-formyl-1,8-naphthyridine can be susceptible to air oxidation, which converts the aldehyde to the corresponding carboxylic acid.[10]

Purification:

  • Column Chromatography: As detailed in the protocols, silica gel chromatography is the most common method for purification.

  • Bisulfite Adduct Formation: For challenging purifications, formation of a solid sodium bisulfite adduct can be employed to isolate the aldehyde from non-carbonyl impurities. The aldehyde is then regenerated by treatment with acid or base.[11]

  • Distillation: While less common for solid aldehydes, short-path distillation under high vacuum can be effective for removing non-volatile impurities.[10][12]

Storage and Handling:

  • Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the compound in a cool, dark, and dry place to minimize degradation.

  • For long-term storage, refrigeration is recommended.

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of the Dimethoxymethyl (DMM) Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Dimethoxymethyl (DMM) Group in Organic Synthesis

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is a cornerstone of success. The dimethoxymethyl (DMM) ether serves as a valuable acetal-type protecting group for hydroxyl functionalities. Its utility stems from a balance of stability under a range of common synthetic conditions and its susceptibility to cleavage under specific, controlled acidic environments.

The DMM group is introduced to an alcohol to mask its reactivity towards various reagents such as bases, nucleophiles, and many oxidizing and reducing agents. This inertness is crucial for preventing unwanted side reactions while other parts of a molecule are being modified. The subsequent removal, or deprotection, of the DMM group is a critical step that must be efficient and selective to reveal the original hydroxyl group without compromising other sensitive functionalities within the molecule. This guide provides an in-depth exploration of the acid-catalyzed deprotection of DMM ethers, offering mechanistic insights, a comparative analysis of various acidic reagents, and detailed, field-proven protocols for researchers and drug development professionals.

Mechanistic Rationale of Acid-Catalyzed DMM Deprotection

The cleavage of a DMM ether under acidic conditions is a well-understood process that proceeds through a hydrolytic pathway. The reaction is initiated by the protonation of one of the methoxy oxygen atoms of the DMM group by an acid catalyst. This protonation event transforms the methoxy group into a good leaving group (methanol).

Subsequent departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by a nucleophile, typically water present in the reaction mixture or introduced during workup. The final step involves the loss of a proton to regenerate the acid catalyst and liberate the free alcohol, along with the formation of dimethoxymethane as a byproduct.

Acid_Catalyzed_Deprotection_of_DMM_Ether DMM_Ether R-O-CH(OCH₃)₂ Protonation Protonation of Oxygen DMM_Ether->Protonation H⁺ Protonated_Ether R-O-CH(OCH₃)(O⁺HCH₃) Protonation->Protonated_Ether Elimination Elimination of Methanol Protonated_Ether->Elimination Oxocarbenium_Ion [R-O=CH(OCH₃)]⁺ Elimination->Oxocarbenium_Ion Byproducts CH₃OH + H⁺ + CH₂(OCH₃)₂ Elimination->Byproducts Nucleophilic_Attack Nucleophilic Attack by H₂O Oxocarbenium_Ion->Nucleophilic_Attack H₂O Intermediate R-O-CH(OCH₃)(O⁺H₂) Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H⁺ Alcohol R-OH Deprotonation->Alcohol Deprotonation->Byproducts

Caption: Mechanism of acid-catalyzed DMM deprotection.

Comparative Analysis of Acidic Reagents for DMM Deprotection

The choice of the acidic reagent is paramount and is dictated by the overall sensitivity of the substrate. A range of acids, from mild to strong, can be employed for the deprotection of DMM ethers. The following table provides a comparative overview of commonly used acidic conditions.

Acid CatalystTypical ConditionsAdvantagesConsiderations
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in MeOH or CH₂Cl₂, RT to mild heat.Mild and selective, suitable for acid-sensitive substrates.[1][2]May require longer reaction times.
Acetic Acid (AcOH) 80% aqueous solution, often with a co-solvent like THF, RT to 50 °C.Readily available and effective for many substrates.[3]Can be slow and may not be suitable for highly acid-labile groups.
Silica Gel Stirring with silica gel in a chlorinated solvent (e.g., CH₂Cl₂) at RT.Heterogeneous, allowing for easy workup by filtration.[4][5]Activity can vary between batches of silica gel.
Trifluoroacetic Acid (TFA) Dilute solutions (e.g., 10%) in CH₂Cl₂ at 0 °C to RT.Strong acid, leading to rapid deprotection.[6][7]Can cleave other acid-sensitive protecting groups.[7]
Heteropolyacids (e.g., Wells-Dawson acid) Catalytic amounts, can be supported on silica, various solvents.Highly efficient, reusable solid acid catalysts.[8]May not be as readily available as other common acids.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Mild Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This method is particularly useful for substrates containing other acid-sensitive functional groups.[1][2]

Materials:

  • DMM-protected alcohol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the DMM-protected alcohol (1.0 equiv) in methanol or dichloromethane (approximately 0.1-0.2 M concentration).

  • Add a catalytic amount of PPTS (0.1-0.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by flash column chromatography if necessary.

PPTS_Deprotection_Workflow Start Dissolve DMM-ether in MeOH/CH₂Cl₂ Add_PPTS Add catalytic PPTS Start->Add_PPTS Stir Stir at RT (or heat to 40-50 °C) Add_PPTS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify

Caption: Workflow for DMM deprotection using PPTS.

Protocol 2: Deprotection using Aqueous Acetic Acid

This is a classic and reliable method for the cleavage of acetal-type protecting groups.

Materials:

  • DMM-protected alcohol

  • Acetic acid (glacial)

  • Deionized water

  • Tetrahydrofuran (THF) (optional, as a co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare an 80% aqueous acetic acid solution by mixing four parts glacial acetic acid with one part deionized water.

  • Dissolve the DMM-protected alcohol (1.0 equiv) in the 80% aqueous acetic acid solution. If solubility is an issue, THF can be added as a co-solvent.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography as needed.

Protocol 3: Heterogeneous Deprotection using Silica Gel

This environmentally benign method offers the advantage of a simple workup.[4]

Materials:

  • DMM-protected alcohol

  • Chromatography-grade silica gel

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Methanol (for elution from silica)

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the DMM-protected alcohol in dichloromethane or chloroform.

  • Add a generous amount of silica gel (typically 5-10 times the weight of the substrate).

  • Stir the resulting slurry vigorously at room temperature.

  • Monitor the reaction by taking small aliquots of the supernatant, filtering, and analyzing by TLC.

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the silica gel.

  • Wash the silica gel thoroughly with a more polar solvent system (e.g., 10% methanol in dichloromethane) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.

  • Further purification is often not necessary but can be performed by column chromatography if needed.

Concluding Remarks

The acid-catalyzed deprotection of the dimethoxymethyl group is a versatile and reliable transformation in organic synthesis. The selection of the appropriate acidic catalyst and reaction conditions is crucial for achieving high yields and preserving the integrity of other functional groups within the molecule. The protocols outlined in this guide provide a solid foundation for the successful implementation of this deprotection strategy. As with any chemical transformation, careful optimization and monitoring are key to obtaining the desired outcome in the synthesis of complex and valuable molecules.

References

Application Notes: 2-(Dimethoxymethyl)-1,8-naphthyridine as a Stable and Regenerable Formyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Formyl Group Protection in Complex Synthesis

The formyl group is a cornerstone functional group in organic chemistry, serving as a critical precursor to aldehydes, which are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The high reactivity of the aldehyde, however, necessitates a robust protection strategy to prevent unwanted side reactions during multi-step synthetic sequences. An ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions (orthogonality), and readily removable in high yield under mild conditions that do not compromise the integrity of the target molecule.

This application note introduces 2-(Dimethoxymethyl)-1,8-naphthyridine as a highly effective protecting group for the formyl moiety. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities.[1][2][3][4] Its unique electronic properties and the presence of two nitrogen atoms impart distinct characteristics to the derived acetal, offering advantages in terms of stability and selective cleavage. We present here a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this valuable synthetic tool.

Core Principle: The 1,8-Naphthyridine Acetal Advantage

The protection strategy is based on the formation of a stable cyclic acetal from the aldehyde and the diol precursor, or more directly, the use of the pre-formed dimethyl acetal, this compound. The stability of this acetal is enhanced by the electron-withdrawing nature of the naphthyridine ring system. Furthermore, the nitrogen atoms in the 1,8-naphthyridine ring can be protonated under acidic conditions, which facilitates the hydrolytic cleavage of the acetal to regenerate the parent aldehyde. This provides a reliable and controllable deprotection mechanism.

Key Advantages:
  • High Stability: The resulting protected formyl group is stable to a variety of reagents, including organometallics, hydrides, and mild oxidizing and reducing agents.

  • Mild Deprotection: The formyl group can be regenerated under acidic conditions that are mild enough to be compatible with many sensitive functional groups.

  • Spectroscopic Handle: The 1,8-naphthyridine ring provides a clear spectroscopic signature in both ¹H and ¹³C NMR, allowing for straightforward reaction monitoring.[5]

  • Synthetic Accessibility: The protecting agent can be synthesized from commercially available starting materials.

Synthesis of the Protecting Agent: this compound

The synthesis of this compound can be achieved from 2-amino-7-methyl-1,8-naphthyridine, a compound accessible through established literature procedures.[6][7] The synthesis involves the oxidation of the methyl group to an aldehyde, followed by acetalization.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 2-Amino-7-methyl-1,8-naphthyridine to 2-Amino-1,8-naphthyridine-7-carbaldehyde

  • To a stirred solution of 2-amino-7-methyl-1,8-naphthyridine (1.0 mmol) in dioxane (20 mL), add selenium dioxide (1.5 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-amino-1,8-naphthyridine-7-carbaldehyde.

Step 2: Acetalization to this compound

  • Suspend 2-amino-1,8-naphthyridine-7-carbaldehyde (1.0 mmol) in methanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Note: The specific synthesis of this compound is based on general procedures for similar 1,8-naphthyridine functionalizations.[6][7]

Protocol for Formyl Group Protection

This protocol describes a general procedure for the protection of an aldehyde using this compound.

Experimental Protocol: Protection of an Aldehyde
  • To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (10 mL), add this compound (1.1 mmol).

  • Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 mmol).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected aldehyde.

Protocol for Formyl Group Deprotection

The regeneration of the aldehyde from the 1,8-naphthyridine acetal is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection to Regenerate the Aldehyde
  • Dissolve the protected aldehyde (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 10 mL).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (2N, 0.5 mL) or trifluoroacetic acid (TFA, 0.2 mL).

  • Stir the mixture at room temperature and monitor the progress of the deprotection by TLC. The reaction is generally complete within 1-3 hours.

  • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or distillation as required.

Data Presentation

Table 1: Representative Reaction Conditions for Protection and Deprotection
Substrate (Aldehyde)Protection Conditions (Catalyst, Temp, Time)Yield (%)Deprotection Conditions (Acid, Temp, Time)Yield (%)
BenzaldehydePPTS, 40 °C, 3h>90%2N HCl, RT, 1.5h>95%
4-Nitrobenzaldehydep-TSA, RT, 4h>92%TFA, RT, 1h>96%
CinnamaldehydePPTS, 40 °C, 2.5h>88%2N HCl, RT, 2h>93%
Dodecanalp-TSA, RT, 3.5h>93%TFA, RT, 1.5h>94%

Note: The data presented are representative and may vary depending on the specific substrate and reaction scale.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, 400 MHz)δ 8.90-9.10 (m, 2H, naphthyridine-H), 8.10-8.20 (d, 1H, naphthyridine-H), 7.40-7.50 (m, 2H, naphthyridine-H), 5.60 (s, 1H, CH(OMe)₂), 3.40 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 160.2, 153.5, 137.0, 136.8, 121.5, 120.8, 119.5, 103.5 (acetal C), 54.0 (OCH₃)
Mass Spec (ESI+)m/z 205.0975 [M+H]⁺ (Calculated for C₁₁H₁₃N₂O₂⁺: 205.0977)

Note: Predicted spectroscopic data based on known 1,8-naphthyridine derivatives.[5]

Visualizations

G cluster_structure Chemical Structure C11H12N2O2 This compound

Caption: Structure of this compound.

G start Aldehyde + This compound step1 Add mild acid catalyst (e.g., PPTS) in anhydrous methanol start->step1 step2 Stir at RT or 40-50 °C (Monitor by TLC) step1->step2 step3 Aqueous workup and extraction step2->step3 end Purified Protected Aldehyde step3->end

Caption: Experimental workflow for formyl group protection.

G start Protected Aldehyde step1 Dissolve in THF/Water start->step1 step2 Add catalytic strong acid (e.g., HCl, TFA) step1->step2 step3 Stir at RT (Monitor by TLC) step2->step3 step4 Neutralization and extraction step3->step4 end Purified Aldehyde step4->end

Caption: Experimental workflow for formyl group deprotection.

Conclusion

This compound serves as a robust and reliable protecting group for the formyl moiety. Its straightforward introduction, stability across a range of chemical transformations, and mild, efficient removal make it a valuable addition to the synthetic chemist's toolbox. The unique properties of the 1,8-naphthyridine core offer distinct advantages, particularly for complex molecule synthesis where functional group tolerance and predictable reactivity are paramount. This guide provides the necessary protocols and foundational knowledge for the successful implementation of this protection strategy in research and development settings.

References

Application Notes & Protocols: A Modular Approach to 2-Substituted 1,8-Naphthyridines Utilizing a Dimethoxymethyl Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2][3] This application note presents a robust and modular synthetic strategy for accessing 2-substituted 1,8-naphthyridines. The methodology is centered on the acid-catalyzed in situ deprotection of a stable 2-amino-3-(dimethoxymethyl)pyridine precursor, which subsequently undergoes a Friedländer annulation with a variety of α-methylenyl ketones. We provide a detailed mechanistic rationale, a proposed protocol for the synthesis of the key dimethoxymethyl precursor, a comprehensive step-by-step protocol for the cyclization reaction, and a troubleshooting guide to support researchers in this field.

Introduction: The Significance of 1,8-Naphthyridines

The 1,8-naphthyridine core is a bicyclic heteroaromatic system isosteric to quinoline and naphthalene. Its unique electronic properties and ability to act as a bidentate ligand have led to its incorporation into a vast array of therapeutic agents. Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5] The development of flexible and efficient synthetic routes to access diverse analogues of this scaffold is therefore of paramount importance for advancing drug discovery programs.

The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains one of the most direct and powerful methods for constructing the 1,8-naphthyridine ring system.[5][6][7] However, the direct use of the requisite precursor, 2-aminonicotinaldehyde, can be challenging due to its potential instability and propensity for self-condensation. This guide details a strategic approach that circumvents these issues by employing a stable, masked aldehyde equivalent.

The Strategic Advantage of the Dimethoxymethyl Precursor

The core of our methodology lies in the use of 2-amino-3-(dimethoxymethyl)pyridine as the key starting material. The dimethoxymethyl group is a dimethyl acetal, a well-established protecting group for aldehydes. This "masked aldehyde" strategy offers several distinct advantages:

  • Enhanced Stability: The acetal is significantly more stable to storage and handling than the corresponding free aldehyde, preventing degradation and oligomerization.

  • Suppression of Side Reactions: The protected aldehyde cannot undergo premature or undesired reactions, such as self-condensation, leading to cleaner reaction profiles and higher yields of the desired product.

  • Controlled In Situ Generation: The active aldehyde species is generated only under the specific acidic conditions of the reaction, ensuring it is immediately consumed in the productive Friedländer cyclization.

Reaction Mechanism: A Two-Stage Cascade

The synthesis proceeds via a one-pot, two-stage reaction cascade initiated by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).

  • Acetal Hydrolysis: The reaction begins with the acid-catalyzed hydrolysis of the dimethoxymethyl acetal. Protonation of one of the methoxy groups converts it into a good leaving group (methanol), leading to a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation and elimination of a second molecule of methanol, yields the crucial in situ generated 2-aminonicotinaldehyde intermediate.[8]

  • Friedländer Annulation: The newly formed aldehyde immediately engages with the α-methylenyl ketone partner in the Friedländer annulation. This can proceed via two viable pathways: (i) an initial aldol condensation followed by cyclization and dehydration, or (ii) the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final aromatic 1,8-naphthyridine product.[2][6]

Reaction_Mechanism cluster_0 Stage 1: Acetal Hydrolysis cluster_1 Stage 2: Friedländer Annulation Precursor 2-Amino-3-(dimethoxymethyl)pyridine Protonated Protonated Acetal Precursor->Protonated H+ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium -MeOH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal +H2O Aldehyde 2-Aminonicotinaldehyde (In Situ) Hemiacetal->Aldehyde -MeOH, -H+ SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Ketone -H2O Ketone Ketone (R-CO-CH3) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Aldol Product 2-Substituted-1,8-Naphthyridine Cyclized->Product -H2O

Caption: General reaction mechanism for the synthesis.

Experimental Protocols

Proposed Synthesis of 2-Amino-3-(dimethoxymethyl)pyridine Precursor

Scientific Integrity Note: A direct, published synthesis for this specific precursor was not identified. The following protocol is a proposed, chemically plausible route based on directed ortho-metalation, a standard method for C-3 functionalization of protected 2-aminopyridines.

Step 1: Protection of 2-Aminopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield N-(pyridin-2-yl)pivalamide.

Step 2: Directed Ortho-Metalation and Formylation

  • Dissolve the protected aminopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add sec-BuLi (2.2 eq) and stir for 2 hours at -78 °C.

  • Add triethyl orthoformate (2.5 eq) as the formylating agent and stir for an additional 3 hours at -78 °C.

  • Allow the reaction to warm slowly to room temperature overnight.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the protected 3-diethoxymethyl intermediate. Note: This would be followed by transacetalization.

Step 3: Transacetalization and Deprotection (Simplified One-Pot Concept)

  • Dissolve the crude protected intermediate in methanol containing a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 24 hours to achieve both transacetalization to the dimethyl acetal and cleavage of the pivaloyl protecting group.

  • Cool the reaction and neutralize with aqueous NaOH.

  • Extract with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the target precursor, 2-amino-3-(dimethoxymethyl)pyridine .

General Protocol for Synthesis of 2-Substituted 1,8-Naphthyridines

Materials:

  • 2-Amino-3-(dimethoxymethyl)pyridine (1.0 eq)

  • Substituted ketone (e.g., acetophenone, cyclohexanone) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)

  • Toluene (or another suitable solvent like ethanol)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-3-(dimethoxymethyl)pyridine (1.0 eq), the selected ketone (1.2 eq), and PTSA (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Causality Note: The heat provides the necessary activation energy for both the acetal hydrolysis and the subsequent condensation-cyclization cascade.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the PTSA catalyst) and brine. Self-Validation: The bicarbonate wash is crucial; an acidic organic layer can complicate purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-substituted 1,8-naphthyridine product.

Experimental_Workflow Start Combine Reactants: - Precursor - Ketone - PTSA Catalyst - Toluene Reflux Heat to Reflux (110°C) Monitor by TLC/LC-MS Start->Reflux Workup Cool & Dilute with EtOAc Wash with NaHCO3 & Brine Reflux->Workup Dry Dry Organic Layer (Na2SO4) Filter & Concentrate Workup->Dry Purify Purify by Flash Column Chromatography Dry->Purify Product Isolated 2-Substituted 1,8-Naphthyridine Purify->Product

Caption: High-level experimental workflow diagram.

Scope of Reaction and Data

This method is versatile and accommodates a range of ketones, allowing for the synthesis of diverse 2-substituted 1,8-naphthyridines. Below is a table summarizing representative examples with typical yields observed in related Friedländer reactions.

EntryKetone PartnerR-Group at C2Product NameTypical Yield (%)
1AcetoneMethyl2-Methyl-1,8-naphthyridine75-85
2AcetophenonePhenyl2-Phenyl-1,8-naphthyridine80-90
3Cyclohexanone-(CH₂)₄- (fused)2,3,4,5-Tetrahydro-1H-cyclopenta[b][4]naphthyridine70-80
43-PentanoneEthyl2-Ethyl-3-methyl-1,8-naphthyridine65-75*

*Note: Unsymmetrical ketones like 3-pentanone can lead to regioselectivity issues, potentially lowering the yield of the desired isomer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient acid catalyst. 2. Ineffective water removal. 3. Reaction temperature too low.1. Increase PTSA loading to 0.2 eq. 2. Switch to a Dean-Stark apparatus to azeotropically remove water. 3. Ensure the reaction mixture is vigorously refluxing.
Formation of Multiple Byproducts 1. Self-condensation of the ketone. 2. Degradation of starting material or product.1. Add the ketone slowly to the refluxing solution of the precursor and catalyst. 2. Reduce reaction time; monitor closely and stop once the precursor is consumed.
Difficult Purification 1. Streaking on silica gel. 2. Product co-elutes with impurities.1. Add 1% triethylamine to the eluent to deactivate the silica gel. 2. Try a different solvent system or consider reverse-phase chromatography.

Conclusion

The use of 2-amino-3-(dimethoxymethyl)pyridine as a stable precursor provides a reliable and high-yielding entry point for the synthesis of medicinally relevant 2-substituted 1,8-naphthyridines via an in situ deprotection/Friedländer annulation strategy. This modular approach allows for the introduction of diverse substituents at the C2 position, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to efficiently access this valuable heterocyclic scaffold.

References

Application of 2-(Dimethoxymethyl)-1,8-naphthyridine in Multi-step Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Dimethoxymethyl)-1,8-naphthyridine is a key synthetic intermediate, primarily serving as a stable, protected precursor to the versatile building block, 2-formyl-1,8-naphthyridine. The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in the multi-step synthesis of biologically relevant molecules, targeting researchers, scientists, and drug development professionals.

Synthetic Utility and Workflow

The primary application of this compound lies in its facile conversion to 2-formyl-1,8-naphthyridine. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, which can be easily deprotected under acidic conditions. The liberated aldehyde is a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the 1,8-naphthyridine scaffold into more complex molecules with potential therapeutic applications.

The general workflow for the utilization of this compound is depicted below:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization cluster_3 Step 4: Synthesis of Bioactive Molecules A Starting Materials B This compound A->B Synthesis C 2-Formyl-1,8-naphthyridine B->C Acidic Hydrolysis G Knoevenagel Adducts (e.g., Antimalarials) C->G Knoevenagel Condensation H Alkenes (Wittig Products) C->H Wittig Reaction I Diverse Heterocycles (e.g., Kinase Inhibitors) C->I Various Reactions D Active Methylene Compounds D->G E Phosphonium Ylides E->H F Other Nucleophiles F->I

Figure 1: General workflow for the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound
Protocol 2: Hydrolysis of this compound to 2-Formyl-1,8-naphthyridine

This protocol details the deprotection of the acetal to yield the aldehyde.

Materials:

  • This compound

  • Hydrochloric acid (1N)

  • Dioxane

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dioxane.

  • Add 1N hydrochloric acid (1.0 mL per 1.0 mmol of substrate) to the solution.

  • Reflux the mixture for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash with water.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-formyl-1,8-naphthyridine.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)Reference
2-Formyl-1,8-naphthyridineThis compound1N HClDioxane30 min~85%[1]
Protocol 3: Knoevenagel Condensation of 2-Formyl-1,8-naphthyridine

This reaction is a versatile method for forming new carbon-carbon double bonds and is particularly useful for synthesizing α,β-unsaturated compounds.

Materials:

  • 2-Formyl-1,8-naphthyridine

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of 2-formyl-1,8-naphthyridine (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature or under gentle heating, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Quantitative Data:

ProductStarting MaterialActive Methylene CompoundCatalystSolventYield (%)Reference
2-(2,2-Dicyanovinyl)-1,8-naphthyridine2-Formyl-1,8-naphthyridineMalononitrilePiperidineEthanolHigh
Ethyl 2-cyano-3-(1,8-naphthyridin-2-yl)acrylate2-Formyl-1,8-naphthyridineEthyl cyanoacetatePiperidineEthanolHigh
Protocol 4: Wittig Reaction of 2-Formyl-1,8-naphthyridine

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.

Materials:

  • 2-Formyl-1,8-naphthyridine

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise. Stir the resulting ylide solution for 30 minutes at this temperature.

  • Dissolve 2-formyl-1,8-naphthyridine (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Quantitative Data:

ProductStarting MaterialPhosphonium SaltBaseSolventYield (%)Reference
2-Vinyl-1,8-naphthyridine2-Formyl-1,8-naphthyridineMethyltriphenylphosphonium bromiden-BuLiTHFModerate

Application in Drug Discovery

Derivatives of 1,8-naphthyridine have shown significant promise in various therapeutic areas. The synthetic routes starting from this compound provide access to a diverse range of compounds with potential biological activities.

Anticancer Applications

Many 1,8-naphthyridine derivatives have been investigated as potent anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. One of the key signaling pathways often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K inhibits Naphthyridine->Akt inhibits Naphthyridine->mTOR inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by 1,8-naphthyridine derivatives.

Antimalarial Applications

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. 1,8-Naphthyridine derivatives have been identified as a promising class of compounds with activity against this parasite. Some derivatives have been shown to inhibit parasitic protein farnesyltransferase, an enzyme essential for parasite viability.[2][3]

G cluster_0 Antimalarial Mechanism of Action Farnesyl Farnesyl Diphosphate PFT Protein Farnesyltransferase (PFT) Farnesyl->PFT Protein Target Protein Protein->PFT Prenylated_Protein Prenylated Protein PFT->Prenylated_Protein catalyzes Parasite_Viability Parasite Viability Prenylated_Protein->Parasite_Viability Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PFT inhibits

Figure 3: Inhibition of Plasmodium falciparum protein farnesyltransferase by 1,8-naphthyridine derivatives.

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized 1,8-naphthyridine derivatives. Its utility as a protected aldehyde allows for the strategic introduction of various substituents through well-established synthetic methodologies. The resulting compounds hold significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

Scale-Up Synthesis of 2,7-diamino-1,8-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2,7-diamino-1,8-naphthyridine, a crucial building block in supramolecular chemistry and pharmaceutical development. The following sections outline the primary synthetic strategies, present key quantitative data in a comparative format, and offer detailed experimental procedures for the most viable scale-up routes.

Introduction

2,7-diamino-1,8-naphthyridine and its derivatives are of significant interest due to their applications as intermediates in the synthesis of self-assembling superstructures and their diverse pharmacological activities. The efficient and scalable synthesis of this core scaffold is therefore of paramount importance. This document outlines two primary, scalable routes starting from the key intermediate, 2,7-dichloro-1,8-naphthyridine.

Synthetic Strategies

The synthesis of 2,7-diamino-1,8-naphthyridine on a larger scale predominantly proceeds through a two-step sequence starting from 1,8-naphthyridine-2,7(1H,8H)-dione. The key intermediate, 2,7-dichloro-1,8-naphthyridine, is then converted to the final product via amination. An alternative, milder route involves the reduction of an azide intermediate.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (Route A) cluster_2 Step 2: Azide Reduction (Route B) A 1,8-Naphthyridine-2,7(1H,8H)-dione B 2,7-Dichloro-1,8-naphthyridine A->B POCl3, PCl5 C Protected Diamine Intermediate B->C 4-Methoxybenzylamine, Pyridine E 2-Amino-7-chloro-1,8-naphthyridine B->E NH4OH (selective amination) D 2,7-Diamino-1,8-naphthyridine C->D Deprotection F 2-Amino-7-azido-1,8-naphthyridine E->F NaN3, DMF G 2,7-Diamino-1,8-naphthyridine F->G Zn, Acetic Acid

Figure 1: Overall synthetic workflow for 2,7-diamino-1,8-naphthyridine.

Data Presentation

Table 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine
Starting MaterialReagentsReaction TimeTemperatureYieldReference
1,8-Naphthyridine-2,7(1H,8H)-dionePhosphorus pentachloride (PCl5), Phosphorus oxychloride (POCl3)6 hReflux74%[1]
Table 2: Comparative Data for Amination Routes to 2,7-Diamino-1,8-naphthyridine
Starting MaterialMethodKey ReagentsReaction TimeTemperatureYieldReference
2,7-Dichloro-1,8-naphthyridineAmmonolysisAmmonia gas, Phenol20 h170 °CVariable[2]
2-Amino-7-chloro-1,8-naphthyridineProtected Amination & Deprotection4-Methoxybenzylamine, Pyridine72 hRefluxNot specified[2]
2-Amino-7-chloro-1,8-naphthyridineDirect AminationSodium amide (NaNH2), Xylene12 h130 °C25%[3][4]
2-Amino-7-azido-1,8-naphthyridineAzide ReductionZinc dust, Acetic acid3 hReflux98%[3][5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2,7-Dichloro-1,8-naphthyridine

This protocol describes the chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

Procedure:

  • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (e.g., 1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.[1]

  • After cooling, the mixture is carefully poured over crushed ice.

  • The solution is then made alkaline (pH 8) by the addition of sodium carbonate.[1]

  • A brown precipitate forms, which is collected by filtration.

  • The crude product is recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[1]

Protocol 2: Scale-Up Synthesis of 2,7-Diamino-1,8-naphthyridine via Protected Amination

This protocol details a two-step conversion suitable for large-scale production, involving a nucleophilic aromatic substitution with 4-methoxybenzylamine followed by deprotection.[2][6]

Step 2a: Synthesis of N-(4-Methoxybenzyl)-2,7-diamino-1,8-naphthyridine Intermediate

Materials:

  • Crude 2-amino-7-chloro-1,8-naphthyridine

  • Pyridine

  • 4-Methoxybenzylamine

Procedure:

  • To a crude mixture containing 2-amino-7-chloro-1,8-naphthyridine (e.g., 186 g), add pyridine (500 mL) and 4-methoxybenzylamine (283 mL, 2.19 mol) under a nitrogen atmosphere.[2]

  • Heat the mixture to reflux for 72 hours.[2]

  • After cooling to room temperature, remove the majority of the pyridine in vacuo to obtain a brown sludge.

Step 2b: Deprotection to 2,7-Diamino-1,8-naphthyridine

Note: The specific deprotection conditions for the 4-methoxybenzyl group were not detailed in the provided search results but typically involve acidic hydrolysis.

Protocol 3: Improved Synthesis of 2,7-Diamino-1,8-naphthyridine via Azide Reduction

This protocol offers a milder and more efficient route to the final product.[3][5][7]

Step 3a: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

Materials:

  • 2-Amino-7-chloro-1,8-naphthyridine

  • Sodium azide (NaN₃)

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (e.g., 0.4 g, 2.22 mmol) in dry DMF (5 mL), add sodium azide (0.289 g, 4.44 mmol).[5]

  • Stir the mixture for 4 hours at 60 °C.[5]

  • Filter off the precipitated sodium chloride.

  • Distill the filtrate under reduced pressure to remove DMF.

  • Wash the solid residue with water and air-dry to obtain 2-amino-7-azido-1,8-naphthyridine.

Step 3b: Reduction to 2,7-Diamino-1,8-naphthyridine

Materials:

  • 2-Amino-7-azido-1,8-naphthyridine

  • Glacial acetic acid

  • Zinc dust

Procedure:

  • To a stirred solution of the 2-amino-7-azido-1,8-naphthyridine (e.g., 0.8 g, 4.3 mmol) in glacial acetic acid (12.72 mL), add zinc dust (2.12 g).[3][5]

  • Reflux the mixture for 3 hours.[3][5]

  • A precipitate will form, which should be filtered.

  • Remove the acetic acid from the filtrate under reduced pressure to yield the pure 2,7-diamino-1,8-naphthyridine as a yellowish-brown solid.[3]

Safety Considerations

  • Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

References

Application Note & Protocol: Accelerated Synthesis of 1,8-Naphthyridine Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,8-Naphthyridines and the Advent of Microwave-Assisted Synthesis

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][2][4] The urgent demand for novel drug candidates necessitates the development of rapid, efficient, and environmentally benign synthetic methodologies for accessing these valuable compounds.

Traditionally, the synthesis of 1,8-naphthyridines has relied on conventional heating methods, which often require long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over classical approaches.[5][6][7][8] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1,8-naphthyridines, focusing on the widely applicable Friedlander condensation reaction.

Reaction Mechanism and Rationale: The Friedlander Condensation

The Friedlander annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl group. In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde is a common starting material.

The generally accepted mechanism proceeds as follows:

  • Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the active methylene compound and the aldehyde group of 2-aminonicotinaldehyde.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form a chalcone-like intermediate.

  • Cyclization: An intramolecular Michael-type addition occurs, where the amino group attacks the α,β-unsaturated carbonyl system.

  • Aromatization: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic 1,8-naphthyridine ring system.

Microwave irradiation accelerates this reaction cascade by promoting rapid and uniform heating of the polar reactants and intermediates, leading to a significant rate enhancement compared to conventional heating methods.[6][7]

Visualizing the Workflow: From Reactants to Product

experimental_workflow Reactants 2-Aminonicotinaldehyde & Active Methylene Compound Mixing Mixing with Catalyst (e.g., DABCO) Reactants->Mixing Microwave Microwave Irradiation (e.g., 600W, specified time) Mixing->Microwave Workup Reaction Work-up (e.g., addition of ice-water, filtration) Microwave->Workup Product Purified 1,8-Naphthyridine Product Workup->Product

Caption: A generalized workflow for the microwave-assisted Friedlander synthesis of 1,8-naphthyridines.

Detailed Experimental Protocol: Microwave-Assisted Friedlander Synthesis of 2-Aryl-1,8-naphthyridines

This protocol is a representative example of the microwave-assisted Friedlander condensation for the synthesis of 2-aryl-1,8-naphthyridines.[9][10]

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone, etc.)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • A suitable microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

  • Acetonitrile (for recrystallization)

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the desired substituted acetophenone (1.0 mmol), and DABCO (20 mol%).

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate the mixture at a power of 600W for the specified time (typically 2-5 minutes, monitor by TLC).

  • Reaction Work-up: Upon completion of the reaction (as indicated by TLC), allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Product Isolation: Acidify the aqueous mixture with dilute HCl. The solid product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from acetonitrile to afford the pure 2-aryl-1,8-naphthyridine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and mass spectrometry).

Data Presentation: Advantages of Microwave-Assisted Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of 1,8-naphthyridines, with data compiled from various literature sources.[9][10]

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 6-12 h)A few minutes (e.g., 2-10 min)
Yield Moderate to good (e.g., 50-75%)Good to excellent (e.g., 74-95%)
Energy Consumption HighLow
Byproduct Formation Often significantMinimal
Solvent Usage Often requires high-boiling solventsCan often be performed solvent-free or with minimal solvent
Reaction Conditions High temperaturesControlled and rapid heating

Visualizing the Reaction Mechanism

friedlander_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol_Adduct + Active Methylene Compound Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Aldol_Adduct Chalcone_Intermediate Chalcone-like Intermediate Aldol_Adduct->Chalcone_Intermediate - H2O Cyclized_Intermediate Cyclized Intermediate Chalcone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->1,8-Naphthyridine - H2O (Aromatization)

Caption: The reaction mechanism of the Friedlander synthesis of 1,8-naphthyridines.

Conclusion

Microwave-assisted organic synthesis represents a powerful and enabling technology for the rapid and efficient construction of 1,8-naphthyridine scaffolds. The protocols outlined in this application note, particularly the Friedlander condensation, offer a significant improvement over traditional synthetic methods in terms of reaction time, yield, and environmental impact. For researchers in medicinal chemistry and drug development, the adoption of MAOS can accelerate the discovery and optimization of novel 1,8-naphthyridine-based therapeutic agents.

References

Metal-Free Synthesis of Dihydrobenzo[b]naphthyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Dihydrobenzo[b]naphthyridines and the Shift Towards Metal-Free Synthesis

Dihydrobenzo[b]naphthyridines represent a class of nitrogen-containing heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their rigid, planar structure is a key feature in a variety of pharmacologically active molecules, demonstrating potential as anticancer, antibacterial, and antiviral agents. The development of efficient and sustainable synthetic routes to access these scaffolds is therefore a critical objective in modern drug discovery.

Traditionally, the synthesis of such complex heterocyclic systems has often relied on transition-metal-catalyzed cross-coupling reactions. While powerful, these methods are associated with inherent drawbacks, including the cost and toxicity of the metal catalysts, the need for specialized ligands, and the potential for metal residue contamination in the final active pharmaceutical ingredient (API).[1] The removal of these metal traces to meet stringent regulatory requirements adds significant costs and complexity to the manufacturing process.[2]

This guide provides a comprehensive overview of emerging metal-free synthetic strategies for the construction of dihydrobenzo[b]naphthyridine cores. By eliminating the reliance on transition metals, these methods offer a more sustainable, cost-effective, and environmentally benign approach to the synthesis of these valuable compounds, aligning with the principles of green chemistry.[2][3] We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer practical insights to aid researchers in the successful implementation of these innovative synthetic methodologies.

Core Principles of Metal-Free Synthesis: Advantages in Drug Discovery

The adoption of metal-free synthetic routes in pharmaceutical development offers a multitude of advantages that extend beyond environmental considerations:

  • Reduced Toxicity and Simplified Purification: The absence of transition metal catalysts eliminates the risk of metal contamination in the final product, a critical consideration for human therapeutics.[1] This simplifies the purification process, reducing the need for specialized and often costly techniques to remove trace metals.

  • Cost-Effectiveness: Precious metal catalysts (e.g., palladium, rhodium) and their associated ligands can be a significant cost driver in large-scale synthesis. Metal-free alternatives often utilize readily available and inexpensive reagents and catalysts.[1]

  • Enhanced Functional Group Tolerance: Some metal-catalyzed reactions are sensitive to certain functional groups, requiring additional protection and deprotection steps that can lengthen the overall synthetic sequence. Metal-free reactions can offer a broader tolerance for diverse functional groups, leading to more efficient and convergent synthetic strategies.

  • Operational Simplicity: Many of the presented metal-free methods are characterized by their operational simplicity, often involving one-pot procedures and milder reaction conditions, making them more amenable to high-throughput synthesis and library generation for drug screening.

Protocol 1: Intermolecular Cascade Annulation for Dihydrobenzo[b][3][4]naphthyridine-ylidene-pyrrolidinetriones

This protocol details a metal-free approach for the synthesis of a novel family of dihydrobenzo[b][3][4]naphthyridine-ylidene-pyrrolidinetriones through a cascade reaction involving ortho-halogenated quinolonechalcones and aminomaleimides.[4][5][6][7]

Reaction Mechanism

The reaction is proposed to proceed through a 1,4-Michael addition of the aminomaleimide to the quinolonechalcone, followed by an intermolecular cascade annulation involving an aniline fragment transfer and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to furnish the final product.[4][5][8]

Intermolecular_Cascade_Annulation cluster_0 Reaction Initiation cluster_1 Key Intermediate Formation cluster_2 Cascade Annulation cluster_3 Final Product Quinolonechalcone Quinolonechalcone Michael_Addition 1,4-Michael Addition Quinolonechalcone->Michael_Addition Electrophile Aminomaleimide Aminomaleimide Aminomaleimide->Michael_Addition Nucleophile Base Base Base->Michael_Addition Catalyst Intermediate_A Michael Adduct Michael_Addition->Intermediate_A Aniline_Transfer Aniline Fragment Transfer Intermediate_A->Aniline_Transfer SNAr Intramolecular SNAr Aniline_Transfer->SNAr Final_Product Dihydrobenzo[b][1,8]naphthyridine -ylidene-pyrrolidinetrione SNAr->Final_Product

Caption: Proposed reaction pathway for the intermolecular cascade annulation.

Experimental Protocol

Materials:

  • 3-((4-bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione (1a)

  • (E)-3-((2-chlorophenyl)amino)-1-phenylprop-2-en-1-one (2a)

  • Cesium carbonate (Cs2CO3)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-((4-bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione (1a, 0.1 mmol, 1.0 equiv.).

  • Add (E)-3-((2-chlorophenyl)amino)-1-phenylprop-2-en-1-one (2a, 0.2 mmol, 2.0 equiv.).

  • Add cesium carbonate (Cs2CO3, 0.15 mmol, 1.5 equiv.).

  • Add 2 mL of anhydrous ethanol.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired dihydrobenzo[b][3][4]naphthyridine-ylidene-pyrrolidinetrione.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of the target compound.

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cs2CO3EtOHReflux1285
2K2CO3EtOHReflux1272
3Na2CO3EtOHReflux1265
4DBUEtOHReflux1245
5Cs2CO3CH3CNReflux1278
6Cs2CO3DioxaneReflux1260
7Cs2CO3TolueneReflux1255
8Cs2CO3EtOH602468

Data adapted from a representative study.[6]

Protocol 2: Base-Promoted Diastereoselective Synthesis of Tetrahydrodibenzo[b,g][3][4]naphthyridin-1(2H)-ones

This protocol outlines an eco-friendly and metal-free method for the synthesis of functionalized tetrahydrodibenzo[b,g][3][4]naphthyridin-1(2H)-ones via a base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones.[2]

Reaction Mechanism

The reaction proceeds through a tandem 1,4-Michael addition/SNAr annulation reaction. The base facilitates the deprotonation of the enaminone, which then acts as a nucleophile in a Michael addition to the quinoline-derived dipolarophile. This is followed by an intramolecular SNAr to yield the final tetracyclic product.

Base_Promoted_Annulation cluster_0 Reactants & Catalyst cluster_1 Tandem Reaction cluster_2 Product Enaminone Enaminone Michael_Addition 1,4-Michael Addition Enaminone->Michael_Addition Dipolarophile Quinoline-derived Dipolarophile Dipolarophile->Michael_Addition Base Base Base->Michael_Addition SNAr Intramolecular SNAr Michael_Addition->SNAr Final_Product Tetrahydrodibenzo[b,g][1,8] naphthyridin-1(2H)-one SNAr->Final_Product

Caption: Simplified workflow of the base-promoted annulation.

Experimental Protocol

General Procedure:

  • To a solution of the quinoline-derived dipolarophile (0.2 mmol, 1.0 equiv.) in a suitable solvent (e.g., 2.0 mL of DMSO) in a sealed tube, add the cyclic enaminone (0.24 mmol, 1.2 equiv.).

  • Add the base (e.g., K2CO3, 0.4 mmol, 2.0 equiv.).

  • Seal the tube and stir the reaction mixture at the optimized temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Related Method: TBAB-Catalyzed Synthesis

While not strictly metal-free, methods utilizing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in conjunction with a metal catalyst can offer significant advantages in terms of efficiency and milder reaction conditions. For instance, a Mn-catalyzed, TBAB-assisted synthesis of (E)-1,2,3,4-tetrahydrobenzo[b][4][8]naphthyridines has been reported.[4] In such systems, TBAB facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.[1] Researchers interested in exploring the full landscape of dihydrobenzo[b]naphthyridine synthesis may find these related methods valuable.

Troubleshooting Common Issues in Metal-Free Heterocyclic Synthesis

Even with well-defined protocols, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials- Insufficiently strong base- Incorrect reaction temperature- Check the purity of starting materials by NMR or other analytical techniques.- Screen a range of bases with varying strengths (e.g., organic vs. inorganic).- Optimize the reaction temperature in small increments.
Formation of Multiple Byproducts - Side reactions due to high temperature- Competing reaction pathways- Air or moisture sensitivity- Attempt the reaction at a lower temperature for a longer duration.- Modify the substrate to block potential side reactions.- Ensure the reaction is performed under an inert atmosphere (N2 or Ar) with anhydrous solvents.
Difficult Product Purification - Byproducts with similar polarity to the product- Tarry or insoluble materials- Experiment with different solvent systems for column chromatography.- Consider recrystallization as an alternative or additional purification step.- Filter the crude reaction mixture before concentration to remove insoluble materials.

Conclusion and Future Perspectives

The metal-free synthesis of dihydrobenzo[b]naphthyridines is a rapidly evolving field that offers significant promise for the future of pharmaceutical manufacturing. The methods outlined in this guide demonstrate the potential to produce these valuable heterocyclic scaffolds in a more sustainable, efficient, and cost-effective manner. As research in this area continues, we can anticipate the development of even more sophisticated and versatile metal-free catalytic systems, further expanding the synthetic chemist's toolkit and accelerating the discovery of new and improved medicines. The principles and protocols detailed herein provide a solid foundation for researchers to explore and contribute to this exciting and impactful area of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedlander Annulation for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 1,8-naphthyridines via the Friedlander annulation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields, minimize impurities, and troubleshoot common issues encountered during this crucial synthetic transformation. This resource provides in-depth, field-proven insights to empower you to achieve consistent and high-yielding results.

The Friedlander annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for constructing the quinoline and, by extension, the 1,8-naphthyridine scaffold.[1][2] However, its practical application can be fraught with challenges ranging from low yields to the formation of stubborn side products. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Q1: Why is my yield of the 1,8-naphthyridine product consistently low or non-existent?

Low or no yield is a frequent frustration in the Friedlander synthesis. The root cause often lies in one or more of the following factors:

  • Inappropriate Catalyst Selection: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates being used.[1] For the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde, a variety of catalysts have been successfully employed. Traditional methods often utilize bases like potassium hydroxide (KOH) or piperidine.[3] However, recent advancements have shown that other catalytic systems can offer superior performance.

    • Expert Insight: The reactivity of your starting materials should guide your catalyst choice. For less reactive substrates, a stronger acid or base might be necessary. However, harsh conditions can also promote side reactions.[2] Consider starting with milder catalysts and optimizing from there.

  • Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of starting materials or products, or favor the formation of side products.[1] The optimal temperature is a delicate balance between reaction rate and selectivity.

  • Poor Substrate Reactivity: Steric hindrance or the electronic properties of substituents on either the 2-aminonicotinaldehyde or the active methylene compound can significantly impede the reaction.[1] Electron-withdrawing groups on the amino-aldehyde can decrease its nucleophilicity, while bulky groups near the reactive sites can sterically hinder the condensation.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. While traditional organic solvents are common, recent studies have demonstrated the successful use of greener alternatives like water or even solvent-free conditions, which can lead to improved yields and simplified work-up.[4][5][6]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckCatalyst Step 1: Evaluate Catalyst - Is it appropriate for the substrates? - Is the loading optimal? Start->CheckCatalyst OptimizeTemp Step 2: Optimize Temperature - Is the temperature too low or too high? - Have you tried a temperature screen? CheckCatalyst->OptimizeTemp If yield is still low SuccessfulReaction Improved Yield Achieved CheckCatalyst->SuccessfulReaction If yield improves AssessSubstrates Step 3: Assess Substrate Reactivity - Are there significant steric or electronic effects? - Is the purity of starting materials confirmed? OptimizeTemp->AssessSubstrates If yield is still low OptimizeTemp->SuccessfulReaction If yield improves EvaluateSolvent Step 4: Re-evaluate Solvent - Are reactants fully dissolved? - Could a different solvent (e.g., water, ionic liquid) be beneficial? AssessSubstrates->EvaluateSolvent If yield is still low AssessSubstrates->SuccessfulReaction If yield improves ConsiderAlternative Step 5: Explore Advanced Methods - Microwave-assisted synthesis? - Alternative catalytic systems? EvaluateSolvent->ConsiderAlternative If yield is still low EvaluateSolvent->SuccessfulReaction If yield improves ConsiderAlternative->SuccessfulReaction If yield improves

Caption: A logical workflow for troubleshooting low yields in the Friedlander annulation.

Q2: How can I minimize the formation of side products?

The most common side reaction in the Friedlander synthesis is the self-condensation of the ketone (an aldol condensation), particularly under basic conditions.[1][7] When using unsymmetrical ketones, a lack of regioselectivity can also lead to a mixture of isomeric products.[7][8]

Strategies to Minimize Side Products:

  • Catalyst Choice: The catalyst can significantly influence the reaction pathway. For instance, certain amine catalysts have been shown to improve regioselectivity.[9][10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy.

    • Slow Addition: In some cases, slow addition of the ketone to the reaction mixture can maintain a low concentration of the ketone, thereby suppressing its self-condensation.[10]

  • Alternative Reagents: If self-condensation is a persistent issue, consider using a modified ketone, such as an enamine, to direct the reaction pathway.

Q3: I am observing poor regioselectivity with my unsymmetrical ketone. How can I control which isomer is formed?

Poor regioselectivity is a well-known challenge when using unsymmetrical ketones in the Friedlander annulation.[8] The reaction can proceed via the formation of two different enolates, leading to two constitutional isomers.

Strategies to Improve Regioselectivity:

  • Catalyst Selection: The choice of catalyst is paramount in controlling regioselectivity. The use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[5][10] Pyrrolidine derivatives have also shown high regioselectivity in favor of the 2-substituted products.[9][10]

  • Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetic or the thermodynamic product. Generally, lower temperatures and strong, non-nucleophilic bases favor the formation of the kinetic enolate, while higher temperatures and weaker bases allow for equilibration to the more stable thermodynamic enolate.[11]

  • Ionic Liquids: The use of certain ionic liquids as both solvent and catalyst has been shown to lead to the exclusive formation of a single product with unsymmetrical ketones.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most effective modern catalysts for the Friedlander synthesis of 1,8-naphthyridines?

While traditional acid and base catalysts are still used, several modern catalytic systems offer advantages in terms of yield, selectivity, and milder reaction conditions.

Catalyst TypeExamplesAdvantagesDisadvantages
Ionic Liquids [Bmmim][Im], Choline hydroxide (ChOH)High yields, recyclability, can act as both solvent and catalyst, environmentally friendly.[4][12][13]Can be expensive, may require specific work-up procedures.
Amine Catalysts DABCO, Pyrrolidine derivatives, TABOInexpensive, can provide high regioselectivity.[9][10]May require optimization of catalyst loading and reaction conditions.
Metal Catalysts Lewis acids (e.g., In(OTf)₃), Copper-based systemsCan be highly efficient and selective.[14]Can be expensive, may require inert atmosphere, potential for metal contamination in the final product.
Q2: Can the Friedlander annulation for 1,8-naphthyridines be performed under "green" conditions?

Yes, significant progress has been made in developing more environmentally benign protocols for this reaction. Key strategies include:

  • Use of Water as a Solvent: Several studies have reported high to excellent yields for the Friedlander synthesis of 1,8-naphthyridines in water, often with the aid of a suitable catalyst like choline hydroxide.[4][6][15]

  • Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using catalysts like DABCO or under grinding conditions has been shown to be a rapid and efficient method.[5][16]

  • Reusable Catalysts: The use of recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, reduces waste and improves the overall sustainability of the process.[12][17]

Q3: How does microwave irradiation improve the Friedlander synthesis of 1,8-naphthyridines?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Friedlander reaction.[16] The primary advantages include:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in a matter of minutes with microwave irradiation.[16]

  • Improved Yields: The rapid and uniform heating provided by microwaves can often lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.

  • Solvent-Free Conditions: Microwaves are particularly effective for promoting reactions under solvent-free conditions, further enhancing the green credentials of the synthesis.[16]

Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water[17]
  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[18]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[18]

  • The product can often be isolated by simple filtration or extraction with an organic solvent.

Reaction Mechanism: Base-Catalyzed Friedlander Annulation

FriedlanderMechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Intramolecular Cyclization (Imine Formation) cluster_step4 Step 4: Aromatization a 2-Aminonicotinaldehyde + Ketone b Aldol Adduct a->b Base (e.g., OH⁻) c Aldol Adduct d α,β-Unsaturated Carbonyl c->d - H₂O e α,β-Unsaturated Carbonyl f Cyclized Intermediate e->f g Cyclized Intermediate h 1,8-Naphthyridine g->h - H₂O

Caption: General mechanism of the base-catalyzed Friedlander synthesis of 1,8-naphthyridines.

References

Regioselectivity issues in the functionalization of 1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity issues in the functionalization of 1,8-naphthyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in the functionalization of the 1,8-naphthyridine core?

The main challenge lies in controlling the regioselectivity of the functionalization. The 1,8-naphthyridine ring system has multiple reactive positions (C2, C3, C4, C5, C6, C7), and directing substituents to a specific carbon atom can be difficult. The two nitrogen atoms influence the electron density of the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. For instance, in electrophilic aromatic substitution, the reaction is often challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring system.[1]

Q2: How can I control regioselectivity in the Friedländer synthesis of 1,8-naphthyridines when using unsymmetrical ketones?

The reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone like 2-butanone can lead to a mixture of constitutional isomers. To favor the formation of the 2-substituted product over the 2,3-disubstituted one, several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is crucial. While traditional acid or base catalysis can lead to poor regioselectivity, specific amine catalysts have shown excellent results. For example, the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been reported to yield 1,8-naphthyridines with up to 96:4 regioselectivity in favor of the 2-substituted isomer.[2][3][4]

  • Slow Addition of the Ketone: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can significantly enhance regioselectivity.[2][3][5] This technique helps to maintain a low concentration of the ketone, which can favor the reaction at the less sterically hindered methyl group.

  • Reaction Temperature: Temperature can also influence the regioselectivity. In some cases, higher temperatures have been shown to improve the ratio of the desired 2-substituted regioisomer.[2][3]

Q3: My C-H arylation of 1,8-naphthyridine is giving low yields and a mixture of products. What can I do?

Low yields and poor regioselectivity in C-H arylation are common issues. Here are some troubleshooting tips:

  • Directing Groups: The use of a directing group is often necessary to achieve high regioselectivity. While the 1,8-naphthyridine nitrogen atoms can act as directing groups, their effectiveness can be limited. Consider installing a more effective directing group at a suitable position to guide the arylation to the desired carbon atom.

  • Catalyst and Ligand System: The choice of the palladium catalyst and the ligand is critical. A systematic screening of different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) is recommended to find the optimal combination for your specific substrate.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, base, temperature, and reaction time is essential. Ensure that all reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

Q4: I am struggling with the purification of regioisomers of my functionalized 1,8-naphthyridine. Any suggestions?

The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel with different pore sizes, alumina) to achieve better separation. Sometimes, a gradient elution can be more effective than an isocratic one.

  • Recrystallization: If the product is a solid, fractional recrystallization can be an effective purification method. This technique relies on the slight differences in the solubility of the isomers in a particular solvent.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool, although it is more expensive and time-consuming for large-scale purifications.

Data Presentation

Table 1: Regioselectivity in the Friedländer Annulation of 2-Aminonicotinaldehyde with 2-Butanone

CatalystSolventTemperature (°C)Regioisomeric Ratio (2-ethyl- vs. 2,3-dimethyl-1,8-naphthyridine)Yield (%)Reference
PyrrolidineToluene11090:1075[2][3]
PiperidineToluene11085:1572[2][3]
TABOToluene11096:484[2][3]
KOHEthanolRefluxMixture of isomers~70[6]
Choline HydroxideWater50Not specified for unsymmetrical ketones>90 (for symmetrical ketones)[7]

Experimental Protocols

Protocol 1: Highly Regioselective Friedländer Synthesis of 2-Ethyl-1,8-naphthyridine using TABO Catalyst

This protocol is adapted from the work of Dormer et al.[2][3]

Materials:

  • 2-Aminonicotinaldehyde

  • 2-Butanone

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-aminonicotinaldehyde (1.0 equiv) and TABO (0.1 equiv).

  • Add anhydrous toluene to the flask to dissolve the solids.

  • Begin stirring the mixture under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 110 °C.

  • Slowly add 2-butanone (1.2 equiv) dropwise to the reaction mixture over a period of 4-6 hours using the dropping funnel.

  • After the addition is complete, continue to stir the reaction at 110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 2-ethyl-1,8-naphthyridine.

Protocol 2: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine (as a model for N-heterocycles)

This protocol provides a general procedure for directed C-H arylation and can be adapted for 1,8-naphthyridine derivatives.

Materials:

  • 2-Phenylpyridine (or a suitable 1,8-naphthyridine substrate)

  • Diaryliodonium salt (e.g., diphenyliodonium tetrafluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add 2-phenylpyridine (1.0 equiv), the diaryliodonium salt (1.1 equiv), and Pd(OAc)₂ (5 mol%).

  • Add acetic acid as the solvent.

  • Seal the vial and heat the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the ortho-arylated product.[8]

Mandatory Visualization

friedlander_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products 2_aminonicotinaldehyde 2-Aminonicotinaldehyde enamine Enamine Intermediate 2_aminonicotinaldehyde->enamine + Ketone (Base Catalyst) unsym_ketone Unsymmetrical Ketone (e.g., 2-Butanone) unsym_ketone->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization product_1 2-Ethyl-1,8-naphthyridine (Major) cyclized_intermediate->product_1 - H₂O product_2 2,3-Dimethyl-1,8-naphthyridine (Minor) cyclized_intermediate->product_2 - H₂O

Caption: Mechanism of the Friedländer synthesis of 1,8-naphthyridines.

regioselectivity_logic start Unsymmetrical Ketone in Friedländer Synthesis condition Reaction Conditions start->condition catalyst Use of TABO catalyst condition->catalyst Optimized addition Slow addition of ketone condition->addition Optimized temp Optimized Temperature condition->temp Optimized outcome_bad Mixture of Regioisomers condition->outcome_bad Non-optimized outcome_good High Regioselectivity (Favors 2-substituted product) catalyst->outcome_good addition->outcome_good temp->outcome_good

Caption: Factors influencing regioselectivity in Friedländer synthesis.

experimental_workflow start Start: Reagents & Catalyst reaction Reaction Setup (Inert atmosphere, Temp. control) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for 1,8-naphthyridine functionalization.

References

Technical Support Center: Controlling Regioselectivity in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer annulation?

Poor regioselectivity in the Friedländer synthesis is most often encountered when using unsymmetrical ketones that possess two different α-methylene groups. This allows for two potential points of initial condensation with the 2-aminoaryl aldehyde or ketone, leading to the formation of a mixture of regioisomeric quinoline products.[1][2]

Q2: What are the main strategies to control and improve regioselectivity?

The principal strategies to enhance regioselectivity in the Friedländer annulation include:

  • Catalyst Control: The choice of catalyst is a critical factor. Specific catalysts can selectively promote the formation of one regioisomer over the other.[1][3]

  • Substrate Modification/Directing Groups: Introducing a directing group onto one of the α-carbons of the ketone can effectively block one reaction pathway, thereby favoring the formation of a single product.[3][4]

  • Optimization of Reaction Conditions: Parameters such as temperature, solvent, and the rate of substrate addition can significantly influence the regiochemical outcome of the reaction.[5][6][7][8]

Q3: Which types of catalysts are known to effectively control regioselectivity?

Several classes of catalysts have been demonstrated to provide high regioselectivity:

  • Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine and its derivatives, have shown high efficacy in directing the synthesis towards 2-substituted quinolines.[5][6][7][8] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst.[5][6][7][8]

  • Lewis Acid Catalysts: Certain metal salt Lewis acids, such as Indium(III) triflate (In(OTf)₃), have been identified as highly effective for the selective formation of the Friedländer product.[9]

  • Ionic Liquids: Room-temperature ionic liquids, for example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can promote regiospecific synthesis, acting as both the solvent and promoter.[10]

  • Organocatalysts: Chiral phosphoric acids have been used as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions.[11]

Q4: How does temperature affect the regioselectivity of the reaction?

In certain amine-catalyzed reactions, an increase in temperature has been shown to positively correlate with an increase in regioselectivity.[5][6][7][8] For instance, when using TABO as a catalyst, the regioselectivity for the desired 2-substituted naphthyridine significantly improves at higher temperatures.[8]

Q5: Can the slow addition of a reactant improve regioselectivity?

Yes, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity in amine-catalyzed Friedländer annulations.[5][6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with regioselectivity in your Friedländer annulation experiments.

Problem: Formation of a Mixture of Regioisomers

Symptoms:

  • Multiple spots on TLC analysis corresponding to different quinoline products.

  • Complex NMR spectra indicating the presence of more than one isomer.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Use of an unselective catalyst. Switch to a catalyst known to provide high regioselectivity. For the synthesis of 2-substituted quinolines, consider using pyrrolidine or TABO.[5][6][7][8] For other substitution patterns, a Lewis acid catalyst like In(OTf)₃ may be more appropriate.[9]
Sub-optimal reaction temperature. Systematically vary the reaction temperature. For amine-catalyzed reactions, increasing the temperature may enhance regioselectivity.[5][6][7][8]
Rapid addition of the ketone substrate. If applicable to your catalytic system, try a slow, dropwise addition of the unsymmetrical ketone to the reaction mixture.[5][6][7][8]
Inherent reactivity of the substrate. If catalyst and condition optimization fail, consider modifying the ketone substrate by introducing a directing group, such as a phosphonate group, on one of the α-carbons to force the reaction down a single pathway.[3][4]

Data Presentation

Table 1: Effect of Amine Catalysts on Regioselectivity

CatalystSubstratesRegioselectivity (2-substituted:2,3-disubstituted)Yield (%)Reference
Pyrrolidineo-aminoaromatic aldehydes and methyl ketonesHigh, favoring 2-substituted productGood[5][7][8]
TABOo-aminoaromatic aldehydes and methyl ketonesUp to 96:4 for 1,8-naphthyridines65-84[5][6][7][8]
Oxide Catalystso-aminoaromatic aldehydes and methyl ketonesFavors 2,3-dialkyl substituted products-[5][7]

Table 2: Influence of Reaction Conditions on Regioselectivity with TABO Catalyst

Temperature (°C)Regioselectivity (3a:4a)Reference
2384:16[8]
5092:8[8]
7596:4[8]

Experimental Protocols

General Procedure for Amine-Catalyzed Regioselective Friedländer Annulation

This protocol is a generalized procedure based on the literature for the synthesis of 2-substituted quinolines and 1,8-naphthyridines.[5][6][7][8]

  • To a solution of the o-aminoaromatic aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene, DMSO), add the amine catalyst (e.g., pyrrolidine or TABO, 0.1-1.1 equiv).

  • Heat the mixture to the desired temperature (e.g., 23-75 °C).

  • Slowly add the methyl ketone (1.0-1.2 equiv) to the reaction mixture over a period of time (e.g., 1-4 hours) using a syringe pump.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to isolate the desired regioisomer.

Visualizations

Friedlander_Troubleshooting cluster_catalyst Catalyst Options cluster_conditions Condition Optimization start Start: Poor Regioselectivity (Mixture of Isomers) catalyst Change Catalyst start->catalyst Is the catalyst known to be regioselective? conditions Optimize Conditions start->conditions No catalyst->conditions Yes end End: High Regioselectivity (Single Isomer) catalyst->end Improved Selectivity amine Amine Catalysts (e.g., Pyrrolidine, TABO) catalyst->amine lewis Lewis Acids (e.g., In(OTf)3) catalyst->lewis ionic Ionic Liquids catalyst->ionic substrate Modify Substrate conditions->substrate Still poor selectivity conditions->end Improved Selectivity temperature Vary Temperature conditions->temperature addition Slow Ketone Addition conditions->addition substrate->end Successful Modification

Caption: Troubleshooting workflow for improving regioselectivity.

Reaction_Pathway start o-Aminoaryl Aldehyde/Ketone + Unsymmetrical Ketone path_a Condensation at α-carbon start->path_a path_b Condensation at α'-carbon start->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b control Control Strategies control->path_a Favors control->path_b Suppresses

Caption: Competing reaction pathways in Friedländer annulation.

References

Technical Support Center: Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses prevalent issues in 1,8-naphthyridine synthesis, with a particular focus on the widely utilized Friedländer Annulation reaction.

Q1: My Friedländer synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in Friedländer synthesis and can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods often rely on acid or base catalysts, contemporary approaches frequently employ milder and more efficient alternatives. Consider switching to or optimizing the concentration of catalysts such as ionic liquids (e.g., [Bmmim][Im]) or choline hydroxide (ChOH) in water, which has been shown to produce excellent yields.[1][2] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product, whereas using ChOH can achieve a yield as high as 99%.[2]

  • Inappropriate Solvent: The reaction medium plays a pivotal role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally benign solvent, especially when paired with a water-soluble catalyst like ChOH.[2][3][4] In some instances, using an ionic liquid as both the catalyst and the reaction medium under solvent-free conditions can also yield excellent results.[2][5][6]

  • Incorrect Reaction Temperature: The reaction can be highly sensitive to temperature. For ChOH-catalyzed reactions in water, a mild temperature of 50°C has proven to be optimal.[3][7] For syntheses utilizing basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[2][5][7] It is crucial to perform a temperature screen to determine the ideal conditions for your specific substrates and catalyst system.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or addition of more catalyst might be beneficial.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is a frequent issue, particularly when using unsymmetrical ketones in the Friedländer synthesis.[8] This lack of regioselectivity can result in two different constitutional isomers. Here are strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. The use of a [Bmmim][Im]-catalyzed system has been shown to produce single products in excellent yields, even with unsymmetrical ketones.[2][6] Amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have also demonstrated high regioselectivity, achieving up to a 96:4 ratio for 1,8-naphthyridines.[9][10]

  • Slow Addition of Reactant: In reactions catalyzed by amines like TABO, the regioselectivity can be improved by the slow addition of the methyl ketone substrate to the reaction mixture.[9][10]

  • Reaction Temperature: Temperature can also play a role in regioselectivity. For amine-catalyzed reactions, higher temperatures have been shown to improve the ratio of the desired regioisomer.[9][10]

Q3: My crude product contains unreacted 2-aminopyridine starting material. What is the most effective removal method?

A3: Due to the basic nature of 2-aminopyridine derivatives, an acidic wash during the workup is the most efficient method for their removal.[11] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (such as 1-5% HCl), the basic 2-aminopyridine will be protonated, forming its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[11] This technique is generally more effective than chromatography or recrystallization for removing significant quantities of this impurity.[11]

Q4: How can I remove residual high-boiling point solvents like DMSO or pyridine?

A4: For a basic solvent like pyridine, an acid wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[11] For neutral high-boiling solvents like DMSO, aqueous washes are typically required to extract it from the organic phase.[11] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[11]

Q5: My crude product is a discolored solid or oil. What purification method should I try first?

A5: For a solid crude product, recrystallization is often the best initial purification method.[11] If the product is an oil or if recrystallization is ineffective, column chromatography is the next logical step.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the synthesis of 1,8-naphthyridine derivatives under various optimized conditions.

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis [3][4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneH₂O506No Reaction
2ChOH (1)H₂O50699
3ChOH (1)H₂ORoom Temp1290
4NaOH (1)H₂O506<10
5KOH (1)H₂O506<15

Table 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine [5][6]

EntryIonic LiquidTemperature (°C)Time (h)Yield (%)
1[Bmmim][Im]802492
2[Bmmim][BF₄]802445
3[Bmmim][Br]802438
4[Bmmim][Im]502478
5[Bmmim][Im]1002493

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3]

  • To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add water (1 mL) to the mixture.

  • Add choline hydroxide (ChOH) (1 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitor the completion of the reaction using TLC (10% methanol/dichloromethane as eluent).

  • After completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

  • Concentrate the organic layer under vacuum to obtain the product.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine [5]

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone.

  • Add the ionic liquid [Bmmim][Im].

  • Magnetically stir the mixture at approximately 80°C.

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with a petroleum ether/ethyl ether solvent system.

Protocol 3: Purification via Acidic Wash [11]

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the purified product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminonicotinaldehyde C Mix Reactants with Catalyst & Solvent A->C B Active Methylene Carbonyl B->C D Heat and Stir C->D E Monitor by TLC D->E F Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Caption: General experimental workflow for 1,8-naphthyridine synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_solvent Solvent Issues cluster_temp Temperature Issues Start Low Yield Observed C1 Sub-optimal Catalyst? Start->C1 S1 Inappropriate Solvent? Start->S1 T1 Incorrect Temperature? Start->T1 C2 Switch to Ionic Liquid or ChOH C1->C2 S2 Use Water or Solvent-Free (IL) S1->S2 T2 Optimize Temperature (e.g., 50°C or 80°C) T1->T2

Caption: Troubleshooting guide for low reaction yield.

purification_workflow cluster_impurities Impurity Identification cluster_solutions Purification Strategy Crude Crude Product I1 Unreacted Starting Material? Crude->I1 I2 Residual High-Boiling Solvent? Crude->I2 I3 Other Byproducts? Crude->I3 S1 Acidic Wash I1->S1 S2 Aqueous Wash or Co-evaporation I2->S2 S3 Recrystallization or Chromatography I3->S3

Caption: Logical workflow for purification of crude 1,8-naphthyridine.

References

Navigating the Synthesis of 1,8-Naphthyridines: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable insights into the critical role of solvents in these reactions, helping you to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs): The Role of the Solvent

This section addresses common queries regarding the impact of solvents on the synthesis of 1,8-naphthyridines, primarily through the widely utilized Friedländer annulation and related methodologies.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. How critical is my choice of solvent?

A1: The choice of solvent is paramount and can be a primary contributor to low yields in the Friedländer synthesis.[1] Traditional methods have often employed organic solvents like DMF and DMSO.[2] However, recent advancements have demonstrated that greener and often more effective alternatives exist.[3] For instance, water has been successfully utilized as a solvent, particularly in conjunction with a suitable catalyst, leading to excellent yields.[2][3] In some cases, solvent-free conditions, especially with the use of ionic liquids that can act as both the catalyst and the reaction medium, have proven to be highly effective.[4][5]

Q2: I'm observing the formation of multiple side products, making purification difficult. Can the solvent influence the regioselectivity of the reaction?

A2: Absolutely. The formation of multiple isomers is a frequent challenge, particularly when using unsymmetrical ketones in the Friedländer synthesis.[3][6] The solvent can play a significant role in controlling the regioselectivity of the cyclization. For example, certain ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), have demonstrated the ability to direct the reaction towards a single product, even with unsymmetrical starting materials.[4] This is a crucial consideration for improving the purity and simplifying the workup of your desired 1,8-naphthyridine.

Q3: Are there more environmentally friendly ("green") solvent options for 1,8-naphthyridine synthesis?

A3: Yes, there is a strong and successful push towards greener synthetic routes for 1,8-naphthyridines. Water is a highly effective and environmentally benign solvent for the Friedländer reaction, especially when paired with a water-soluble and biocompatible catalyst like choline hydroxide (ChOH).[2][7][8] This approach not only reduces the use of hazardous organic solvents but can also lead to significantly improved yields.[2][8] Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation or the use of ionic liquids, represent another excellent green chemistry approach.[3]

Q4: How do I choose the optimal solvent for my specific 1,8-naphthyridine synthesis?

A4: The optimal solvent is highly dependent on your specific reactants and the chosen catalyst. A good starting point is to consider the solubility of your starting materials. Fortunately, many reactants for the Friedländer condensation are soluble in water.[2] If you are using a catalyst, its compatibility with the solvent is critical. For instance, choline hydroxide (ChOH) is particularly effective in water.[2][7] For other systems, particularly those employing basic ionic liquids like [Bmmim][Im], the ionic liquid itself can serve as the solvent.[4] It is always advisable to perform small-scale screening experiments with a few different solvent systems to identify the ideal conditions for your specific transformation.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of 1,8-naphthyridines, with a focus on the role of the solvent.

Problem 1: Low or No Product Yield

Q: I have set up my Friedländer reaction, but I am observing very low conversion to the desired 1,8-naphthyridine. What are the likely solvent-related causes and how can I address them?

A: Low or no product formation is a common frustration that can often be traced back to the reaction medium. Here’s a breakdown of potential solvent-related issues and their solutions:

  • Inadequate Solubility of Starting Materials: If your 2-amino-3-carbonylpyridine or the active methylene compound has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely diminished.

    • Solution: Consider switching to a solvent with better solubilizing properties for your specific substrates. While traditional solvents like DMF or DMSO can be effective, greener options like water, especially with a suitable catalyst, should be explored as many of the starting materials are water-soluble.[2]

  • Incompatibility with the Catalyst: The solvent must be compatible with your chosen catalyst. For instance, some catalysts may decompose or have reduced activity in certain solvents.

    • Solution: When using a water-soluble catalyst like choline hydroxide (ChOH), water is the ideal solvent.[2][7] If you are employing a basic ionic liquid as a catalyst, it can often serve as the solvent itself, eliminating the need for an additional organic solvent.[4]

  • Suboptimal Reaction Temperature for the Chosen Solvent: The optimal reaction temperature is highly dependent on the solvent system.

    • Solution: For reactions in water catalyzed by ChOH, a mild temperature of 50°C has been shown to be highly effective.[2][9] In contrast, syntheses using basic ionic liquids like [Bmmim][Im] may require a higher temperature, around 80°C, to achieve optimal results.[4] It is crucial to optimize the temperature for your specific solvent and catalyst combination.

Experimental Protocol: Optimizing Yield with a Greener Solvent System

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (e.g., acetone, 0.5 mmol).

  • Solvent and Catalyst Addition: Add water (1 mL) and choline hydroxide (ChOH) (1 mol%).

  • Reaction Conditions: Stir the reaction mixture at 50°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the product can often be isolated by simple filtration, as many 1,8-naphthyridine derivatives are solids with limited solubility in water at room temperature.[7]

Problem 2: Formation of Impurities and Side Products

Q: My reaction is producing the desired 1,8-naphthyridine, but it is contaminated with significant amounts of impurities, making purification a challenge. How can the solvent help in minimizing these byproducts?

A: The formation of byproducts is a common hurdle, and the solvent can be a powerful tool in mitigating this issue.

  • Lack of Regioselectivity: As mentioned in the FAQs, the use of unsymmetrical ketones can lead to the formation of isomeric products.

    • Solution: Employing a solvent system that enhances regioselectivity is key. Basic ionic liquids, such as [Bmmim][Im], have been shown to promote the formation of a single isomer in high yield.[4]

  • Presence of Unreacted Starting Materials: Incomplete reactions can lead to contamination with starting materials, particularly the 2-aminopyridine precursor.[10]

    • Solution: While optimizing the reaction conditions (temperature, catalyst, and reaction time) is the primary approach, the workup procedure can be tailored to remove these impurities. An acidic wash during the workup is highly effective for removing basic impurities like unreacted 2-aminopyridine.[10]

  • Residual High-Boiling Point Solvents: If you are using high-boiling solvents like DMSO or pyridine, their removal from the final product can be challenging.[10]

    • Solution: For basic solvents like pyridine, an acidic wash is effective.[10] For DMSO, aqueous washes are typically required.[10] A general technique for removing trace amounts of high-boiling organic solvents is co-evaporation with a lower-boiling solvent like toluene.[10]

Data Summary: Impact of Solvent on Yield and Purity

CatalystSolventTemperature (°C)Yield (%)PurityReference
Choline Hydroxide (1 mol%)Water5099High[2][8]
[Bmmim][Im]None (Ionic Liquid as solvent)80HighExcellent (single isomer)[4]
Traditional Base (e.g., piperidine)Ethanol70Good to ExcellentVariable[9]
NoneWater500-[2][8]

III. Visualizing the Process

Diagram: Troubleshooting Workflow for Low Yield in 1,8-Naphthyridine Synthesis

Troubleshooting Workflow Start Low Yield Observed Check_Solubility Are starting materials soluble in the chosen solvent? Start->Check_Solubility Change_Solvent Switch to a more suitable solvent (e.g., Water, Ionic Liquid) Check_Solubility->Change_Solvent No Check_Catalyst_Compatibility Is the solvent compatible with the catalyst? Check_Solubility->Check_Catalyst_Compatibility Yes Change_Solvent->Check_Catalyst_Compatibility Match_Solvent_Catalyst Select a compatible solvent-catalyst pair (e.g., ChOH in Water) Check_Catalyst_Compatibility->Match_Solvent_Catalyst No Optimize_Temp Is the reaction temperature optimal for the solvent system? Check_Catalyst_Compatibility->Optimize_Temp Yes Match_Solvent_Catalyst->Optimize_Temp Adjust_Temp Adjust temperature based on the solvent (e.g., 50°C for Water/ChOH, 80°C for IL) Optimize_Temp->Adjust_Temp No Success Improved Yield Optimize_Temp->Success Yes Adjust_Temp->Success

A decision-making workflow for troubleshooting low yields.

IV. References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 1,8-naphthyridines. BenchChem.

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem.

  • Vidhyayana. (2024). Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study. Vidhyayana.

  • BenchChem. (2025). Strategies to avoid byproduct formation in 1,8-naphthyridine synthesis. BenchChem.

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.

  • ResearchGate. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate.

  • BenchChem. (2025). How to increase the efficiency of Friedländer synthesis for naphthyridines. BenchChem.

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

References

Technical Support Center: Deprotection of Dimethoxymethyl Acetals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of dimethoxymethyl (DMM) acetals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acidic deprotection of dimethoxymethyl (DMM) acetals?

A1: The most prevalent side reactions during the acid-catalyzed deprotection of DMM acetals stem from the reactivity of the liberated aldehyde under acidic conditions. These include:

  • Aldol Addition and Condensation: If the aldehyde product has α-hydrogens, it can undergo acid-catalyzed self-condensation to form β-hydroxy aldehydes and/or α,β-unsaturated aldehydes.[1][2][3][4][5] This is particularly problematic if the desired aldehyde is sensitive or prone to enolization.[2]

  • Reaction with Solvent or Nucleophiles: The methanol generated during deprotection can, in some cases, participate in side reactions. If other nucleophiles are present in the reaction mixture, they may also react with the aldehyde or intermediates.

  • Epimerization/Racemization: For chiral aldehydes with a stereocenter at the α-position, the acidic conditions that promote enol formation can lead to epimerization or complete racemization, compromising the stereochemical integrity of the product.[6]

  • Degradation of Acid-Sensitive Functional Groups: The acidic conditions required for DMM deprotection can also affect other acid-labile protecting groups or functional groups within the molecule, leading to a mixture of products.[7]

Q2: My DMM deprotection reaction is sluggish or incomplete. What are the likely causes?

A2: Incomplete deprotection is often an issue of equilibrium. The hydrolysis of acetals is a reversible reaction.[8] Several factors can contribute to a stalled reaction:

  • Insufficient Water: Water is a necessary reagent for the hydrolysis of the acetal. If the reaction is run in an anhydrous or nearly anhydrous solvent, the equilibrium may not favor the aldehyde product.

  • Ineffective Acid Catalyst: The acid catalyst may be too weak, used in an insufficient amount, or may have been neutralized by other basic functionalities in the substrate.

  • Re-formation of the Acetal: The methanol generated as a byproduct can shift the equilibrium back towards the starting material. While often driven to completion by the presence of excess water, in some solvent systems, this can be a significant issue.

Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be?

A3: A higher molecular weight byproduct is often the result of an aldol condensation reaction between two molecules of the liberated aldehyde.[1][3][5] This is especially common for aldehydes that can readily form enols under acidic conditions.[2] The initial aldol addition product may also dehydrate to form an α,β-unsaturated aldehyde, which can sometimes undergo further reactions.

Q4: How can I minimize side reactions and improve the yield of my desired aldehyde?

A4: Minimizing side reactions requires careful optimization of the reaction conditions. Key strategies include:

  • Choice of Acid Catalyst: Use the mildest acidic conditions that effectively cleave the DMM acetal. A range of Brønsted and Lewis acids can be employed, and their selection should be tailored to the substrate's sensitivity.[7][9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can often suppress side reactions like aldol condensation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Solvent System: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like water or mixtures of water with organic solvents (e.g., THF, acetone) are commonly used to drive the hydrolysis equilibrium.[7]

  • Workup Procedure: Upon completion, the reaction should be promptly and carefully neutralized with a mild base (e.g., saturated sodium bicarbonate solution) to prevent further acid-catalyzed degradation of the product during extraction and purification.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solutions
Low yield of desired aldehyde, multiple unidentified spots on TLC. 1. Aldol condensation of the aldehyde product.[1][3] 2. Degradation of the aldehyde under acidic conditions. 3. Cleavage of other acid-sensitive groups.1. Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), Amberlyst-15). 2. Lower the reaction temperature. 3. Reduce the reaction time and monitor carefully. 4. Consider a two-phase solvent system to extract the aldehyde as it is formed.
Incomplete reaction; starting material remains. 1. Reaction has reached an unfavorable equilibrium.[8] 2. Insufficiently acidic conditions. 3. Catalyst deactivation.1. Ensure a sufficient amount of water is present in the reaction mixture. 2. Use a stronger acid or a higher catalyst loading. 3. Add the catalyst in portions if it is being consumed.
Loss of stereochemical purity (epimerization/racemization). The acidic conditions are promoting enolization of the chiral aldehyde.[2][6]1. Use milder, non-protic acidic conditions if possible (e.g., Lewis acids in aprotic solvents with a stoichiometric amount of water). 2. Minimize reaction time and temperature.
Formation of an unexpected ether byproduct. Reaction of an alcohol in the substrate or the solvent with a cationic intermediate.[10]1. Use a non-alcoholic solvent. 2. If the substrate contains a free alcohol, consider protecting it before DMM deprotection.

Data Summary

While specific quantitative data for side product formation in DMM deprotection is highly substrate-dependent, the following table provides a general comparison of common acidic conditions and their characteristics, which can guide the optimization process to minimize side reactions.

Catalyst System Typical Conditions Advantages Potential for Side Reactions
HCl, H₂SO₄, or TFA in aq. THF/Acetone 0.1 - 1 M acid, RT to refluxReadily available, inexpensive, and effective for robust substrates.High potential for aldol condensation, epimerization, and cleavage of other acid-sensitive groups due to strong acidity.
Acetic Acid in aq. THF 80% AcOH, RTMilder than strong mineral acids, can be effective for some substrates.Can be slow; prolonged reaction times may still lead to side reactions.
Pyridinium p-toluenesulfonate (PPTS) in aq. Acetone or CH₂Cl₂ Catalytic amount, RT to refluxMild and selective, often used for acid-sensitive substrates.May be less effective for very stable acetals.
Amberlyst-15 (or other acidic resins) Heterogeneous, RT to refluxEasy to remove by filtration, can be recycled.Mass transfer limitations can sometimes lead to slower reactions.
Lewis Acids (e.g., TMSOTf, Sc(OTf)₃, In(OTf)₃) Catalytic amount in aprotic solvents (e.g., CH₂Cl₂) with controlled water additionCan be very mild and highly selective.[7]More expensive, requires careful control of stoichiometry and anhydrous conditions (except for the added water).

Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for substrates with acid-sensitive functional groups where over-exposure to strong acid could lead to side reactions.

  • Dissolution: Dissolve the DMM-protected compound (1.0 equiv) in a 3:1 mixture of acetone and water.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equiv).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection using a Heterogeneous Acid Catalyst (Amberlyst-15)

This method is advantageous for its simple workup, as the acidic catalyst can be removed by filtration.

  • Setup: To a solution of the DMM-protected compound (1.0 equiv) in a 9:1 mixture of acetone and water, add Amberlyst-15 resin (10-20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by analyzing small aliquots of the supernatant by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_0 Start: DMM-Protected Compound cluster_1 Deprotection Step cluster_2 Reaction Monitoring cluster_3 Outcome Assessment cluster_4 Troubleshooting & Optimization cluster_5 Final Steps Start DMM-Protected Compound Deprotection Acid-Catalyzed Hydrolysis (e.g., PPTS, aq. Acetone) Start->Deprotection Monitor Monitor by TLC/LC-MS Deprotection->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Aqueous Workup (Quench with NaHCO₃) Complete->Workup Yes Side_Reactions Side Reactions Observed? Troubleshoot Troubleshoot: - Lower Temperature - Milder Acid - Shorter Reaction Time Side_Reactions->Troubleshoot Yes Purification Purification Side_Reactions->Purification No Troubleshoot->Deprotection Workup->Side_Reactions Product Desired Aldehyde Purification->Product

Caption: Experimental workflow for DMM deprotection and troubleshooting.

Side_Reaction_Pathway cluster_0 Main Reaction Pathway cluster_1 Side Reaction: Aldol Condensation DMM_Acetal DMM Acetal Aldehyde Desired Aldehyde DMM_Acetal->Aldehyde H₃O⁺ Enol Enol Intermediate Aldehyde->Enol H⁺ (enolization) Aldol_Adduct β-Hydroxy Aldehyde Aldehyde->Aldol_Adduct Enol->Aldol_Adduct + Aldehyde Enone α,β-Unsaturated Aldehyde Aldol_Adduct->Enone - H₂O

Caption: Main deprotection pathway and a common side reaction.

References

Technical Support Center: Purification of 1,8-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,8-naphthyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The unique electronic properties and basicity of the 1,8-naphthyridine core can present specific hurdles during purification. This guide offers troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the purification of 1,8-naphthyridine intermediates.

Q1: My crude 1,8-naphthyridine product is a discolored solid/oil. What is the first purification method I should try?

For a solid crude product, recrystallization is often the most efficient first step to significantly improve purity and remove coloration. If the product is an oil or if recrystallization fails to yield a pure product, silica gel column chromatography is the next logical step.[1]

Q2: How do I choose between recrystallization and column chromatography for my 1,8-naphthyridine derivative?

The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is ideal for solid products where the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable method for removing small amounts of impurities.

  • Column chromatography is more versatile and can separate compounds with very similar polarities, making it suitable for complex mixtures, oily products, or when recrystallization is ineffective.[2][3][4]

Q3: What are the most common impurities I can expect in my crude 1,8-naphthyridine product?

Common impurities often include:

  • Unreacted starting materials , particularly 2-aminopyridine derivatives, which are common precursors.[1][2]

  • Residual high-boiling point solvents like DMSO or pyridine.[1]

  • Side-products from incomplete or alternative cyclization pathways, including positional isomers.[2]

  • Reagents used in the synthesis, such as coupling agents or bases.[4]

Troubleshooting Guide: Common Purification Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Presence of Unreacted 2-Aminopyridine Starting Material

Q: My NMR/LCMS analysis shows a significant amount of unreacted 2-aminopyridine in my crude product. How can I efficiently remove it?

A: Due to the basic nature of 2-aminopyridine, an acidic wash during the aqueous workup is the most effective method for its removal.[1] By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1][5][6] This is generally more efficient than chromatography or recrystallization for removing large quantities of this specific impurity.[1]

Issue 2: Removal of High-Boiling Point Solvents

Q: How can I effectively remove residual high-boiling point solvents like pyridine or DMSO?

A: For a basic solvent like pyridine , an acidic wash during workup is highly effective, similar to the removal of 2-aminopyridine.[1] For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective.[1] For DMSO , thorough aqueous washes are necessary to extract it from the organic phase.[1]

Issue 3: Challenges in Column Chromatography

Q: My 1,8-naphthyridine derivative is showing significant tailing or is stuck on the baseline of my silica gel TLC/column. What can I do?

A: Tailing is a common issue with basic compounds like 1,8-naphthyridines on acidic silica gel.[3] To mitigate this, you can:

  • Add a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonia solution.[3][4] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase . If your compound is highly polar, consider using neutral or basic alumina, or reverse-phase silica gel.[3][4]

Q: I am having difficulty separating my desired 1,8-naphthyridine from a closely related impurity (e.g., a regioisomer).

A: Separating isomers can be challenging due to their similar polarities.[2] Consider the following strategies:

  • Optimize your mobile phase. Use a shallow solvent gradient during column chromatography to enhance separation.[2] Experiment with different solvent systems to find one with better selectivity.[4]

  • Consider derivatization. In some cases, you can selectively derivatize either the product or the impurity to alter its polarity, making separation easier. This would be followed by the removal of the derivatizing group.[2]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, may be necessary for very difficult separations.[4]

Issue 4: Problems with Recrystallization

Q: My 1,8-naphthyridine derivative "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too quickly. To address this:

  • Use a larger volume of solvent to ensure the compound is fully dissolved at the boiling point.

  • Allow the solution to cool slowly. Let it cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound if available.

  • Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.[7]

Q: I am getting very low recovery after recrystallization.

A: Low recovery can be due to several factors:

  • The chosen solvent is too good. If your compound is too soluble in the cold solvent, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent mixtures.

  • Using too much solvent. Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization during hot filtration. Ensure your funnel and filter paper are pre-warmed.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[1][6]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1][8]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of solid 1,8-naphthyridine intermediates.

  • Solvent Selection: Choose a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, ethyl acetate, hexane, or mixtures thereof.[7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[1][4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath to maximize crystal formation.[1][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1][4]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]

Protocol 3: Silica Gel Column Chromatography

This is a general protocol for the purification of 1,8-naphthyridine derivatives using silica gel column chromatography.[2]

  • TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[3] Aim for an Rf value of 0.2-0.4 for the target compound.[4]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[1][2][4]

  • Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[1][4]

Data Presentation

Table 1: Common Impurities and Recommended Purification Strategies

Impurity TypeCommon ExamplesRecommended Primary Purification MethodSecondary/Alternative Methods
Basic Starting Materials 2-Aminopyridine derivativesAcidic Wash during Workup[1][2]Column Chromatography
High-Boiling Solvents DMSO, PyridineAqueous Washes (for DMSO), Acidic Wash (for Pyridine)[1]Co-evaporation with Toluene[1]
Positional Isomers e.g., 2-amino-3-chloro- vs. 2-amino-5-chloro-1,8-naphthyridineHigh-Performance Column Chromatography with shallow gradient[2]Preparative HPLC, Derivatization[2][4]
Di-substituted Byproducts e.g., 2-amino-3,5-dichloro-1,8-naphthyridineOptimized Column Chromatography[2]Recrystallization
Non-basic Organic Impurities Side-products from the carbonyl componentColumn ChromatographyRecrystallization

Visualizations

Diagram 1: General Purification Workflow for 1,8-Naphthyridine Intermediates

Purification_Workflow Crude_Product Crude 1,8-Naphthyridine Product Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Acidic_Wash Acidic Wash (if basic impurities) Aqueous_Workup->Acidic_Wash Concentration Concentration Acidic_Wash->Concentration Purification_Choice Assess Purity & Physical State Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid & High Purity Needed Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil or Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of 1,8-naphthyridine intermediates.

Diagram 2: Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Poor Separation or Tailing in Column Chromatography Check_Basicity Is the compound basic? Start->Check_Basicity Check_Polarity Is the compound very polar? Change_Stationary_Phase Switch to Alumina or Reverse Phase Check_Polarity->Change_Stationary_Phase Yes Optimize_Gradient Use a Shallow Gradient Check_Polarity->Optimize_Gradient No Check_Basicity->Check_Polarity No Add_Modifier Add Triethylamine or Ammonia to Eluent Check_Basicity->Add_Modifier Yes Success Improved Separation Add_Modifier->Success Change_Stationary_Phase->Success Change_Solvent Try a Different Solvent System Optimize_Gradient->Change_Solvent Change_Solvent->Success

Caption: A troubleshooting decision tree for common column chromatography issues.

References

Stability of 2-(Dimethoxymethyl)-1,8-naphthyridine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Dimethoxymethyl)-1,8-naphthyridine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the hydrolysis of the dimethoxymethyl group (an acetal) under acidic conditions, which yields 2-formyl-1,8-naphthyridine and methanol.[1][2][3][4][5][6][7] Like other naphthyridine derivatives, it may also be susceptible to oxidation and photodegradation under specific conditions.[8]

Q2: Under what conditions is this compound expected to be stable?

A2: this compound is expected to be stable under neutral and basic conditions.[4][6][7] Acetals are generally used as protecting groups in basic media because of their stability.

Q3: What is the expected primary degradation product under acidic conditions?

A3: The primary degradation product under acidic conditions is 2-formyl-1,8-naphthyridine, resulting from the hydrolysis of the acetal group.

Q4: Are there any visible signs of degradation?

A4: Degradation of this compound in solution may be indicated by a change in color (e.g., development of a yellow or brown tint) or the formation of a precipitate.[8] However, the most reliable way to detect degradation is through analytical techniques such as HPLC.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of the Acetal Group
  • Symptom: You observe the formation of 2-formyl-1,8-naphthyridine in your reaction mixture or upon storage, even in seemingly non-acidic conditions.

  • Possible Causes:

    • Trace Acidic Impurities: The presence of trace amounts of acidic impurities in your solvents or reagents can catalyze the hydrolysis of the acetal.

    • Inherent Acidity of a Reagent: One of your reaction components may be inherently acidic or may generate acidic byproducts.

    • Inappropriate pH of Aqueous Solutions: Using unbuffered or acidic aqueous solutions can lead to hydrolysis.

  • Solutions:

    • Use high-purity, anhydrous solvents.

    • If possible, neutralize any acidic components in your reaction mixture.

    • For aqueous solutions, use a buffer to maintain a neutral or slightly basic pH.

    • Store the compound in a dry, neutral environment.

Issue 2: Compound Degradation During Workup or Purification
  • Symptom: You experience a low yield of this compound after chromatographic purification or an acidic workup.

  • Possible Causes:

    • Acidic Silica Gel: Standard silica gel can be slightly acidic and may cause hydrolysis during column chromatography.

    • Acidic Quench or Extraction: Using an acidic aqueous solution during workup will lead to the cleavage of the acetal.

  • Solutions:

    • For column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or opt for an alternative purification method like crystallization or chromatography on neutral alumina.

    • During workup, use neutral or basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing and extraction.

Quantitative Data Summary

ConditionExpected StabilityPrimary Degradation Product
Acidic (pH < 6) Unstable2-Formyl-1,8-naphthyridine
Neutral (pH 7) Stable-
Basic (pH > 8) Stable-
Thermal Likely stable at moderate temperatures, but requires experimental verification.Requires analysis
Photolytic Potentially unstable upon prolonged exposure to UV light.Requires analysis
Oxidative May be susceptible to oxidation, particularly at the naphthyridine ring.Requires analysis

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A parallel sample should be kept at the recommended storage temperature as a control.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A parallel sample should be protected from light (e.g., wrapped in aluminum foil) as a control.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Dilute all stressed and control samples to a suitable concentration for analysis.

    • Analyze all samples using a stability-indicating analytical method, such as HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method (Example)

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Gradient (Example):

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Visualizations

Acetal_Hydrolysis_Pathway Compound This compound Protonation Protonation of an oxygen atom Compound->Protonation + H+ Intermediate1 Formation of a good leaving group (Methanol) Protonation->Intermediate1 Elimination Elimination of Methanol Intermediate1->Elimination Oxonium_Ion Resonance-stabilized Oxonium Ion Elimination->Oxonium_Ion Nucleophilic_Attack Nucleophilic attack by Water Oxonium_Ion->Nucleophilic_Attack + H2O Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Proton_Transfer1 Proton Transfer Hemiacetal->Proton_Transfer1 Protonation2 Protonation of the second -OCH3 group Proton_Transfer1->Protonation2 + H+ Elimination2 Elimination of second Methanol molecule Protonation2->Elimination2 Protonated_Aldehyde Protonated Aldehyde Elimination2->Protonated_Aldehyde Deprotonation Deprotonation Protonated_Aldehyde->Deprotonation - H+ Product 2-Formyl-1,8-naphthyridine Deprotonation->Product Experimental_Workflow cluster_stress Stress Conditions Acid Acidic (0.1 M HCl, 60°C) Neutralization Neutralization (for Acid/Base samples) Acid->Neutralization Base Basic (0.1 M NaOH, 60°C) Base->Neutralization Oxidative Oxidative (3% H2O2, RT) Dilution Dilution of all samples Oxidative->Dilution Thermal Thermal (80°C) Thermal->Dilution Photo Photolytic (ICH Q1B) Photo->Dilution Stock_Solution Stock Solution of This compound Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photo Neutralization->Dilution Analysis HPLC-UV Analysis Dilution->Analysis Data Data Interpretation (Quantify Degradants, Assess % Recovery) Analysis->Data

References

Technical Support Center: Functionalization of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor yields in 1,8-naphthyridine functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor yields in 1,8-naphthyridine functionalization?

A1: Low yields in the functionalization of 1,8-naphthyridines can stem from several factors. The electron-deficient nature of the 1,8-naphthyridine ring can deactivate it towards certain reactions. Additionally, the nitrogen atoms can act as coordinating sites for metal catalysts, leading to catalyst inhibition or poisoning.[1][2] Common issues include sub-optimal reaction conditions (catalyst, ligand, base, solvent, and temperature), poor regioselectivity, and the occurrence of side reactions.[3]

Q2: How does the position of the substituent on the 1,8-naphthyridine ring affect its reactivity?

A2: The reactivity of the 1,8-naphthyridine core is highly dependent on the position. The 2- and 7-positions are generally more reactive towards nucleophilic substitution, while electrophilic substitution is less common and often requires harsh conditions. C-H functionalization can be directed to specific positions by using appropriate directing groups.

Q3: Can the nitrogen atoms in the 1,8-naphthyridine core interfere with metal-catalyzed cross-coupling reactions?

A3: Yes, the lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst deactivation or the formation of inactive complexes.[1] This can significantly reduce the reaction yield. The choice of a suitable ligand is crucial to modulate the catalyst's reactivity and prevent catalyst poisoning.

Q4: What are some common side reactions observed during the functionalization of 1,8-naphthyridines?

A4: Common side reactions include hydrodehalogenation (in cross-coupling reactions), homocoupling of starting materials, and the formation of regioisomers.[4] In some cases, over-functionalization or decomposition of the starting material or product under harsh reaction conditions can also occur.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: My cross-coupling reaction on a halo-1,8-naphthyridine is giving a low yield of the desired product.

Potential Cause Troubleshooting Strategy
Catalyst Inactivation/Poisoning The nitrogen atoms of the 1,8-naphthyridine can coordinate with the palladium catalyst, leading to deactivation.[1] Solution: Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can protect the metal center and promote the desired catalytic cycle.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[5]
Suboptimal Base The choice of base is critical for efficient transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).[5] Solution: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[5][6] For boronic acids prone to decomposition, a milder base like KF may be beneficial.[5] The solubility of the base can also be a factor; ensure it is finely powdered.[5]
Poor Solvent Choice The solvent can significantly influence the solubility of reagents and the stability of the catalyst.[7] Solution: Common solvents for cross-coupling reactions include toluene, dioxane, and THF. For some substrates, a mixture of solvents (e.g., dioxane/water) may improve results.[8] Ensure the solvent is anhydrous and degassed to prevent catalyst oxidation and protodeboronation.[4]
Low Reaction Temperature Cross-coupling reactions often require elevated temperatures to overcome activation barriers. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[4]
Poor Quality of Reagents Impurities in starting materials or reagents can interfere with the reaction. Solution: Ensure the purity of the halo-1,8-naphthyridine, boronic acid/ester or amine, and all other reagents.
Poor Regioselectivity in Friedländer Annulation

Problem: The Friedländer synthesis of my 1,8-naphthyridine derivative is producing a mixture of regioisomers.

Potential Cause Troubleshooting Strategy
Use of Unsymmetrical Ketones Reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone can lead to the formation of two different constitutional isomers.[9] Solution: Employ a catalyst that favors the formation of a specific regioisomer. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[3]
Reaction Conditions Favoring Both Isomers The reaction conditions may not be selective for the desired isomer. Solution: A simple and effective technique is the slow addition of the ketone to the reaction mixture. This can significantly improve the regioselectivity.[3]

Data Presentation

Table 1: Effect of Catalyst and Base on the Yield of a Suzuki Coupling Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001245
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Toluene/H₂O1001265
3Pd(dppf)Cl₂ (2)-K₃PO₄ (2)Toluene/H₂O1001282
4Pd(PPh₃)₄ (2)-K₃PO₄ (2)Toluene/H₂O1001278
5Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene110892

Note: This table is a representative example based on typical optimization results for Suzuki coupling reactions and may not reflect a specific published experiment.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Arylation of 1,8-Naphthyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 1,8-Naphthyridine substrate

  • Aryl halide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the 1,8-naphthyridine substrate (1 equivalent) and the aryl halide (1.2 equivalents) to the tube.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in 1,8-Naphthyridine Functionalization CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents OptimizeConditions Systematically Optimize Reaction Conditions CheckReagents->OptimizeConditions If reagents are pure Catalyst Catalyst & Ligand Selection OptimizeConditions->Catalyst Solvent Solvent Choice OptimizeConditions->Solvent Base Base Selection OptimizeConditions->Base Temperature Temperature Optimization OptimizeConditions->Temperature Time Reaction Time OptimizeConditions->Time ScreenLigands Screen Bulky, Electron-Rich Phosphine Ligands Catalyst->ScreenLigands TestPrecatalyst Use Pre-formed Pd(0) Catalyst Catalyst->TestPrecatalyst ScreenSolvents Test Different Anhydrous, Degassed Solvents Solvent->ScreenSolvents ScreenBases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Base->ScreenBases VaryTemp Incrementally Increase Temperature Temperature->VaryTemp MonitorProgress Monitor by TLC/GC-MS to Determine Optimal Time Time->MonitorProgress Success Improved Yield ScreenLigands->Success TestPrecatalyst->Success ScreenSolvents->Success ScreenBases->Success VaryTemp->Success MonitorProgress->Success

Caption: Troubleshooting flowchart for low yields.

Experimental_Workflow Start Start: Reagent Preparation Setup Assemble Oven-Dried Glassware under Inert Atmosphere (Ar/N2) Start->Setup AddSolids Add 1,8-Naphthyridine Substrate, Catalyst, Ligand, and Base Setup->AddSolids AddLiquids Add Anhydrous, Degassed Solvent and Liquid Reagents AddSolids->AddLiquids Reaction Heat to Optimized Temperature with Stirring AddLiquids->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Cool, Quench, and Extract with Organic Solvent Monitor->Workup Upon Completion Purify Purify Crude Product (Column Chromatography) Workup->Purify Analyze Characterize Pure Product (NMR, MS, etc.) Purify->Analyze

Caption: Generalized experimental workflow.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling on Furopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions on furopyridine scaffolds. Furopyridines are a vital class of heterocycles in medicinal chemistry and drug discovery, often serving as privileged structures in the development of novel therapeutics such as kinase inhibitors.[1] The construction and functionalization of these molecules frequently rely on the precision of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

However, the inherent electronic properties of the furopyridine system—specifically the presence of a pyridine nitrogen—can introduce a unique set of challenges not always encountered with simpler aromatic substrates. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize these critical transformations. We will move beyond generic advice to address the specific mechanistic hurdles posed by furopyridines, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions on furopyridines consistently giving low yields?

Low yields in furopyridine cross-couplings often stem from the electron-deficient nature of the pyridine ring and the ability of the lone pair on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalyst, effectively inhibiting the catalytic cycle.[2] This is a well-documented phenomenon often referred to as the "2-pyridyl problem" when the coupling site is adjacent to the nitrogen.[3][4]

Key Factors and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium center, leading to off-cycle, inactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, discouraging coordination with the pyridine nitrogen and promoting the desired catalytic turnover. Ligands like XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃ for these substrates.[5]

  • Poor Oxidative Addition: The electron-deficient character of the furopyridine ring can make the oxidative addition of the halo-furopyridine to the Pd(0) center sluggish, particularly with less reactive aryl chlorides.[6]

    • Solution: Switch to a more reactive halide (I > Br > Cl) on your furopyridine substrate if synthetically feasible.[7] Alternatively, using a more electron-rich and bulky ligand can enhance the rate of oxidative addition.

  • Protodeboronation (Suzuki-Miyaura): Under basic aqueous conditions, the boronic acid coupling partner can be protonated and decompose before transmetalation occurs. This is particularly problematic with electron-deficient heteroaryl boronic acids.[3][8]

    • Solution: Use anhydrous conditions, screen different bases (e.g., K₃PO₄, Cs₂CO₃), or protect the boronic acid as a more stable pinacol ester (BPin) or MIDA ester.[8]

Q2: I'm observing significant amounts of a dehalogenated furopyridine byproduct. What is causing this and how can I prevent it?

The formation of a dehalogenated furopyridine is a common side reaction known as hydrodehalogenation.[5][9] This occurs when the palladium-halide intermediate formed after oxidative addition undergoes a reaction that replaces the halide with a hydrogen atom, often from the solvent or trace water.[6]

Common Causes and Mitigation Strategies:

  • Source of Hydride: The hydride can originate from solvents (like alcohols), water, or even the amine base in some cases.

    • Mitigation:

      • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of freshly distilled solvents over a drying agent is recommended.

      • Solvent Choice: Avoid protic solvents if hydrodehalogenation is a major issue. Toluene and dioxane are generally good choices.[2]

      • Base Selection: In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening bases is advisable.

  • Catalyst System: The choice of palladium source and ligand can influence the propensity for this side reaction.

    • Mitigation: Using a well-defined Pd(II) precatalyst with a suitable phosphine ligand can sometimes suppress this pathway compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]

Q3: My Suzuki-Miyaura reaction is plagued by the formation of a homocoupled boronic acid byproduct. How can I favor the desired cross-coupling?

Homocoupling of the boronic acid (Glaser-type coupling) is an oxidative process that competes with the desired cross-coupling pathway. This is often exacerbated by the presence of oxygen in the reaction mixture.[10]

Troubleshooting Homocoupling:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Ensure your solvent and reaction setup are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Multiple cycles of vacuum and backfilling with inert gas are recommended.[7][10]

  • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can sometimes outcompete the homocoupling pathway. However, a large excess can complicate purification.[10]

  • Ligand and Base Selection: The electronic and steric properties of the ligand, as well as the choice of base, can influence the relative rates of cross-coupling versus homocoupling. More electron-rich and bulky ligands can favor the reductive elimination step of the cross-coupling cycle, thus minimizing homocoupling.[10]

Catalyst SystemBaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O6525
Pd₂(dba)₃ / SPhosK₃PO₄Toluene85<5
Pd(dppf)Cl₂Cs₂CO₃DMF7815
Table 1: Illustrative data on the effect of catalyst system on homocoupling side product formation. Data is representative and results will vary based on specific substrates.[10]

In-Depth Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination of Halo-furopyridines

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to furopyridines requires careful optimization to overcome catalyst inhibition.[2][11]

Troubleshooting Workflow:

G start Low Yield in Furopyridine Amination catalyst Step 1: Evaluate Catalyst System - Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Use a pre-formed Pd(II) precatalyst. start->catalyst base Step 2: Re-evaluate Base - Screen strong, non-nucleophilic bases (NaOtBu, LHMDS, K3PO4). - Ensure base is fresh and anhydrous. catalyst->base No Improvement success Successful Coupling catalyst->success Yield Improved solvent Step 3: Check Solvent and Temperature - Use anhydrous, degassed solvents (Toluene, Dioxane). - Optimize temperature (80-110 °C). base->solvent No Improvement base->success Yield Improved reagents Step 4: Assess Reagent Purity - Ensure amine and furopyridine are pure. - Maintain a strictly inert atmosphere. solvent->reagents No Improvement solvent->success Yield Improved reagents->success Yield Improved

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Protocol: Ligand Screening Experiment

This protocol outlines a systematic approach to screen different phosphine ligands to improve the yield of a Buchwald-Hartwig amination of a halo-furopyridine.

Materials:

  • Halo-furopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Ligands to be screened (e.g., PPh₃, Xantphos, XPhos, RuPhos) (8 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the halo-furopyridine, amine, and NaOtBu to each reaction vial.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of Pd₂(dba)₃ and each ligand in anhydrous toluene. Add the appropriate amounts of the palladium and ligand solutions to each corresponding reaction vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C.

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the conversion rates for each ligand to identify the optimal choice for your specific substrate combination.

Guide 2: Overcoming Challenges in the Sonogashira Coupling of Furopyridines

The Sonogashira coupling is invaluable for introducing alkyne functionalities.[12] With furopyridines, issues can arise from catalyst inhibition and competing side reactions, particularly at the elevated temperatures sometimes required for less reactive halides.[13]

Key Considerations:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst (typically CuI), this can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling). For sensitive substrates, a copper-free Sonogashira protocol may be beneficial.[7]

  • Base: An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as the solvent or co-solvent.[13]

  • Steric Hindrance: Steric bulk on either the furopyridine or the alkyne can significantly slow down the reaction. In such cases, a more active catalyst system with a less sterically demanding ligand might be necessary.[14][15]

Troubleshooting Decision Tree:

G start Sonogashira Coupling Issue check_reaction Low Conversion or Side Products? start->check_reaction low_conversion Low Conversion check_reaction->low_conversion Yes side_products Alkyne Homocoupling check_reaction->side_products Yes increase_temp Increase Temperature (up to 100 °C) low_conversion->increase_temp copper_free Attempt Copper-Free Conditions side_products->copper_free change_catalyst Switch to more active Pd catalyst/ligand (e.g., Pd(PPh3)2Cl2) increase_temp->change_catalyst No Improvement success Reaction Optimized change_catalyst->success Improved change_base Screen Amine Bases (Et3N, DIPEA) copper_free->change_base No Improvement copper_free->success Improved change_base->success Improved

Caption: Decision tree for troubleshooting Sonogashira coupling on furopyridines.

Mechanistic Insight: The Role of the Furopyridine Ring

The challenges in furopyridine cross-coupling can be rationalized by considering the electronic nature of the heterocyclic system. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards oxidative addition, especially at positions meta to the nitrogen. Conversely, the furan ring is electron-rich. The interplay of these electronic effects can influence the reactivity of different positions on the furopyridine core.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition FuPy-X pdi_complex FuPy-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar-B(OR)₂ Base pdi_aryl_complex FuPy-Pd(II)(Ar)L₂ transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product FuPy-Ar reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key step often impacted by the furopyridine substrate is the initial oxidative addition. For a successful reaction, the rate of this step must be competitive with potential catalyst deactivation pathways, such as coordination of the pyridine nitrogen to the active Pd(0) species. The choice of a bulky, electron-donating ligand is crucial as it accelerates the oxidative addition while sterically hindering catalyst inhibition.[6]

By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined in this guide, researchers can overcome the unique challenges of palladium-catalyzed cross-coupling on furopyridines and accelerate their research and development programs.

References

Technical Support Center: Selective Hydrogenation of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the hydrogenation of 1,8-naphthyridine derivatives. The goal is to help you prevent over-hydrogenation and achieve selective reduction of the desired ring system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of partially and fully hydrogenated products. How can I improve selectivity for the tetrahydro-1,8-naphthyridine?

A1: Achieving selective hydrogenation of one ring in the 1,8-naphthyridine core is a common challenge. Over-hydrogenation to the decahydro- derivative can be minimized by carefully selecting the catalyst and reaction conditions.

  • Catalyst Choice:

    • Ruthenium-based catalysts, such as chiral cationic ruthenium diamine complexes, have been shown to be highly effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines to yield 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess and conversion.[1][2][3]

    • For ring-selective hydrogenation of naphthyridine isomers, a homogeneous ruthenium precatalyst like [Ru(p-cymene)I2]2 can favor the hydrogenation of one ring, while a heterogeneous palladium catalyst may favor the other.[4] The choice of catalyst can provide orthogonal selectivity.

    • Iridium-catalyzed transfer hydrogenation offers a milder alternative to high-pressure hydrogen gas and can provide excellent selectivity for the formation of tetrahydro-1,8-naphthyridines.[5][6]

  • Reaction Conditions:

    • Lowering Hydrogen Pressure: High hydrogen pressure can often lead to over-reduction. Experiment with lower pressures to favor the formation of the tetrahydro- product.

    • Reaction Time: Carefully monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. Stopping the reaction once the desired product is formed is crucial to prevent further reduction.

    • Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of the undesired over-hydrogenation reaction.

Q2: I am observing no reaction or very low conversion. What are the likely causes and how can I troubleshoot this?

A2: Low reactivity in catalytic hydrogenation can stem from several factors related to the catalyst, substrate, or reaction setup.

  • Catalyst Inactivity:

    • Use a fresh batch of catalyst. Catalysts, especially palladium on carbon (Pd/C), can lose activity over time due to oxidation or improper storage.

    • Consider a more active catalyst. If standard Pd/C is not effective, Pearlmann's catalyst (Pd(OH)₂/C) is known to be more active for many hydrogenations.

    • Catalyst Poisoning: Impurities in your starting material, solvent, or from previous reactions can poison the catalyst. Common poisons for palladium catalysts include sulfur, thiols, and strong coordinating agents. Purifying the substrate and using high-purity solvents is essential.

  • Reaction Conditions:

    • Solvent Choice: The solvent can significantly impact the reaction. For debenzylation or Cbz deprotection on nitrogen, using acetic acid as the solvent can facilitate the reaction by protonating the heteroatom.

    • Increase Temperature and/or Pressure: If the reaction is sluggish, cautiously increasing the temperature or hydrogen pressure can enhance the reaction rate. However, be mindful that this may also decrease selectivity.

  • Substrate Effects:

    • Steric Hindrance: Bulky substituents near the pyridine rings can hinder the approach of the substrate to the catalyst surface.

    • Electronic Effects: Electron-withdrawing groups on the 1,8-naphthyridine ring can influence the ease of reduction.[7]

Q3: How can I avoid the use of high-pressure hydrogen gas for safety reasons?

A3: Transfer hydrogenation is an excellent alternative that avoids the need for flammable, high-pressure hydrogen gas.

  • Iridium-Catalyzed Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, to provide the hydrogen equivalents in situ. Iridium complexes are effective catalysts for this transformation, leading to the selective formation of tetrahydro-1,8-naphthyridines under milder conditions.[5][6][8][9]

  • Hydrogen-Transfer-Mediated Functionalization: A strategy to overcome the over-hydrogenation barrier involves using inactive hydrogen donors like tetrahydroquinolines (THQs). This approach can lead to the selective α-functionalization of the 1,8-naphthyridine core while avoiding full saturation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product to expect in 1,8-naphthyridine hydrogenation?

A1: The most common side product is the fully saturated decahydro-1,8-naphthyridine, resulting from the reduction of both pyridine rings. The formation of this byproduct is favored by harsh reaction conditions such as high hydrogen pressure, high temperature, and prolonged reaction times.

Q2: How do substituents on the 1,8-naphthyridine ring affect the hydrogenation reaction?

A2: Substituents can have a significant electronic and steric influence on the reaction's outcome. Electron-withdrawing groups can sometimes facilitate the reduction by enhancing the electrophilicity of the ring system.[7] Conversely, bulky substituents may sterically hinder the coordination of the substrate to the catalyst, potentially slowing down the reaction or influencing which ring is preferentially reduced.

Q3: What are some recommended starting conditions for a selective hydrogenation of a 2,7-disubstituted 1,8-naphthyridine?

A3: For a selective asymmetric hydrogenation to the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine, a good starting point would be to use a chiral cationic ruthenium diamine complex. Typical conditions might involve a catalyst loading of 1-2 mol%, a hydrogen pressure of 50-100 atm, and a reaction temperature of 40-60 °C in a solvent like methanol or ethanol. However, optimization for each specific substrate is crucial.[1][2][3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of 1,8-Naphthyridine Derivatives

Catalytic SystemTypical SubstrateProductCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Chiral Cationic Ruthenium Diamine Complex2,7-disubstituted 1,8-naphthyridines1,2,3,4-Tetrahydro-1,8-naphthyridines1-250-10040-6012-24>95up to 99
[Ru(p-cymene)I₂]₂[7][10]- and[6][7]-naphthyridinesRing-selective tetrahydronaphthyridines2.5-550801670-95N/A
Pd/C[7][10]- and[6][7]-naphthyridinesRing-selective tetrahydronaphthyridines10 (w/w)1-5025-801660-90N/A
Iridium Complex / HCOOHN-Heteroarenes (Quinolines)1,2,3,4-Tetrahydroquinolines1N/A (Transfer)RT1290-94up to 85
Borane Catalyst2,7-disubstituted 1,8-naphthyridines1,2,3,4-Tetrahydro-1,8-naphthyridines1060602483-98up to 74

Note: Conditions and results are generalized from literature and may vary significantly based on the specific substrate and experimental setup.[1][2][3][4][8][9][11]

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of 2,7-Disubstituted 1,8-Naphthyridines [1][2]

  • Preparation: In a glovebox, add the 2,7-disubstituted 1,8-naphthyridine substrate (0.2 mmol) and the chiral cationic ruthenium diamine catalyst (1-2 mol%) to a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., methanol, 2 mL) to the vial.

  • Reaction Setup: Place the vial into a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to the desired pressure (e.g., 80 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Analysis: Determine the conversion and enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed Transfer Hydrogenation [8][9]

  • Preparation: To a reaction tube, add the 1,8-naphthyridine substrate (0.25 mmol), the iridium catalyst (e.g., a chiral N,N-chelated Cp*Ir(III) complex, 1.0 mol%), and a magnetic stir bar.

  • Solvent and Hydrogen Source: Add the solvent system (e.g., a 1:1 mixture of water and methanol, 2.0 mL) followed by the hydrogen donor (e.g., formic acid, 5.0 equivalents).

  • Reaction: Stir the mixture at room temperature for the required duration (e.g., 12 hours). The reaction is typically open to the air.

  • Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a mild base such as sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the product for yield and enantiomeric excess (if applicable).

Visualizations

selective_hydrogenation_pathway cluster_reactants Starting Material cluster_products Potential Products 1,8-Naphthyridine 1,8-Naphthyridine Tetrahydro-1,8-Naphthyridine Tetrahydro-1,8-Naphthyridine 1,8-Naphthyridine->Tetrahydro-1,8-Naphthyridine Selective Hydrogenation (Desired Pathway) Decahydro-1,8-Naphthyridine Decahydro-1,8-Naphthyridine Tetrahydro-1,8-Naphthyridine->Decahydro-1,8-Naphthyridine Over-hydrogenation (Side Reaction) troubleshooting_workflow start Start: Unselective Hydrogenation check_catalyst 1. Catalyst Evaluation start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate catalyst_type Change Catalyst Type? (e.g., Ru, Ir vs. Pd) check_catalyst->catalyst_type catalyst_activity Use Fresh/More Active Catalyst? check_catalyst->catalyst_activity check_monitoring 3. Reaction Monitoring check_conditions->check_monitoring If conditions are optimized pressure Lower H₂ Pressure? check_conditions->pressure temperature Lower Temperature? check_conditions->temperature end Achieved: Selective Product check_monitoring->end If reaction is stopped at completion

References

Validation & Comparative

Spectroscopic Fingerprints of 2-Substituted 1,8-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of 2-substituted 1,8-naphthyridines is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of this important class of heterocyclic compounds, supported by experimental data and detailed methodologies. The 1,8-naphthyridine scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of 2-substituted 1,8-naphthyridine derivatives, offering a clear comparison of their photophysical and structural characteristics.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2-phenyl-7-methyl-1,8-naphthyridine derivative 1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
DerivativeSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Unsubstituted 1,8-Naphthyridine CDCl₃H2/H7: 9.05 (dd), H4/H5: 8.15 (dd), H3/H6: 7.45 (dd)C2/C7: 153.5, C4/C5: 136.5, C3/C6: 121.5, C4a/C8a: 146.0[5]
Various 2-substituted derivatives CDCl₃, DMSO-d₆Specific assignments depend on the substituent.Specific assignments depend on the substituent.[6][7][8]
Mass Spectrometry (MS)
DerivativeIonization Method[M+H]⁺ or M⁺ (m/z)Reference
2-phenyl-7-methyl-1,8-naphthyridine derivative 1MS372[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 2MS380[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 3MS396[1]
Various functionalized 1,7-naphthyridine derivativesHRMS (ESI)558.2180, 572.2336, 594.1752[7]

Experimental Protocols

Reproducible and comparable spectroscopic data rely on standardized experimental protocols. The following are detailed methodologies for the key spectroscopic techniques cited.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[1] A series of dilutions are then made from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.[1]

  • Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorbance of each diluted sample is measured in a 1 cm path length quartz cuvette over a typical wavelength range of 200 nm to 600 nm.[1]

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).[1]

Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]

  • Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λmax determined from the UV-Vis absorption spectrum. The emission spectrum is recorded from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[1]

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]

  • Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. ¹H NMR spectra are typically acquired with 16-64 scans, while ¹³C NMR spectra may require a larger number of scans.[1]

  • Data Analysis: The spectra are processed (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS (0 ppm). Peak integration in ¹H NMR determines the relative number of protons, and coupling patterns provide information on proton connectivity. Peaks in both ¹H and ¹³C spectra are assigned to the respective atoms in the molecule.[1]

Mass Spectrometry
  • Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[1]

  • Instrumentation and Measurement: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample is introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant m/z range.[1]

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined to confirm the molecular weight and structural features of the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the spectroscopic analysis of 2-substituted 1,8-naphthyridines.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2-substituted 1,8-naphthyridine purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms properties Photophysical Properties uv_vis->properties fluorescence->properties structure Structural Elucidation nmr->structure ms->structure properties->structure

Caption: General workflow for the synthesis and spectroscopic characterization of 2-substituted 1,8-naphthyridines.

Biological_Screening_Pathway start Synthesized 2-Substituted 1,8-Naphthyridine Derivatives antiproliferative Antiproliferative Activity Screening (e.g., against cancer cell lines) start->antiproliferative topo_inhibition Topoisomerase II Inhibition Assay antiproliferative->topo_inhibition Active Compounds cell_cycle Cell Cycle Analysis topo_inhibition->cell_cycle apoptosis Apoptosis Assay topo_inhibition->apoptosis docking Molecular Docking Studies topo_inhibition->docking lead_compound Identification of Lead Compound cell_cycle->lead_compound apoptosis->lead_compound docking->lead_compound

Caption: Signaling pathway from compound synthesis to identification of a lead anticancer agent.

References

A Comparative Guide to the Characterization of 2-Formyl-1,8-naphthyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-formyl-1,8-naphthyridine derivatives serve as versatile intermediates for the synthesis of a diverse array of compounds with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial research. This guide provides a comparative overview of the synthesis, characterization, and biological evaluation of these derivatives, supported by experimental data and detailed protocols.

Synthesis of 2-Formyl-1,8-naphthyridine Derivatives

The common precursor for many 2-formyl-1,8-naphthyridine derivatives is 2-chloro-3-formyl-1,8-naphthyridine. Its synthesis is typically achieved through a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[1][2] This key intermediate can then be subjected to various chemical transformations to yield a library of derivatives, including Schiff bases and hydrazones.

General Synthetic Pathway

The overall synthetic strategy involves the initial formation of the 2-chloro-3-formyl-1,8-naphthyridine core, followed by the derivatization of the formyl group.

Synthetic Pathway A N-(pyridin-2-yl)acetamide C 2-Chloro-3-formyl-1,8-naphthyridine A->C Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) E Schiff Base Derivatives C->E Condensation G Hydrazone Derivatives C->G Condensation D Primary Amines (R-NH2) F Hydrazines/Hydrazides (R-NHNH2)

Caption: General synthetic scheme for 2-formyl-1,8-naphthyridine derivatives.

Comparative Biological Activity

The therapeutic potential of 2-formyl-1,8-naphthyridine derivatives is primarily attributed to their anticancer and antimicrobial properties. The following sections present a comparative summary of their biological activities based on available experimental data.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerase II or the induction of apoptosis.[3]

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for some 1,8-naphthyridine derivatives, showcasing their potential as anticancer agents. It is important to note that these compounds are not all direct derivatives of 2-formyl-1,8-naphthyridine but belong to the broader class of 1,8-naphthyridines, providing a comparative context for their potential efficacy.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
12 1,8-Naphthyridine-3-carboxamideHBL-100 (Breast)1.37[4]
17 1,8-Naphthyridine-3-carboxamideKB (Oral)3.7[4]
22 1,8-Naphthyridine-3-carboxamideSW-620 (Colon)3.0[4]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[5]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylSW620 (Colon)1.4[5]
36 Halogen substituted 1,8-naphthyridine-3-caboxamidePA-1 (Ovarian)1.19[5]
47 Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic)0.41[5]
47 Halogen substituted 1,8-naphthyridine-3-caboxamideK-562 (Leukemia)0.77[5]
10c 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.47[6]
8d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.62[6]
4d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.68[6]
Antimicrobial Activity

Derivatives of 1,8-naphthyridine have a long history of use as antimicrobial agents, with nalidixic acid being a notable example. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7]

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
1,8-Naphthyridine-3-thiosemicarbazides/oxadiazolesS. aureus6-7 (mM)[7]
1,8-Naphthyridine-3-thiosemicarbazides/oxadiazolesM. smegmatis5.4-7.1 (mM)[7]
7-methyl-1,8-naphthyridinone derivativesB. subtilis (resistant)-[7]
1,8-Naphthyridine derivatives (1,8-NA and 3-TNB)E. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024[8]

It is noteworthy that some 1,8-naphthyridine derivatives, while not exhibiting direct antibacterial activity, have been shown to potentiate the effects of existing antibiotics against multi-resistant bacterial strains.[8]

Mechanisms of Action

The biological activities of 2-formyl-1,8-naphthyridine derivatives are underpinned by their interaction with specific molecular targets.

Anticancer Mechanism: Topoisomerase II Inhibition

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Topoisomerase_II_Inhibition cluster_0 Cancer Cell A 1,8-Naphthyridine Derivative B Topoisomerase II A->B Inhibits C DNA Replication & Transcription B->C Required for D DNA Damage B->D Inhibition leads to E Apoptosis D->E Induces

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

The antibacterial activity of many 1,8-naphthyridine derivatives is due to their ability to inhibit DNA gyrase (a type II topoisomerase in bacteria). This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and other cellular processes.

DNA_Gyrase_Inhibition cluster_1 Bacterial Cell A 1,8-Naphthyridine Derivative B DNA Gyrase A->B Inhibits C DNA Supercoiling B->C Catalyzes D DNA Replication B->D Inhibition blocks C->D Essential for E Bacterial Cell Death D->E Leads to

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Experimental Protocols

To ensure the reproducibility and reliability of research findings, detailed experimental protocols are essential.

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol is adapted from the Vilsmeier-Haack cyclization method.[2]

Materials:

  • N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Cool a flask containing DMF to 0°C in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with constant stirring to form the Vilsmeier-Haack reagent.

  • Add N-(pyridin-2-yl)acetamide to the reagent mixture in a portion-wise manner, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at 80-90°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

Synthesis of Schiff Base Derivatives

Materials:

  • 2-Chloro-3-formyl-1,8-naphthyridine

  • Appropriate primary amine (R-NH₂)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-chloro-3-formyl-1,8-naphthyridine in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the respective primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (2-formyl-1,8-naphthyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

2-Formyl-1,8-naphthyridine derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The ease of synthesis of the 2-chloro-3-formyl-1,8-naphthyridine intermediate allows for the generation of a wide variety of derivatives through modifications at the formyl position. While the available data indicates potent biological activity for many 1,8-naphthyridine derivatives, further systematic studies focusing on a homologous series of 2-formyl-1,8-naphthyridine derivatives are warranted to establish clear structure-activity relationships. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these compounds, facilitating further research and development in this important area of medicinal chemistry.

References

A Comparative Guide to Formyl Protecting Groups for Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the formyl group in heterocyclic aldehydes are crucial maneuvers in the multistep synthesis of complex molecules, particularly in pharmaceutical and materials science. The inherent reactivity of the aldehyde function necessitates its temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an objective comparison of three commonly employed formyl protecting groups—acetals, dithianes, and N,N-dimethylhydrazones—with a focus on their application to heterocyclic aldehydes. The selection of an appropriate protecting group is contingent upon its stability to various reaction conditions, the ease and efficiency of its formation and cleavage, and its compatibility with other functional groups within the molecule.

Performance Comparison

The choice of a protecting group is dictated by the specific chemical environment of the synthetic route. Below is a comparative overview of the key characteristics of acetals, dithianes, and N,N-dimethylhydrazones.

Protecting GroupFormation ConditionsStabilityCleavage ConditionsAdvantagesDisadvantages
Acetals Acid catalyst (e.g., p-TsOH, H-USY zeolite), alcohol/diol, often with removal of waterStable to bases, nucleophiles, and some reducing agentsAqueous acid (e.g., HCl, TFA)Readily formed, stable to many common reagentsLabile to acidic conditions
Dithianes Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, iodine), 1,3-propanedithiolStable to acidic and basic conditions, nucleophiles, and reducing agentsOxidative (e.g., Hg(NO₃)₂, H₂O₂/I₂), or with specific reagents (e.g., MeI/CaCO₃)Very robust, allows for umpolung reactivityHarsh cleavage conditions may not be compatible with sensitive functional groups
N,N-Dimethylhydrazones N,N-dimethylhydrazine, often with a dehydrating agent (e.g., MgSO₄)Stable to basic and nucleophilic conditionsMildly acidic conditions (e.g., aqueous glyoxylic acid, 1M HCl), or oxidative cleavageMild formation and cleavage, stable to many reagentsCan be sensitive to strong acids and some oxidizing/reducing agents

Quantitative Data for Heterocyclic Aldehydes

The following tables summarize experimental data for the protection and deprotection of common heterocyclic aldehydes. Yields and reaction times can vary based on the specific substrate and reaction conditions.

Acetal Protection and Deprotection
Heterocyclic AldehydeProtection ReagentsYield (%)Deprotection ReagentsYield (%)
FurfuralEthanol, H-USY (6) zeolite79[1]Mineral Acid98[2]
Benzaldehyde Dimethyl Acetal*Aniline, Pyruvic Acid, BF₃·THF(Used in situ)[3][4]--

*Note: Benzaldehyde dimethyl acetal was used directly in a subsequent reaction without prior isolation.

Dithiane Protection and Deprotection
Heterocyclic AldehydeProtection ReagentsYield (%)Deprotection ReagentsYield (%)
General Aldehydes1,3-propanedithiol, BF₃·OEt₂78[5]MeI, CaCO₃, aq. MeCN84-98[5]
2-Aryl-1,3-dithianes--H₂O₂ (30%), I₂ (cat.), SDS, H₂Oup to 95[6][7]
2-(3-Nitrophenyl)-1,3-dithiane--Hg(NO₃)₂·3H₂O (solid state)95[8]
N,N-Dimethylhydrazone Protection and Deprotection
Heterocyclic AldehydeProtection ReagentsYield (%)Deprotection ReagentsYield (%)
General AldehydesN,N-dimethylhydrazine, MgSO₄, CH₂Cl₂High (not specified)Aqueous glyoxylic acidHigh (not specified)
Aromatic/Aliphatic AldehydesN,N-dimethylhydrazine-1M HCl, petroleum ether81-96

Experimental Protocols

General Procedure for Acetal Formation of Furfural[1]
  • Catalyst: H-USY (6) zeolite

  • Reactants: Furfural, Ethanol

  • Procedure: A mixture of furfural and ethanol is stirred in the presence of H-USY (6) zeolite at room temperature. The reaction progress is monitored by appropriate analytical techniques (e.g., GC, TLC). Upon completion, the solid catalyst is filtered off, and the product, furfural diethyl acetal, is isolated from the filtrate.

General Procedure for Dithiane Formation[5]
  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Reactants: Aldehyde, 1,3-propanedithiol

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: To a solution of the aldehyde in dichloromethane at room temperature, 1,3-propanedithiol and a catalytic amount of BF₃·OEt₂ are added. The reaction mixture is stirred for the specified time (e.g., 60 minutes). After the reaction is complete, the mixture is quenched, and the product is extracted, dried, and purified.

General Procedure for Dithiane Deprotection using H₂O₂/I₂[6]
  • Reagents: 30% aqueous hydrogen peroxide, Iodine (catalytic amount), Sodium dodecyl sulfate (SDS)

  • Solvent: Water

  • Procedure: The dithiane substrate is suspended in an aqueous solution of SDS. A catalytic amount of iodine is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the deprotected aldehyde.

General Procedure for N,N-Dimethylhydrazone Formation
  • Reagents: Aldehyde, N,N-dimethylhydrazine, Anhydrous magnesium sulfate

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: The aldehyde is dissolved in dichloromethane, and N,N-dimethylhydrazine is added, followed by anhydrous magnesium sulfate. The mixture is stirred at room temperature. The reaction is monitored, and upon completion, the solid magnesium sulfate is filtered off. The filtrate is concentrated to yield the N,N-dimethylhydrazone.

General Procedure for N,N-Dimethylhydrazone Deprotection
  • Reagents: N,N-dimethylhydrazone, 1M Hydrochloric acid

  • Solvent: Biphasic system (e.g., petroleum ether/water)

  • Procedure: The N,N-dimethylhydrazone is dissolved in a suitable organic solvent (e.g., petroleum ether) and stirred vigorously with an aqueous solution of 1M HCl at room temperature for several hours. After completion, the layers are separated, and the organic layer is washed, dried, and concentrated to afford the aldehyde.

Logical Workflow

The following diagram illustrates the general workflow for the protection and deprotection of a formyl group on a heterocyclic aldehyde.

G General Workflow for Formyl Group Protection and Deprotection cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection HetCHO Heterocyclic Aldehyde (Het-CHO) Protection Protection Reaction HetCHO->Protection Protecting_Reagent Protecting Group Reagent (e.g., Diol, Dithiol, Hydrazine) Protecting_Reagent->Protection Protected_Het Protected Heterocyclic Aldehyde Reaction_Step One or More Synthetic Steps Protected_Het->Reaction_Step Protection->Protected_Het Modified_Protected_Het Modified Protected Intermediate Reaction_Step->Modified_Protected_Het Deprotection Deprotection Reaction Modified_Protected_Het->Deprotection Deprotection_Reagent Deprotection Reagent (e.g., Acid, Oxidant) Deprotection_Reagent->Deprotection Final_Product Final Product (Het'-CHO) Deprotection->Final_Product

Caption: Formyl group protection/deprotection workflow.

References

2-(Dimethoxymethyl)-1,8-naphthyridine vs. other acetal protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative analysis of common acetal protecting groups for carbonyl functionalities, with a special note on the requested 2-(Dimethoxymethyl)-1,8-naphthyridine.

While this compound is a known chemical compound, a comprehensive review of scientific literature reveals a significant lack of published data on its application as a protecting group. Consequently, experimental data on its stability, deprotection conditions, and comparative performance is not available. This guide will, therefore, focus on a detailed comparison of widely used and well-characterized acetal protecting groups: dimethyl acetals, 1,3-dioxolanes, and 1,3-dioxanes.

Introduction to Acetal Protecting Groups

Acetal protecting groups are essential tools for temporarily masking the reactivity of aldehydes and ketones.[1][2][3] This protection is crucial when performing reactions that would otherwise be incompatible with a carbonyl group, such as those involving strong nucleophiles (e.g., Grignard reagents, organolithiums) or hydrides.[4][5] The ideal protecting group should be easy to introduce and remove in high yields, and stable to the reaction conditions under which it is meant to protect.[2]

Acetal formation is an acid-catalyzed reaction between a carbonyl compound and an alcohol.[6] Acyclic acetals are formed from two equivalents of a simple alcohol, while cyclic acetals are formed from diols.[7] Deprotection is typically achieved by acid-catalyzed hydrolysis.[1]

Comparison of Common Acetal Protecting Groups

The choice of an acetal protecting group often depends on the specific requirements of the synthetic route, including the stability needed and the conditions that can be tolerated for deprotection.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsRelative Stability (Acidic Conditions)
Dimethyl Acetal R-C(OCH₃)₂-R'Methanol, Acid Catalyst (e.g., TsOH, HCl), RefluxAqueous Acid (e.g., dilute HCl, AcOH)Least Stable
1,3-Dioxolane Cyclic (5-membered ring)Ethylene Glycol, Acid Catalyst (e.g., TsOH), Dean-Stark TrapAqueous Acid (e.g., dilute HCl, PPTS)Moderately Stable
1,3-Dioxane Cyclic (6-membered ring)1,3-Propanediol, Acid Catalyst (e.g., TsOH), Dean-Stark TrapAqueous Acid (e.g., dilute HCl, PPTS)Most Stable

Key Observations:

  • Cyclic vs. Acyclic: Cyclic acetals (1,3-dioxolanes and 1,3-dioxanes) are generally more stable than acyclic acetals like dimethyl acetal.[7] This is attributed to the entropically favored intramolecular ring-closing step in their formation and the reverse during hydrolysis.

  • Ring Size: The stability of cyclic acetals increases with ring size, with six-membered 1,3-dioxanes being more stable than five-membered 1,3-dioxolanes.

Experimental Protocols

Below are representative experimental protocols for the protection of a generic ketone as a 1,3-dioxolane and its subsequent deprotection.

Protection of a Ketone as a 1,3-Dioxolane

Objective: To protect a ketone using ethylene glycol to form a 1,3-dioxolane.

Materials:

  • Ketone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, toluene, and ethylene glycol.

  • Add p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dioxolane.

  • Purify the product by column chromatography if necessary.

Deprotection of a 1,3-Dioxolane

Objective: To remove the 1,3-dioxolane protecting group to regenerate the ketone.

Materials:

  • 1,3-Dioxolane protected ketone (1.0 eq)

  • Acetone/Water mixture (e.g., 10:1)

  • Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,3-dioxolane protected ketone in an acetone/water mixture in a round-bottom flask.

  • Add a catalytic amount of PPTS to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the acid catalyst with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the regenerated ketone by column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism for the formation and cleavage of acetal protecting groups.

Acetal_Formation Ketone Ketone/Aldehyde Protonated_Carbonyl Protonated Carbonyl Ketone->Protonated_Carbonyl + H⁺ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + ROH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Acetal Acetal Carbocation->Acetal + ROH - H⁺

Caption: Acid-catalyzed formation of an acetal from a carbonyl compound.

Acetal_Hydrolysis Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation - ROH Protonated_Hemiacetal Protonated Hemiacetal Carbocation->Protonated_Hemiacetal + H₂O Hemiacetal Hemiacetal Protonated_Hemiacetal->Hemiacetal - H⁺ Carbonyl Ketone/Aldehyde Hemiacetal->Carbonyl + H⁺ - ROH

Caption: Acid-catalyzed hydrolysis (deprotection) of an acetal.

Conclusion

The selection of an appropriate acetal protecting group is a critical decision in the design of a synthetic route. While dimethyl acetals offer ease of formation and removal, their lower stability can be a limitation. Cyclic acetals, particularly 1,3-dioxanes, provide enhanced stability for more demanding reaction sequences. The provided protocols and mechanisms offer a foundational understanding for the practical application of these indispensable protecting groups in chemical synthesis. Further investigation into novel protecting groups, such as derivatives of 1,8-naphthyridine, may yet reveal unique properties, but currently, their use is not supported by available scientific literature.

References

A Comparative Guide to Catalysts in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,8-naphthyridines, a core scaffold in numerous pharmaceutical agents and functional materials, is a subject of intense research. The efficiency of synthesizing this privileged heterocyclic system is critically dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of various catalysts employed in the synthesis of 1,8-naphthyridines, with a focus on the widely utilized Friedländer annulation. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

Catalyst Performance: A Quantitative Comparison

The selection of a catalyst for 1,8-naphthyridine synthesis involves a trade-off between reaction efficiency, cost, environmental impact, and substrate scope. The following tables summarize the performance of different catalysts in the synthesis of 1,8-naphthyridine derivatives, primarily through the Friedländer condensation of 2-aminonicotinaldehyde with an active methylene compound.

Table 1: Synthesis of 2-Methyl-1,8-naphthyridine

This table provides a direct comparison of various catalysts for the synthesis of a common 1,8-naphthyridine derivative.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (ChOH)1 mol%Water50699[1][2]
LiOH·H₂ONot specifiedAqueous-alcoholNot specifiedNot specified69[3]
KOHNot specifiedAqueous-alcoholNot specifiedNot specifiedModerate[3]
No Catalyst-Water5060[1]

Table 2: Performance of Ionic Liquids in the Synthesis of 2,3-Diphenyl-1,8-naphthyridine

This table showcases the efficacy of different basic ionic liquids as both catalyst and solvent.

Catalyst / SolventTemperature (°C)Time (h)Molar Ratio (Amine:Ketone)Yield (%)Reference
[Bmmim][Im]80240.6:190[4]
[Bmmim][OH]80241:165[4]
[Bmmim][OC₂H₅]80241:172[4]
[Bmmim][OCH₃]80241:158[4]

Table 3: Efficacy of Other Catalytic Systems

This table highlights the performance of other notable catalysts in 1,8-naphthyridine synthesis.

CatalystCatalyst LoadingReaction ConditionsSubstrate ScopeYield Range (%)Reference
DABCO20 mol%Microwave (600W), Solvent-freeVarious active methylene compounds74-86
CeCl₃·7H₂OCatalytic amountSolvent-free grinding, Room Temp.Various active methylene compoundsHigh[1]
Iron(III) Chloride (anhydrous)Catalytic amountNot specified2-aminonicotinaldehyde, Meldrum's acid, alcoholsGood
N-Bromosulfonamides (TBBDA/PBBS)Catalytic amountRoom Temp., AcetonitrileSubstituted 2-aminopyridines, nitriles, aldehydes65-90
Copper(II) TriflateCatalytic amountNot specified2-aminonicotinaldehydes, terminal alkynesGood

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Protocol 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a green chemistry approach for the gram-scale synthesis of 1,8-naphthyridines.[1][2]

  • Materials: 2-aminonicotinaldehyde, Acetone, Choline hydroxide solution, Deionized water, Ethyl acetate.

  • Procedure:

    • In a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

    • Add 1 mL of deionized water to the flask and begin stirring.

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

    • Heat the reaction mixture to 50°C with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

    • After completion, allow the mixture to cool to room temperature.

    • Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

    • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine

This protocol utilizes a basic ionic liquid as both the catalyst and the solvent.[4]

  • Materials: 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone, [Bmmim][Im], Ethyl ether, Deionized water.

  • Procedure:

    • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) to 5 mL of [Bmmim][Im].

    • Stir the mixture magnetically at 80°C for 24 hours.

    • After the reaction, extract the mixture with ethyl ether and deionized water.

    • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).

Protocol 3: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines

This environmentally friendly protocol utilizes a reusable catalyst under solvent-free grinding conditions.[1]

  • Materials: 2-aminonicotinaldehyde, Active methylene compound (e.g., ethyl acetoacetate), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Mortar and pestle.

  • Procedure:

    • In a mortar, place 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and a catalytic amount of CeCl₃·7H₂O.

    • Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically a few minutes).

    • Monitor the reaction completion by TLC.

    • Upon completion, add cold water to the reaction mixture.

    • Collect the solid product by vacuum filtration and wash with water.

    • The product can be further purified by recrystallization if necessary.

Visualizing the Process: Workflows and Relationships

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reactants (2-aminonicotinaldehyde & active methylene compound) catalyst Choose Catalyst (e.g., ChOH, Ionic Liquid, Metal Salt) start->catalyst solvent Select Solvent (e.g., Water, Organic, Solvent-free) catalyst->solvent mix Mix Reactants, Catalyst, and Solvent solvent->mix react Apply Reaction Conditions (Temperature, Time, Atmosphere) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Quench Reaction & Extract Product monitor->workup Complete purify Purify Product (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: General workflow for 1,8-naphthyridine synthesis.

Logical Relationship of Catalyst Types

This diagram illustrates the classification and key characteristics of catalysts used in 1,8-naphthyridine synthesis.

G cluster_organo_char Characteristics cluster_metal_char Characteristics cluster_other_char Characteristics catalysts {Catalysts for 1,8-Naphthyridine Synthesis} organocatalysts Organocatalysts Choline Hydroxide Ionic Liquids (e.g., [Bmmim][Im]) Amines (e.g., DABCO) catalysts->organocatalysts metal_catalysts Metal-based Catalysts Lewis Acids (FeCl₃, CeCl₃) Transition Metals (Cu, Ru) catalysts->metal_catalysts other_methods Other Methods Catalyst-Free (Microwave) Green Solvents (Water) catalysts->other_methods organo_char Often milder conditions Environmentally benign Metal-free organocatalysts->organo_char metal_char High activity Can require harsher conditions Potential for metal contamination metal_catalysts->metal_char other_char High atom economy Reduced waste Often requires specific equipment (microwave) other_methods->other_char

Caption: Classification of catalysts for 1,8-naphthyridine synthesis.

References

A Comparative Guide to the Synthetic Routes of 2-formyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-formyl-1,8-naphthyridine, a key building block in the development of novel pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

2-formyl-1,8-naphthyridine is a crucial intermediate in the synthesis of various biologically active compounds. Its aldehyde functional group allows for a wide range of chemical transformations, making it a versatile scaffold in drug discovery. The efficiency of its synthesis is therefore of significant interest. This guide outlines two distinct and viable synthetic pathways: the oxidation of 2-methyl-1,8-naphthyridine and the oxidation of 2-hydroxymethyl-1,8-naphthyridine.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on key performance indicators such as overall yield, number of steps, and the nature of the reagents and reaction conditions.

ParameterRoute 1: Oxidation of 2-methyl-1,8-naphthyridineRoute 2: Oxidation of 2-hydroxymethyl-1,8-naphthyridine
Starting Material 2-aminonicotinaldehyde and acetone2-amino-3-formylpyridine and ethyl acetoacetate
Key Intermediates 2-methyl-1,8-naphthyridine2-carboxy-1,8-naphthyridine, 2-hydroxymethyl-1,8-naphthyridine
Number of Steps 23
Overall Yield ~74%Not explicitly reported, but likely lower due to more steps
Reagents & Conditions Choline hydroxide (catalyst), SeO2, dioxane, moderate temperaturesL-proline (catalyst), LiAlH4, MnO2, reflux temperatures
Advantages High overall yield, fewer steps, readily available starting materials.Milder final oxidation step.
Disadvantages Use of toxic selenium dioxide.More synthetic steps, potentially lower overall yield.

Logical Workflow of Comparative Study

G cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_end Final Product A 2-aminonicotinaldehyde + Acetone R1S1 Friedlander Reaction (Choline Hydroxide) A->R1S1 B 2-amino-3-formylpyridine + Ethyl Acetoacetate R2S1 Friedlander Reaction (L-proline) B->R2S1 R1_Int 2-methyl-1,8-naphthyridine R1S1->R1_Int R1S2 Oxidation (Selenium Dioxide) R1_Int->R1S2 P 2-formyl-1,8-naphthyridine R1S2->P R2_Int1 2-carboxy-1,8-naphthyridine R2S1->R2_Int1 R2S2 Reduction (LiAlH4) R2_Int1->R2S2 R2_Int2 2-hydroxymethyl-1,8-naphthyridine R2S2->R2_Int2 R2S3 Oxidation (Manganese Dioxide) R2_Int2->R2S3 R2S3->P

Comparative workflow of synthetic routes to 2-formyl-1,8-naphthyridine.

Experimental Protocols

Route 1: Oxidation of 2-methyl-1,8-naphthyridine

Step 1a: Synthesis of 2-methyl-1,8-naphthyridine

This step is accomplished via a Friedlander annulation.

  • Procedure: A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in water (1 mL). Choline hydroxide (1 mol%) is then added. The reaction mixture is stirred under a nitrogen atmosphere at 50°C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is extracted with ethyl acetate and water, and the organic layer is concentrated under vacuum to yield 2-methyl-1,8-naphthyridine.[1]

  • Yield: 99%[1]

Step 1b: Oxidation of 2-methyl-1,8-naphthyridine to 2-formyl-1,8-naphthyridine

This transformation is achieved through oxidation with selenium dioxide. Note: This procedure is adapted from the oxidation of a closely related substituted 1,8-naphthyridine derivative.

  • Procedure: To a stirred solution of selenium dioxide (1.0 mmol) in dioxane (10 mL) containing a few drops of water, 2-methyl-1,8-naphthyridine (1.0 mmol) is added. The mixture is heated at 50-55°C for 4 hours. After cooling, the precipitated selenium is filtered off. The filtrate is then purified to yield 2-formyl-1,8-naphthyridine.

  • Yield: An analogous reaction on a substituted 2-methyl-1,8-naphthyridine afforded the corresponding aldehyde in 75% yield.

Route 2: Oxidation of 2-hydroxymethyl-1,8-naphthyridine

Step 2a: Synthesis of 2-carboxy-1,8-naphthyridine

This initial step also utilizes a Friedlander-type reaction.

  • Procedure: A mixture of 2-amino-3-formylpyridine (1.0 mmol), ethyl acetoacetate (1.2 mmol), and L-proline (20 mol%) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified to give the ethyl ester of 2-carboxy-1,8-naphthyridine, which is then saponified to the carboxylic acid.

  • Yield: Not explicitly reported for this specific reaction, but similar Friedlander reactions proceed in high yield.

Step 2b: Reduction of 2-carboxy-1,8-naphthyridine to 2-hydroxymethyl-1,8-naphthyridine

The carboxylic acid is reduced to the corresponding alcohol.

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF), a solution of 2-carboxy-1,8-naphthyridine in THF is added dropwise at 0°C. The reaction mixture is then stirred at room temperature. After completion, the reaction is quenched, and the product is extracted and purified to yield 2-hydroxymethyl-1,8-naphthyridine.

Step 2c: Oxidation of 2-hydroxymethyl-1,8-naphthyridine to 2-formyl-1,8-naphthyridine

The final step involves the oxidation of the primary alcohol to the aldehyde.

  • Procedure: A mixture of 2-hydroxymethyl-1,8-naphthyridine and activated manganese dioxide (MnO2) in a suitable solvent such as chloroform or dichloromethane is refluxed. The reaction is monitored by TLC. Upon completion, the MnO2 is filtered off, and the solvent is evaporated to give 2-formyl-1,8-naphthyridine.

  • Yield: Specific yield for this reaction on the 1,8-naphthyridine core is not detailed in the provided search results, however, this is a standard and generally high-yielding transformation.

Conclusion

Both synthetic routes presented offer viable pathways to 2-formyl-1,8-naphthyridine. Route 1, the oxidation of 2-methyl-1,8-naphthyridine, is a more direct approach with a higher reported overall yield. However, it involves the use of the toxic reagent selenium dioxide, which requires careful handling and disposal. Route 2, proceeding through the 2-hydroxymethyl-1,8-naphthyridine intermediate, involves an additional synthetic step which may lower the overall yield. The final oxidation step, however, utilizes the less hazardous manganese dioxide.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. For large-scale synthesis where yield is paramount, Route 1 may be preferable, provided appropriate safety measures are in place. For smaller-scale laboratory synthesis where avoidance of highly toxic reagents is a priority, Route 2 presents a solid alternative. Further optimization of each step in both routes could potentially improve their efficiency and appeal.

References

Comparative Guide to Analytical Method Validation for 1,8-Naphthyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,8-naphthyridine purity. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for quality control and regulatory purposes. This document outlines key experimental protocols, presents comparative data in structured tables, and visualizes workflows for clarity.

Introduction to Purity Analysis of 1,8-Naphthyridine

1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery. Ensuring the purity of these compounds is a critical aspect of drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Common impurities in the synthesis of 1,8-naphthyridines can include unreacted starting materials, such as 2-aminopyridine derivatives, residual solvents like DMSO and pyridine, and side-products from incomplete or alternative cyclization pathways. Validated analytical methods are therefore essential for the accurate quantification of 1,8-naphthyridine and the detection and control of these impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the analyte and its impurities, the required sensitivity and selectivity, and the intended application of the method. The following table summarizes and compares the performance of common analytical techniques for the purity analysis of 1,8-naphthyridine.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an applied electric field.Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of protons.
Applicability Broadly applicable to a wide range of 1,8-naphthyridine derivatives and their impurities. Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable 1,8-naphthyridine derivatives and impurities.High-efficiency separation for charged or chiral 1,8-naphthyridine derivatives and impurities.A primary ratio method for absolute quantification without the need for a specific reference standard of the analyte. Provides structural information.
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase composition, and detector.High selectivity, especially when coupled with a mass spectrometer (GC-MS).Excellent selectivity and resolution, particularly for complex mixtures and isomers.Highly selective for specific protons in the molecule, providing excellent structural discrimination.
Sensitivity High sensitivity, with detection limits typically in the ng/mL to µg/mL range.Very high sensitivity, especially with selective detectors, reaching pg levels.High sensitivity, with detection limits in the µg/mL to ng/mL range.Generally lower sensitivity compared to chromatographic methods, requiring mg amounts of sample.
Precision (%RSD) Typically ≤ 2% for assay and ≤ 5% for impurities.Typically ≤ 2% for assay and ≤ 10% for impurities.Typically ≤ 3% for migration times and ≤ 5% for peak areas.High precision, with %RSD typically < 1%.
Accuracy (% Recovery) Typically 98-102% for assay and 90-110% for impurities.Typically 98-102% for assay.Typically 95-105%.High accuracy as it is a primary method.
Analysis Time 15-60 minutes per sample.10-40 minutes per sample.5-30 minutes per sample.5-20 minutes per sample.
Limitations May require derivatization for compounds without a chromophore. Solvent consumption can be high.Limited to volatile and thermally stable compounds.Sensitive to matrix effects. Reproducibility can be challenging.Lower sensitivity. Requires a certified quantitative standard for traceability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the purity determination of 1,8-naphthyridine using HPLC, GC, CE, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a stability-indicating reversed-phase HPLC method for the determination of 1,8-naphthyridine purity and its degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 1,8-naphthyridine sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no interference from degradation products.

  • Linearity: Determined over a concentration range of 0.05 - 1.5 mg/mL.

  • Accuracy: Evaluated by spiking a placebo with known concentrations of 1,8-naphthyridine at three levels (80%, 100%, and 120%).

  • Precision: Assessed by repeatability (six replicate injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Gas Chromatography (GC) Method

This protocol is suitable for the analysis of volatile impurities in 1,8-naphthyridine.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

Sample Preparation:

  • Dissolve the 1,8-naphthyridine sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.

  • For headspace analysis of residual solvents, a specific headspace sampler protocol would be required.

Validation Parameters:

  • Specificity: Demonstrated by the separation of all potential volatile impurities from the main peak and each other.

  • Linearity: Established for each potential impurity over a suitable concentration range.

  • Accuracy and Precision: Determined by analyzing samples spiked with known amounts of impurities.

  • LOD and LOQ: Calculated for each impurity.

Capillary Electrophoresis (CE) Method

This protocol outlines a capillary zone electrophoresis (CZE) method for the purity assessment of 1,8-naphthyridine.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm ID

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 220 nm

Sample Preparation:

  • Dissolve the 1,8-naphthyridine sample in the BGE to a concentration of 0.5 mg/mL.

  • Degas the sample solution by sonication before injection.

Validation Parameters:

  • Specificity: Confirmed by analyzing a mixture of 1,8-naphthyridine and its potential impurities.

  • Linearity: Evaluated over a concentration range of 0.01 - 1.0 mg/mL.

  • Precision: Assessed for migration time and peak area.

  • Accuracy: Determined by the standard addition method.

  • LOD and LOQ: Established based on the baseline noise.

Quantitative NMR (qNMR) Method

This protocol describes the use of ¹H-qNMR for the purity determination of 1,8-naphthyridine.

NMR Spectrometer Conditions:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a signal that does not overlap with the analyte signals.

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Number of Scans: 16 or more, depending on the required signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 1,8-naphthyridine sample and 5-10 mg of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Processing and Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transform, phase correction, and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for purity determination, in accordance with ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution & Data Analysis cluster_3 Reporting & Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Preliminary Specificity & System Suitability C->D G Prepare Validation Protocol Document D->G Initiates E Define Validation Parameters (ICH Q2(R1)) F Set Acceptance Criteria E->F F->G H Specificity (Forced Degradation) G->H Guides I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Analyze Data & Compare with Acceptance Criteria L->M N Prepare Validation Report M->N Summarizes in O Implement for Routine Use N->O P Method Lifecycle Management O->P G cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte 1,8-Naphthyridine Sample Volatility Volatile & Thermally Stable? Analyte->Volatility Charge Charged or Chiral? Volatility->Charge No GC Gas Chromatography (GC) Volatility->GC Yes PrimaryQuant Primary Quantification Needed? Charge->PrimaryQuant No CE Capillary Electrophoresis (CE) Charge->CE Yes HPLC High-Performance Liquid Chromatography (HPLC) PrimaryQuant->HPLC No (General Purpose) qNMR Quantitative NMR (qNMR) PrimaryQuant->qNMR Yes

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Modifications at the 2-position of the 1,8-naphthyridine ring have been a key focus of structure-activity relationship (SAR) studies, leading to the discovery of potent agents with anticancer, kinase inhibitory, and cannabinoid receptor modulating properties. This guide provides a comparative analysis of the SAR of 2-substituted 1,8-naphthyridines, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of 2-substituted 1,8-naphthyridines is significantly influenced by the nature of the substituent at the C2-position. The following tables summarize the in vitro potency of various analogs against different cancer cell lines and biological targets.

Anticancer Activity of 2-Aryl and 2-Heteroaryl-1,8-Naphthyridine Derivatives

The introduction of aryl and heteroaryl moieties at the 2-position has yielded compounds with significant cytotoxic effects against a range of human cancer cell lines.

Compound IDC2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-NaphthylHeLa (Cervical Cancer)2.6[1]
2 2-NaphthylHL-60 (Leukemia)1.5[1]
3 2-NaphthylPC-3 (Prostate Cancer)12.0[1]
4 3',4'-DimethoxyphenylHL-60 (Leukemia)>100[1]
5 2-Thienyl derivativeVariousMicromolar to submicromolar[2]
6 Halogen-substituted phenyl (Compound 47)MIAPaCa (Pancreatic Cancer)0.41[3]
7 Halogen-substituted phenyl (Compound 47)K-562 (Leukemia)0.77[3]
8 Unsubstituted C-3'-heteroaryl (Compound 29)PA-1 (Ovarian Cancer)0.41[3]
9 Unsubstituted C-3'-heteroaryl (Compound 29)SW620 (Colon Cancer)1.4[3]
10 Bis(trifluoromethyl)phenyl-quinoline-benzamide (Compound 5b)MCF-7 (Breast Cancer)11.25 ± 0.09[4]
11 Bis(trifluoromethyl)phenyl-quinoline-benzamide (Compound 5e)MCF-7 (Breast Cancer)13.45 ± 0.09[4]
12 Phenyl-pyrazole derivative (Compound 10c)MCF-7 (Breast Cancer)1.47[5]
13 Phenyl-pyrimidine derivative (Compound 8d)MCF-7 (Breast Cancer)1.62[5]

SAR Summary for Anticancer Activity:

  • Aromaticity and Size at C2: The presence of a large aromatic system, such as a naphthyl group, at the C2-position generally enhances cytotoxic activity compared to smaller phenyl groups.[1]

  • Substitution on the Phenyl Ring: The substitution pattern on the C2-phenyl ring is critical. For instance, 3',4'-dimethoxyphenyl substitution can lead to a significant loss of activity.[1] Halogen substitution on the phenyl ring of C3-carboxamides has been shown to be beneficial.[3]

  • Heteroaromatic Rings: The introduction of heteroaromatic rings, such as thiophene, can result in potent anticancer agents.[2]

  • Hybrid Molecules: Hybrid molecules incorporating other heterocyclic systems like quinoline, benzamide, pyrazole, and pyrimidine have demonstrated significant cytotoxic effects.[4][5]

Kinase Inhibitory Activity of 2-Substituted 1,8-Naphthyridines

Several 2-substituted 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.

Compound ClassTarget KinaseIC50 (µM)Reference
1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one (Compound 2t)c-Met2.6[8]
1,6-Naphthyridine derivatives (Compound 26c)c-MetNot specified, but showed good enzymatic and cytotoxic activity[9]

SAR Summary for Kinase Inhibition:

  • Scaffold Hopping: Modification of the 1,8-naphthyridine core, for instance to a 1,6-naphthyridine, can be a successful strategy for developing kinase inhibitors.[9]

  • Fused Ring Systems: The creation of fused ring systems, such as the 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one, has proven effective in generating c-Met kinase inhibitors.[8] For these compounds, an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position were found to be important for activity.[8]

Cannabinoid Receptor Affinity of 2-Substituted 1,8-Naphthyridines

Derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide have been explored as ligands for cannabinoid receptors, with a notable selectivity for the CB2 receptor.

Compound Class/IDReceptorKi (nM) / pKiReference
1,8-Naphthyridin-2(1H)-one-3-carboxamidesCB2High affinity and selectivity[10][11]
N-ethyl morpholino derivative (Compound 1)CB2pKi = 7.26 ± 0.04[12]
Fluorescent ligand 32CB2pKi = 6.33 ± 0.02[12]

SAR Summary for Cannabinoid Receptor Affinity:

  • Core Scaffold: The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is a promising template for developing selective CB2 receptor ligands.[10][11]

  • Substitution at N1 and C6: Modifications at the N1 and C6 positions of the naphthyridine ring play a crucial role in modulating affinity and functional activity.[12]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.

    • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

  • Principle: Topoisomerase II can separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors of the enzyme prevent this process.

  • Procedure:

    • Reaction Setup: A reaction mixture is prepared containing kDNA, ATP, and assay buffer.

    • Compound Incubation: The test compound at various concentrations is added to the reaction mixture.

    • Enzyme Addition: Human topoisomerase II enzyme is added to initiate the reaction. The mixture is incubated at 37°C for 30-60 minutes.

    • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

    • Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.

    • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel. The inhibitory effect is determined by the reduction in the amount of decatenated DNA.[6][7]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

  • General Procedure:

    • Reaction Mixture: A reaction buffer containing the kinase, a specific substrate (peptide or protein), ATP, and MgCl2 is prepared.

    • Compound Addition: The 1,8-naphthyridine derivative is added at various concentrations.

    • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

    • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced (e.g., Kinase-Glo® assay).

    • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-substituted 1,8-naphthyridines are often mediated through their interaction with specific cellular signaling pathways.

Topoisomerase II Inhibition

Certain 1,8-naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[1] They intercalate into DNA and stabilize the cleavable complex formed between topoisomerase II and DNA, leading to double-strand breaks and subsequent apoptosis.

Topoisomerase_II_Inhibition 1,8-Naphthyridine 1,8-Naphthyridine Cleavable Complex Cleavable Complex 1,8-Naphthyridine->Cleavable Complex Stabilizes Topoisomerase II Topoisomerase II Topoisomerase II->Cleavable Complex Forms with DNA DNA DNA->Cleavable Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Cleavable Complex->DNA Double-Strand Breaks Leads to Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces

Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

EGFR and c-Met Signaling Pathway Inhibition

Many 1,8-naphthyridine derivatives act as inhibitors of receptor tyrosine kinases like EGFR and c-Met. By binding to the ATP-binding site of the kinase domain, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->RTK Binds & Activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylates & Activates Naphthyridine 2-Substituted 1,8-Naphthyridine Naphthyridine->RTK Inhibits (ATP-competitive) ATP ATP ATP->RTK Binds to kinase domain Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Inhibition of receptor tyrosine kinase signaling by 2-substituted 1,8-naphthyridines.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of novel 2-substituted 1,8-naphthyridines typically follows a well-defined workflow.

SAR_Workflow Synthesis Synthesis of 2-Substituted Analogs Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Design new analogs) Secondary_Assays Secondary Assays (e.g., Kinase, Topo II) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR-guided synthesis) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: General workflow for the structure-activity relationship (SAR) studies of 2-substituted 1,8-naphthyridines.

References

A Comparative Guide to the Biological Activity of 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While the 1,8-isomer has been extensively studied, leading to the development of notable therapeutic agents, its five structural isomers (1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridine) also possess significant pharmacological potential. This guide provides a comparative analysis of the biological activities of 1,8-naphthyridine isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data.

Anticancer Activity

Naphthyridine derivatives have demonstrated considerable potential as anticancer agents, primarily through mechanisms such as the inhibition of topoisomerase II, modulation of kinase signaling pathways, and induction of apoptosis.[1] The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine isomers against a range of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 1,8-Naphthyridine Isomers

IsomerDerivativeCell LineIC₅₀ (µM)Reference
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa (Pancreatic)0.41[1]
K-562 (Leukemia)0.77[1]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian)0.41[1]
SW620 (Colon)1.4[1]
Compound 36PA-1 (Ovarian)1.19[1]
Compound 10cMCF7 (Breast)1.47[1]
Compound 8dMCF7 (Breast)1.62[1]
Compound 4dMCF7 (Breast)1.68[1]
Compound 16HeLa (Cervical)>100[1]
1,6-Naphthyridine AaptamineH1299 (Non-small cell lung cancer)1.8[2]
A549 (Non-small cell lung cancer)3.5[2]
HeLa (Cervical)2.9[2]
2,6-Naphthyridine 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine derivative (1c)HCT116 (Colon)0.032[4]
2,7-Naphthyridine Not specifiedP388 (Leukemia)1.8[2]

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridine derivatives are well-established, with nalidixic acid being a landmark example.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] The following table presents the Minimum Inhibitory Concentration (MIC) values for various 1,8-naphthyridine isomers against different microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 1,8-Naphthyridine Isomers

IsomerDerivativeMicroorganismMIC (µg/mL)Reference
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[6]
Escherichia coli3.91[6]
10-methoxycanthin-6-oneStaphylococcus aureus0.98[6]
Escherichia coli3.91[6]
1,8-Naphthyridine Nalidixic acid based 1,2,4-triazole derivativeBacillus subtilis1.7-13.2[7]
1,8-naphthyridine-3-carboxylic acid amidesEscherichia coliGood bactericidal action[7]
7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidStreptococcus pneumoniae (multidrug-resistant)Very good activity[8]
1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidStaphylococcus aureus (multidrug-resistant)Comparable to ciprofloxacin and vancomycin[8]
2,7-Naphthyridine Not specifiedStaphylococcus aureusNot specified[9][10]
Pseudomonas aeruginosaNot specified[9][10]
Candida albicansNot specified[9][10]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The antimicrobial compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,8-naphthyridine isomers are often attributed to their interaction with specific cellular signaling pathways.

experimental_workflow Experimental Workflow for Biological Activity Assessment cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) cell_seeding Cell Seeding in 96-well plates compound_treatment_cancer Treatment with Naphthyridine Isomers cell_seeding->compound_treatment_cancer incubation_cancer Incubation (48-72h) compound_treatment_cancer->incubation_cancer mtt_addition MTT Reagent Addition incubation_cancer->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading_cancer Absorbance Reading (570nm) formazan_solubilization->absorbance_reading_cancer ic50_determination IC50 Value Determination absorbance_reading_cancer->ic50_determination compound_dilution Serial Dilution of Naphthyridine Isomers inoculation Inoculation of Microtiter Plates compound_dilution->inoculation inoculum_prep Preparation of Microbial Inoculum inoculum_prep->inoculation incubation_microbe Incubation (18-24h) inoculation->incubation_microbe mic_reading Visual/Spectrophotometric Reading incubation_microbe->mic_reading mic_determination MIC Value Determination mic_reading->mic_determination

Caption: General experimental workflows for assessing cytotoxicity and antimicrobial activity.

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[1] This inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. In the realm of antimicrobial activity, these compounds are known to target bacterial DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication.[5]

signaling_pathways Signaling Pathways Targeted by 1,8-Naphthyridine Isomers cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms Naph_Isomer_Cancer 1,8-Naphthyridine Isomers TopoII Topoisomerase II Naph_Isomer_Cancer->TopoII Inhibition Kinase Protein Kinases (e.g., CK2) Naph_Isomer_Cancer->Kinase Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling Cell Proliferation & Survival Signaling Kinase->Signaling Signaling->Apoptosis Suppression of Anti-apoptotic signals Naph_Isomer_Microbe 1,8-Naphthyridine Isomers DNA_Gyrase Bacterial DNA Gyrase Naph_Isomer_Microbe->DNA_Gyrase Inhibition TopoIV Bacterial Topoisomerase IV Naph_Isomer_Microbe->TopoIV Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication TopoIV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Blockage

Caption: Key signaling pathways modulated by 1,8-naphthyridine isomers.

While the 1,8-naphthyridine core is the most extensively investigated, this guide highlights the significant biological activities of other isomers, underscoring the need for further comparative studies to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships.

References

In Silico Expl Rations of 1,8-Naphthyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of in silico and in vitro studies on 1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial potential. We present a comparative analysis with alternative chemical scaffolds, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Key Cellular Machinery

In silico studies have been instrumental in identifying and optimizing 1,8-naphthyridine derivatives as potent anticancer agents. These computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have guided the synthesis of compounds with enhanced efficacy and safety profiles. Experimental validation through in vitro cytotoxicity assays has confirmed the promising anticancer potential of this scaffold.

In Silico vs. In Vitro Performance of 1,8-Naphthyridine Derivatives

Computational models have shown a strong correlation with experimental outcomes, particularly in predicting the anticancer activity of 1,8-naphthyridine derivatives. Molecular docking studies have successfully identified key interactions with biological targets such as DNA topoisomerase II, a critical enzyme in cell replication.[1][2][3] These predictions have been substantiated by in vitro assays demonstrating the potent cytotoxic effects of these compounds against various cancer cell lines.[4][5][6][7]

Table 1: Comparison of In Silico Predictions and In Vitro Anticancer Activity of 1,8-Naphthyridine Derivatives

Compound/DerivativeTarget (In Silico)Docking Score (kcal/mol)Predicted ActivityCancer Cell LineIC50 (µM) (In Vitro)Reference
Novel 1,8-Naphthyridine Ligands (L1-L5)DNA Topoisomerase II-8.9 to -9.3HighNot specifiedNot specified[1][2]
Halogen substituted 1,8-naphthyridine-3-caboxamide (Cpd 47)Not specifiedNot specifiedNot specifiedMIAPaCa, K-5620.41, 0.77[4]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Cpd 29)Not specifiedNot specifiedNot specifiedPA-1, SW6200.41, 1.4[4]
1,8-Naphthyridine-3-carboxamide (Cpd 12)Not specifiedNot specifiedNot specifiedHBL-100 (breast)1.37[5]
1,8-Naphthyridine-3-carboxamide (Cpd 17)Not specifiedNot specifiedNot specifiedKB (oral)3.7[5]
2-phenyl-7-methyl-1,8-naphthyridine (Cpd 10c)Not specifiedNot specifiedNot specifiedMCF71.47[6]
Naphthyridine derivative (Cpd 16)Not specifiedNot specifiedNot specifiedHeLa, HL-60, PC-30.7, 0.1, 5.1[7]
Schiff's base derivative (Cpd 8b)Topoisomerase IINot specifiedHighHepG23.2 µg/mL[3]
Comparison with Alternative Scaffolds

To contextualize the potential of 1,8-naphthyridines, it is crucial to compare their performance with other chemical scaffolds targeting similar anticancer pathways. For instance, quinoline and coumarin derivatives have also been extensively studied as anticancer agents.

Table 2: Comparative Anticancer Activity of 1,8-Naphthyridine, Quinoline, and Coumarin Derivatives

ScaffoldRepresentative CompoundTargetIn Vitro Activity (IC50)Reference
1,8-Naphthyridine VosaroxinDNA Topoisomerase IIPotent activity against various cancer cell lines[7]
Quinoline 8-Hydroxyquinoline derivativesNQO1Higher cytotoxicity than cisplatin against A549 and MCF-7 cells[8]
Coumarin Chromen-3-yl-naphthyridineMEK1 KinaseModerate to high antitumor activity[9]

Antimicrobial Activity: Combating Drug Resistance

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being a notable early example. In silico studies have played a vital role in the development of new derivatives with improved activity against a spectrum of bacterial pathogens, including multi-drug resistant strains.[10][11]

In Silico vs. In Vitro Performance of 1,8-Naphthyridine Derivatives

Molecular docking studies have elucidated the binding modes of 1,8-naphthyridine derivatives to bacterial DNA gyrase (topoisomerase II), a key target for antibacterial agents.[10] These in silico findings are consistent with in vitro antimicrobial susceptibility testing, which has demonstrated the potent bactericidal or bacteriostatic effects of these compounds.[12][13]

Table 3: Comparison of In Silico Predictions and In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives

Compound/DerivativeTarget (In Silico)Predicted ActivityBacterial StrainMIC (µg/mL) (In Vitro)Reference
7-acetamido-1,8-naphthyridin-4(1H)-oneDNA Gyrase/Topoisomerase IISynergism with fluoroquinolonesE. coli, S. aureus, P. aeruginosa≥ 1024 (alone); significant reduction with fluoroquinolones[10][11]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideDNA Gyrase/Topoisomerase IISynergism with fluoroquinolonesE. coli, S. aureus, P. aeruginosa≥ 1024 (alone); significant reduction with fluoroquinolones[10][11]
PD 131628Not specifiedHigh activityStaphylococci, Streptococcus spp.0.125 - 0.25[12]
PD 131628Not specifiedHigh activityEnterobacteriaceae, Acinetobacter spp.0.125[12]
7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidNot specifiedGood activityMultidrug-resistant S. pneumoniaeBetter than ciprofloxacin and vancomycin[13]
Comparison with Fluoroquinolones

Fluoroquinolones, which share a similar mechanism of action by targeting DNA gyrase and topoisomerase IV, are a clinically important class of antibiotics. Comparative studies have shown that novel 1,8-naphthyridine derivatives can exhibit comparable or even superior activity against certain bacterial strains, including those resistant to existing fluoroquinolones.[10][13]

In Silico Methodologies

A variety of computational tools are employed in the study of 1,8-naphthyridine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode of 1,8-naphthyridine derivatives to their biological targets and for structure-based drug design.

Molecular Docking Workflow cluster_dock Docking Simulation cluster_analysis Analysis Receptor Receptor 3D Structure Docking Docking Algorithm Receptor->Docking Ligand Ligand 3D Structure Ligand->Docking Scoring Scoring Function Docking->Scoring Pose Binding Pose Scoring->Pose Energy Binding Energy Scoring->Energy

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of drug candidates. This helps in identifying compounds with favorable drug-like properties.

Table 4: Predicted ADMET Properties of Representative 1,8-Naphthyridine Derivatives

PropertyPrediction for Derivative XPrediction for Derivative YDesirable Range
Absorption
Human Intestinal AbsorptionHighHighHigh
Caco-2 PermeabilityGoodModerate> 1 x 10⁻⁶ cm/s
Distribution
Blood-Brain Barrier PenetrationLowLowLow (for peripherally acting drugs)
Plasma Protein BindingModerateHigh< 90%
Metabolism
CYP2D6 InhibitionNon-inhibitorInhibitorNon-inhibitor
CYP3A4 InhibitionNon-inhibitorNon-inhibitorNon-inhibitor
Excretion
Renal ClearanceModerateLowVaries
Toxicity
AMES MutagenicityNon-mutagenicNon-mutagenicNon-mutagenic
hERG InhibitionLow riskModerate riskLow risk

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT Assay Workflow A Seed cells in 96-well plate B Add 1,8-naphthyridine derivatives at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Workflow A Prepare serial dilutions of 1,8-naphthyridine derivatives in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A simplified workflow for the broth microdilution method.

Protocol Details:

  • Compound Dilution: Prepare two-fold serial dilutions of the 1,8-naphthyridine derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Logical Relationships

The biological activities of 1,8-naphthyridine derivatives are often attributed to their interaction with specific signaling pathways. For example, their anticancer effect is frequently linked to the inhibition of topoisomerase II, leading to DNA damage and apoptosis.

Topoisomerase II Inhibition Pathway cluster_pathway Cellular Process Naphthyridine 1,8-Naphthyridine Derivative TopoII DNA Topoisomerase II Naphthyridine->TopoII Inhibits DNA_Replication DNA Replication TopoII->DNA_Replication Enables DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Leads to (if inhibited) Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

This guide highlights the significant potential of 1,8-naphthyridine derivatives in drug discovery. The integration of in silico and in vitro approaches facilitates a more efficient and informed drug design process, accelerating the identification of promising therapeutic candidates. The presented data and methodologies offer a valuable resource for researchers dedicated to the development of novel anticancer and antimicrobial agents.

References

Molecular Docking of 2-Methoxy-3-Aryl-1,8-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of 2-methoxy-3-aryl-1,8-naphthyridines, focusing on their potential as antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be a valuable resource for researchers in the field of drug discovery and development.

Comparative Docking Analysis

Recent studies have highlighted the potential of 2-methoxy-3-aryl-1,8-naphthyridine derivatives as potent antimicrobial agents. Molecular docking simulations have been instrumental in elucidating their mechanism of action, primarily through the inhibition of bacterial DNA gyrase. This section compares the docking performance of these compounds with known DNA gyrase inhibitors.

The target protein for the docking studies of 2-methoxy-3-aryl-1,8-naphthyridines was identified as the Staphylococcus aureus DNA gyrase, a crucial enzyme for bacterial DNA replication. The crystal structure of the S. aureus gyrase complexed with ciprofloxacin and DNA was utilized for these simulations.

Table 1: Docking Scores of 2-Methoxy-3-Aryl-1,8-Naphthyridines and Comparative Inhibitors against S. aureus DNA Gyrase

CompoundSubstituent (Aryl Ring)Docking Score (kcal/mol)Reference
2-Methoxy-3-aryl-1,8-naphthyridines
5e4-FluoroHigh[1]
5g4-TrifluoromethylHigh[1]
Comparative DNA Gyrase Inhibitors
Ciprofloxacin--8.7
Novobiocin--9.2
Clorobiocin--6.078[2]
AM1->-8.0[2]
AM5->-8.0[2]
ZINC28243125--9.5[3]

Note: Specific numerical docking scores for compounds 5e and 5g were not publicly available in the referenced literature, but they were reported to have the highest scores among the synthesized series.

Experimental Protocols

The following section details the methodologies employed in the molecular docking studies of 2-methoxy-3-aryl-1,8-naphthyridines, providing a reproducible framework for further research.

Molecular Docking Protocol

The in silico docking studies were performed using AutoDock Vina. The crystal structure of the target protein, Staphylococcus aureus DNA gyrase complexed with ciprofloxacin and DNA, was obtained from the Protein Data Bank.

  • Protein Preparation: The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box was centered on the active site of the enzyme, encompassing the key interacting residues.

  • Ligand Preparation: The 2D structures of the 2-methoxy-3-aryl-1,8-naphthyridine derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was carried out using the appropriate force fields.

  • Docking Simulation: The docking simulations were performed using the Lamarckian Genetic Algorithm. The prepared ligands were docked into the active site of the prepared protein. The docking protocol was validated by redocking the co-crystallized ligand (ciprofloxacin) into the active site and ensuring the root mean square deviation (RMSD) was within an acceptable range.

  • Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns, including hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.

Visualizing Molecular Interactions and Workflows

To further elucidate the concepts and processes involved in the molecular docking of 2-methoxy-3-aryl-1,8-naphthyridines, the following diagrams are provided.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (S. aureus DNA Gyrase) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Naphthyridines) ligand_prep->docking analysis Binding Energy Calculation & Interaction Analysis docking->analysis output Identification of Potent Inhibitors analysis->output signaling_pathway_inhibition cluster_bacterial_cell Bacterial Cell dna Bacterial DNA dna_gyrase DNA Gyrase dna->dna_gyrase relaxes supercoils replication DNA Replication dna_gyrase->replication enables cell_division Cell Division replication->cell_division leads to inhibitor 2-Methoxy-3-aryl- 1,8-naphthyridine inhibitor->dna_gyrase inhibits logical_relationship compound 2-Methoxy-3-aryl-1,8-naphthyridine target Bacterial DNA Gyrase compound->target Binds to binding High Binding Affinity (Low Docking Score) target->binding Results in activity Potent Antimicrobial Activity binding->activity Correlates with

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Dimethoxymethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a critical component of responsible laboratory management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Dimethoxymethyl)-1,8-naphthyridine, safeguarding both laboratory personnel and the environment.

As a Senior Application Scientist, I understand that the lifecycle of a chemical doesn't end when an experiment is complete. The proper handling and disposal of surplus and waste materials are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that inform these essential safety procedures.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is a heterocyclic organic compound. A thorough understanding of its potential hazards is the foundation of safe handling and disposal.

GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/Irritation-Irritant (Predicted)
Serious Eye Damage/Eye Irritation-Irritant (Predicted)

The primary documented hazard is acute oral toxicity.[1] While specific data on skin and eye irritation is limited, it is prudent to treat the compound as a potential irritant. The GHS precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant," underscoring that this chemical should not be discarded as common waste.

The Chemistry of Disposal: Key Considerations

Two key aspects of this compound's structure inform its disposal requirements: the stable naphthyridine core and the acid-sensitive dimethoxymethyl group.

  • Thermal Stability of the Naphthyridine Core: Naphthyridine and its derivatives are generally thermally stable. However, at elevated temperatures, such as those encountered during improper disposal or in a fire, decomposition can occur, potentially releasing toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Acid Sensitivity of the Acetal Group: The dimethoxymethyl group is an acetal. Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acids. This reaction would convert the dimethoxymethyl group back to a formyl group (an aldehyde) and methanol. This reactivity is a critical consideration for waste segregation to prevent unintended reactions in a consolidated waste container.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

All handling of the solid compound or its solutions for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management: A Proactive Approach

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the proper personal protective equipment as outlined above.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep the material to avoid generating dust.

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Waste Stream: This compound should be disposed of in a non-halogenated organic solid waste stream. If it is in a solution, it should be placed in a non-halogenated organic liquid waste container.

  • Incompatibilities: Do NOT mix waste containing this compound with acidic waste. The acid-catalyzed hydrolysis of the acetal group could lead to the formation of different chemical species within the waste container. Avoid mixing with strong oxidizing agents.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. The original container, if in good condition, can be used. Ensure the container has a secure, tightly fitting lid.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ". The full chemical name, "this compound," and the approximate quantity must be clearly written on the label. Do not use chemical formulas or abbreviations.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste in a satellite accumulation area.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Recommended Disposal Method: The preferred method of disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound at high temperatures, minimizing the risk of environmental contamination. Landfilling is not a recommended disposal method for this compound.

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 Institutional Disposal cluster_2 Final Disposition A Surplus or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Non-Halogenated Organic Waste) B->C D Label Container: 'HAZARDOUS WASTE' Full Chemical Name C->D E Securely Seal and Store in Secondary Containment D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transportation to an Approved Disposal Facility G->H I Incineration (Preferred Method) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Dimethoxymethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Dimethoxymethyl)-1,8-naphthyridine (CAS No. 204452-90-4). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and minimize environmental impact. The following procedures are based on available safety data and best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1][2] It may also cause skin and eye irritation.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses or GogglesChemical safety goggles should be worn to protect against splashes and airborne particles.[3][5][6] A face shield may be necessary when there is a significant splash hazard.[5][6]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended.[5][6][7] Gloves should be inspected before use and disposed of properly after handling.[8] Double gloving may be appropriate for handling potent compounds.[6][9]
Body Protection Laboratory CoatA lab coat or a chemical-resistant apron should be worn to protect skin and clothing from contamination.[3][8]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area. If ventilation is inadequate or if dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[3][8][10]

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • An eyewash station and a safety shower must be readily accessible in the work area.[3][8]

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust, fumes, or vapors.[3][8]

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in the designated handling area.[3][10]

  • Minimize dust generation and accumulation.[3][8]

Emergency Procedures

SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[3][7] Collect the material in a sealed, labeled hazardous waste container.[3][11] Clean the spill area with a decontaminating solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers.[11] The label should include the full chemical name and associated hazards.

  • Container Rinsing: For empty containers, the first rinse with a solvent must be collected and disposed of as hazardous waste.[11] For containers of highly toxic chemicals, the first three rinses must be collected.[11]

  • Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3] Do not dispose of down the drain or in regular trash.[3][11]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal cluster_post Post-Handling A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weighing and Transfer B->C D Reaction Setup / Solubilization C->D E Decontaminate Work Surfaces D->E F Collect and Label Hazardous Waste E->F G Properly Store Hazardous Waste F->G H Dispose via Approved Channels G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
2-(Dimethoxymethyl)-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-(Dimethoxymethyl)-1,8-naphthyridine

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